Technical Documentation Center

2-Amino-4,5-dibromobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4,5-dibromobenzoic acid
  • CAS: 75057-62-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-4,5-dibromobenzoic acid: Properties, Structure, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4,5-dibromobenzoic acid is a halogenated anthranilic acid derivative that has garnered significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dibromobenzoic acid is a halogenated anthranilic acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring amino, carboxylic acid, and two bromine substituents on a benzene ring, makes it a versatile building block for the synthesis of complex organic molecules. Notably, this compound serves as a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and potential applications of 2-Amino-4,5-dibromobenzoic acid, with a focus on its role in the rapidly evolving field of targeted protein degradation.

Chemical and Physical Properties

2-Amino-4,5-dibromobenzoic acid is a solid at room temperature. The physicochemical properties are summarized in the table below, compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 75057-62-4
Molecular Formula C₇H₅Br₂NO₂
Molecular Weight 294.93 g/mol
Appearance White to off-white solid
Melting Point 228-229 °C (with decomposition)
Storage Temperature Room temperature, in a dark, inert atmosphere

Structure

The chemical structure of 2-Amino-4,5-dibromobenzoic acid consists of a benzoic acid core with an amino group at position 2 and bromine atoms at positions 4 and 5 of the benzene ring.

G Chemical Structure of 2-Amino-4,5-dibromobenzoic acid cluster_0 cluster_1 cluster_2 cluster_4 cluster_5 C1 C C2 C C1->C2 C1_COOH_C C C1->C1_COOH_C C3 C C2->C3 C2_NH2_N NH₂ C2->C2_NH2_N C4 C C3->C4 C5 C C4->C5 C4_Br Br C4->C4_Br C6 C C5->C6 C5_Br Br C5->C5_Br C6->C1 C1_COOH_O1 O C1_COOH_C->C1_COOH_O1 C1_COOH_O2 OH C1_COOH_C->C1_COOH_O2

Figure 1. Chemical structure of 2-Amino-4,5-dibromobenzoic acid.

Experimental Protocols

Synthesis of 2-Amino-4,5-dibromobenzoic acid

A specific, publicly available, validated protocol for the synthesis of 2-Amino-4,5-dibromobenzoic acid is not readily found in the literature. However, based on established methods for the bromination of aminobenzoic acid derivatives, a plausible synthetic route starting from 2-aminobenzoic acid is proposed below. This protocol is inferred from procedures for structurally similar molecules and would require optimization for yield and purity.[1]

Reaction Scheme:

2-Aminobenzoic acid → 2-Amino-4,5-dibromobenzoic acid

Materials:

  • 2-Aminobenzoic acid

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • Dissolution: Dissolve 2-aminobenzoic acid in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The molar ratio of 2-aminobenzoic acid to bromine should be approximately 1:2.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Neutralization and Precipitation: Carefully pour the reaction mixture into a beaker containing ice water. Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted bromine and acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

G General Workflow for Synthesis and Purification start Start: Dissolve 2-Aminobenzoic Acid in Glacial Acetic Acid bromination Bromination: Slowly add Br₂ in Acetic Acid at low temperature start->bromination reaction Reaction: Stir at room temperature, monitor by TLC bromination->reaction precipitation Neutralization & Precipitation: Pour into ice water and add NaOH reaction->precipitation filtration Filtration & Washing: Collect and wash the crude product precipitation->filtration purification Purification: Recrystallize from Ethanol/Water filtration->purification analysis Analysis: Characterize the final product (NMR, IR, MS) purification->analysis

Figure 2. Generalized workflow for the synthesis of 2-Amino-4,5-dibromobenzoic acid.

Spectral Data (Estimated)

¹H NMR Spectroscopy (Estimated):

In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons. A broad singlet corresponding to the amino (NH₂) protons and a broad singlet for the carboxylic acid (COOH) proton at a downfield chemical shift are also anticipated.

ProtonsEstimated Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 8.0Singlet
Aromatic CH7.0 - 8.0Singlet
-NH₂4.0 - 6.0 (broad)Singlet
-COOH> 10.0 (broad)Singlet

¹³C NMR Spectroscopy (Estimated):

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift.

Carbon AtomEstimated Chemical Shift (ppm)
C=O (Carboxylic)165 - 175
C-NH₂145 - 155
C-Br110 - 125
C-Br110 - 125
C-COOH115 - 130
Aromatic CH110 - 140
Aromatic CH110 - 140

FT-IR Spectroscopy (Estimated):

The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupEstimated Wavenumber (cm⁻¹)Description
O-H (Carboxylic)2500 - 3300 (broad)Stretching vibration
N-H (Amine)3300 - 3500 (two bands)Symmetric & Asymmetric stretching
C=O (Carboxylic)1680 - 1710Stretching vibration
C=C (Aromatic)1450 - 1600Stretching vibrations
C-N1250 - 1350Stretching vibration
C-Br500 - 600Stretching vibration

Mass Spectrometry (Estimated):

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the compound (294.93 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Role in Targeted Protein Degradation (PROTACs)

2-Amino-4,5-dibromobenzoic acid is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that function by inducing the degradation of specific target proteins through the cell's own ubiquitin-proteasome system.[3][4]

A PROTAC molecule consists of three key components:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ubiquitin ligase-recruiting ligand.

  • A linker that connects the warhead and the E3 ligase ligand.

The amino and carboxylic acid groups of 2-Amino-4,5-dibromobenzoic acid provide convenient handles for its incorporation into the linker component of a PROTAC. The bromine atoms can also be utilized for further chemical modifications, such as cross-coupling reactions, to attach other molecular fragments.

The general mechanism of action for a PROTAC is as follows:

  • The PROTAC molecule enters the cell and simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • The E3 ligase, now in close proximity to the target protein, facilitates the transfer of ubiquitin molecules to the target protein.

  • The polyubiquitinated target protein is recognized and subsequently degraded by the proteasome.

  • The PROTAC molecule is then released and can participate in further catalytic cycles of protein degradation.

G General Mechanism of PROTAC-Mediated Protein Degradation PROTAC PROTAC (containing 2-Amino-4,5- dibromobenzoic acid linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI into Peptides Proteasome->Degradation Recycling->PROTAC

Figure 3. Generalized signaling pathway of PROTAC-induced protein degradation.

Conclusion

2-Amino-4,5-dibromobenzoic acid is a valuable and versatile chemical building block with significant potential in the field of drug discovery. Its structural features make it particularly well-suited for the synthesis of PROTACs, a promising new class of therapeutics. While detailed experimental data for this specific compound is not widely available in the public domain, this technical guide provides a comprehensive overview of its known properties and a scientifically grounded estimation of its spectral characteristics and synthetic methodology. As the field of targeted protein degradation continues to expand, the importance of specialized building blocks like 2-Amino-4,5-dibromobenzoic acid in the design and development of novel therapies is expected to grow.

References

Exploratory

An In-depth Technical Guide to 2-Amino-4,5-dibromobenzoic acid (CAS: 75057-62-4)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Amino-4,5-dibromobenzoic acid, a halogenated anthranilic acid derivative. Given its classificati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4,5-dibromobenzoic acid, a halogenated anthranilic acid derivative. Given its classification as a "Protein Degrader Building Block," this document focuses on its physicochemical properties, potential synthetic routes, and its likely application in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous compounds and relevant chemical principles to provide a valuable resource for researchers.

Core Properties and Specifications

2-Amino-4,5-dibromobenzoic acid is a solid organic compound at room temperature. Its core structure, featuring an aniline ring substituted with a carboxylic acid and two bromine atoms, makes it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of 2-Amino-4,5-dibromobenzoic acid

PropertyValueSource(s)
CAS Number 75057-62-4[1][2]
Molecular Formula C₇H₅Br₂NO₂[1][2]
Molecular Weight 294.93 g/mol [1][2]
Appearance Solid (predicted)N/A
Melting Point 228-229 °C (with decomposition)[3]
Boiling Point Predicted: Not availableN/A
Solubility Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and DMFN/A
Purity Typically ≥97%[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature[3][4]

Table 2: Spectroscopic and Computational Data Identifiers

IdentifierValueSource(s)
SMILES O=C(O)C1=CC(Br)=C(Br)C=C1N[4]
MDL Number MFCD00017100[4]
XLogP3 2.7[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]

Synthesis and Purification

Proposed Synthetic Protocol

The synthesis of 2-Amino-4,5-dibromobenzoic acid can likely be achieved through the direct bromination of 2-aminobenzoic acid (anthranilic acid). The key challenge is to control the regioselectivity of the bromination to favor the 4,5-disubstituted product.

Materials and Reagents:

  • 2-Aminobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ice-water bath

  • Standard glassware for organic synthesis

Experimental Procedure (Proposed):

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (2.2 equivalents) in anhydrous DMF to the cooled solution of 2-aminobenzoic acid. A catalytic amount of concentrated sulfuric acid may be required to facilitate the reaction.

  • Reaction: Stir the reaction mixture at 0-5 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Upon completion, slowly pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining DMF and unreacted reagents.

  • Drying: Dry the crude product under vacuum.

Purification

The crude 2-Amino-4,5-dibromobenzoic acid can be purified by recrystallization.

Experimental Protocol: Recrystallization (General)

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water or acetic acid/water).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow 2-Aminobenzoic Acid 2-Aminobenzoic Acid Dissolution in DMF Dissolution in DMF 2-Aminobenzoic Acid->Dissolution in DMF Start Cooling (0-5 °C) Cooling (0-5 °C) Dissolution in DMF->Cooling (0-5 °C) Bromination with NBS Bromination with NBS Cooling (0-5 °C)->Bromination with NBS Reaction Monitoring (TLC) Reaction Monitoring (TLC) Bromination with NBS->Reaction Monitoring (TLC) Quenching in Ice Water Quenching in Ice Water Reaction Monitoring (TLC)->Quenching in Ice Water Filtration and Washing Filtration and Washing Quenching in Ice Water->Filtration and Washing Drying Drying Filtration and Washing->Drying Crude Product Crude Product Drying->Crude Product Dissolution in Hot Solvent Dissolution in Hot Solvent Crude Product->Dissolution in Hot Solvent Start Hot Filtration Hot Filtration Dissolution in Hot Solvent->Hot Filtration Crystallization Crystallization Hot Filtration->Crystallization Isolation and Drying Isolation and Drying Crystallization->Isolation and Drying Purified Product Purified Product Isolation and Drying->Purified Product

Caption: Proposed workflow for the synthesis and purification of 2-Amino-4,5-dibromobenzoic acid.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons will appear as singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants will depend on the solvent. - The amine (-NH₂) protons will likely appear as a broad singlet. - The carboxylic acid (-COOH) proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C NMR - Aromatic carbons will appear in the range of δ 110-150 ppm. - The carbon of the carboxylic acid group will be significantly downfield (δ > 165 ppm).
IR (KBr) - N-H stretching of the primary amine will appear as two bands in the range of 3300-3500 cm⁻¹. - O-H stretching of the carboxylic acid will be a broad band from 2500-3300 cm⁻¹. - C=O stretching of the carboxylic acid will be a strong absorption around 1680-1710 cm⁻¹. - C-Br stretching will be observed in the fingerprint region (< 1000 cm⁻¹).
Mass Spec. (ESI) - The [M-H]⁻ ion would be expected at m/z 292.87, and the [M+H]⁺ ion at m/z 294.88, showing a characteristic isotopic pattern for two bromine atoms.

Applications in Drug Discovery: A Building Block for PROTACs

The designation of 2-Amino-4,5-dibromobenzoic acid as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

The PROTAC Mechanism

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Caption: The general mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Role of 2-Amino-4,5-dibromobenzoic acid in PROTAC Synthesis

2-Amino-4,5-dibromobenzoic acid serves as a versatile scaffold or linker precursor in the synthesis of PROTACs. The functional groups on the molecule offer multiple points for chemical modification:

  • Amino Group (-NH₂): Can be acylated or alkylated to attach a linker or an E3 ligase ligand.

  • Carboxylic Acid Group (-COOH): Can be converted to an amide or ester to connect to a linker or a POI ligand.

  • Bromine Atoms (-Br): Can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce more complex molecular fragments, which can be part of the linker or the ligand itself.

G cluster_0 PROTAC Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies Building_Block 2-Amino-4,5-dibromobenzoic acid Linker_Synthesis Linker Synthesis & Functionalization Building_Block->Linker_Synthesis POI_Ligand POI Ligand Synthesis Fragment_Coupling Fragment Coupling Reactions POI_Ligand->Fragment_Coupling E3_Ligase_Ligand E3 Ligase Ligand Synthesis E3_Ligase_Ligand->Fragment_Coupling Linker_Synthesis->Fragment_Coupling Final_PROTAC PROTAC Molecule Fragment_Coupling->Final_PROTAC Binding_Assays Binding Assays (e.g., SPR, ITC) Final_PROTAC->Binding_Assays Degradation_Assays Western Blot, Mass Spec. Binding_Assays->Degradation_Assays Cell_Viability Cell Viability Assays Degradation_Assays->Cell_Viability PK_PD_Studies Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD_Studies Efficacy_Models Animal Efficacy Models PK_PD_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

Caption: A general workflow for the use of a building block like 2-Amino-4,5-dibromobenzoic acid in a drug discovery program focused on PROTACs.

Safety and Handling

As with any laboratory chemical, 2-Amino-4,5-dibromobenzoic acid should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Engineering Controls: Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-4,5-dibromobenzoic acid is a valuable chemical intermediate with significant potential in the field of targeted protein degradation. Its multifunctional nature provides a flexible platform for the synthesis of complex molecules like PROTACs. While detailed experimental data for this specific compound is not abundant, this technical guide provides a solid foundation for its synthesis, characterization, and application in drug discovery and development. Further research is warranted to fully explore the biological activities of derivatives of this promising building block.

References

Foundational

Synthesis of 2-Amino-4,5-dibromobenzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4,5-dibromobenzoic acid, a halogenated aromatic compound with potential a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4,5-dibromobenzoic acid, a halogenated aromatic compound with potential applications in pharmaceutical and chemical research. This document details a proposed synthetic route, experimental protocols, and relevant physicochemical data to support laboratory and developmental work.

Introduction

2-Amino-4,5-dibromobenzoic acid is a substituted anthranilic acid derivative. The presence of two bromine atoms on the aromatic ring, along with the amino and carboxylic acid functional groups, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a compound of interest for medicinal chemists and researchers in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4,5-dibromobenzoic acid is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties of 2-Amino-4,5-dibromobenzoic acid

PropertyValue
CAS Number 75057-62-4
Molecular Formula C₇H₅Br₂NO₂
Molecular Weight 294.93 g/mol
Melting Point 228-229 °C (decomposition)[1][2]
Appearance Off-white to pale brown solid (predicted)
Solubility Sparingly soluble in common organic solvents (predicted)

Proposed Synthetic Route

While a specific, detailed synthesis for 2-Amino-4,5-dibromobenzoic acid is not extensively documented in publicly available literature, a plausible and chemically sound synthetic route can be proposed based on established bromination reactions of aromatic compounds. The most logical approach involves the electrophilic bromination of a mono-brominated precursor, 2-amino-4-bromobenzoic acid. The strong activating, ortho-, para-directing effect of the amino group would direct the second bromine atom to the 5-position (para to the amino group), yielding the desired 2-Amino-4,5-dibromobenzoic acid.

The overall proposed reaction is depicted below:

Synthesis 2-Amino-4-bromobenzoic acid 2-Amino-4-bromobenzoic acid 2-Amino-4,5-dibromobenzoic acid 2-Amino-4,5-dibromobenzoic acid 2-Amino-4-bromobenzoic acid->2-Amino-4,5-dibromobenzoic acid Br₂, Glacial Acetic Acid

Caption: Proposed synthesis of 2-Amino-4,5-dibromobenzoic acid.

Detailed Experimental Protocol

This section provides a detailed, hypothetical experimental protocol for the synthesis of 2-Amino-4,5-dibromobenzoic acid based on analogous bromination reactions of aminobenzoic acids.[1] Researchers should treat this as a starting point and may need to optimize conditions for their specific laboratory setup.

4.1. Materials and Reagents

  • 2-Amino-4-bromobenzoic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Deionized water

  • Ethanol (for recrystallization)

4.2. Equipment

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature controller

  • Büchner funnel and flask

  • Standard laboratory glassware

4.3. Step-by-Step Procedure

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-4-bromobenzoic acid (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution to 10-15 °C using an ice bath. While stirring vigorously, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

  • Quenching: Add a saturated solution of sodium bisulfite to quench any unreacted bromine (the orange color of bromine should disappear).

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2-Amino-4,5-dibromobenzoic acid.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its decomposition point.

4.4. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Handle with care.

Quantitative Data Summary

Table 2: Summary of Expected Quantitative Data

ParameterExpected Value/RangeNotes
Yield 60-80%Highly dependent on reaction conditions and optimization.
Purity (after recrystallization) >97%Can be assessed by HPLC or NMR.
Reaction Time 2-6 hoursMonitor by TLC for completion.
Reaction Temperature 10-25 °CExothermic reaction, requires cooling.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the synthesis and purification of 2-Amino-4,5-dibromobenzoic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification Dissolution Dissolve 2-amino-4-bromobenzoic acid in glacial acetic acid Cooling Cool solution to 10-15 °C Dissolution->Cooling Bromination Add Bromine solution dropwise Cooling->Bromination Reaction Stir at room temperature Bromination->Reaction Precipitation Pour into ice water Reaction->Precipitation Quenching Add sodium bisulfite solution Precipitation->Quenching Filtration Collect solid by vacuum filtration Quenching->Filtration Washing Wash with cold water Filtration->Washing Recrystallization Recrystallize from ethanol/water Washing->Recrystallization Drying Dry in vacuum oven Recrystallization->Drying

Caption: Experimental workflow for the synthesis of 2-Amino-4,5-dibromobenzoic acid.

Conclusion

This technical guide outlines a feasible synthetic pathway and detailed experimental considerations for the preparation of 2-Amino-4,5-dibromobenzoic acid. While the proposed protocol is based on established chemical principles, empirical optimization will be necessary to achieve high yields and purity. The provided physicochemical data and workflows serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related halogenated aromatic compounds.

References

Exploratory

An In-depth Technical Guide to 2-Amino-4,5-dibromobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 2-amino-4,5-dibromobenzoic acid represent a class of halogenated anthranilic acid analogs with significant potential in medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-amino-4,5-dibromobenzoic acid represent a class of halogenated anthranilic acid analogs with significant potential in medicinal chemistry. The strategic placement of amino, carboxylic acid, and dibromo functionalities on the benzene ring provides a versatile scaffold for the synthesis of novel compounds with diverse biological activities. This technical guide explores the synthesis, biological evaluation, and potential mechanisms of action of 2-amino-4,5-dibromobenzoic acid derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and potential signaling pathways are provided to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Substituted anthranilic acids are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of bromine atoms to the benzene ring can significantly modulate the physicochemical properties of these molecules, including lipophilicity and metabolic stability, often leading to enhanced biological activity. 2-Amino-4,5-dibromobenzoic acid, a dibrominated analog of anthranilic acid, serves as a key starting material for the generation of a wide array of derivatives. These derivatives have garnered interest for their potential applications in oncology, inflammation, and infectious diseases. This guide aims to provide a detailed overview of the current state of research on this compound class, highlighting its therapeutic promise and providing practical methodologies for its exploration.

Synthesis of 2-Amino-4,5-dibromobenzoic Acid Derivatives

The synthesis of derivatives of 2-amino-4,5-dibromobenzoic acid typically involves the functionalization of the amino and carboxylic acid groups. Common synthetic strategies include the formation of amides, esters, and the construction of various heterocyclic systems.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 2-amino-4,5-dibromobenzoic acid derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start reactants 2-Amino-4,5-dibromobenzoic acid + Coupling Reagent start->reactants reaction Reaction (e.g., Amidation, Esterification) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Derivative analysis->end

Caption: General workflow for the synthesis of 2-amino-4,5-dibromobenzoic acid derivatives.

Experimental Protocol: Synthesis of N-Substituted 2-Amino-4,5-dibromobenzamides

This protocol describes a general method for the synthesis of amide derivatives of 2-amino-4,5-dibromobenzoic acid.

Materials and Reagents:

  • 2-Amino-4,5-dibromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Substituted amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation: To a solution of 2-amino-4,5-dibromobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add the desired substituted amine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-amino-4,5-dibromobenzamide.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of 2-Amino-4,5-dibromobenzoic Acid Derivatives

Derivatives of 2-amino-4,5-dibromobenzoic acid have been investigated for a range of biological activities, with anticancer, anti-inflammatory, and antimicrobial properties being the most prominent.

Anticancer Activity

Several studies have explored the potential of substituted aminobenzoic acid derivatives as anticancer agents. For instance, a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines, which are structurally related to derivatives that could be synthesized from brominated aminobenzoic acids, have been evaluated for their antiproliferative effects.[2] One particular compound from this series, designated as 7a , demonstrated potent activity against the FaDu human cancer cell line with an IC₅₀ value of 1.73 μM.[2][3] The proposed mechanism of action for this class of compounds involves the dual inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[2]

Table 1: Anticancer Activity of a Representative Derivative

CompoundTargetCell LineIC₅₀ (µM)Reference
7aTopoisomerase I/IIFaDu (HTB-43)1.73[2][3]

The induction of apoptosis is a key mechanism for many anticancer drugs. Derivatives of 2-amino-4,5-dibromobenzoic acid may induce apoptosis through the intrinsic pathway, which involves mitochondrial outer membrane permeabilization and the subsequent activation of caspases.

G derivative 2-Amino-4,5-dibromobenzoic acid derivative mito Mitochondrion derivative->mito induces stress cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 activates cas9 Caspase-9 (Initiator) apaf1->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by 2-amino-4,5-dibromobenzoic acid derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials and Reagents:

  • Cancer cell line (e.g., FaDu)

  • Complete cell culture medium

  • 96-well plates

  • 2-Amino-4,5-dibromobenzoic acid derivative stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-amino-4,5-dibromobenzoic acid derivative and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

N-Aryl anthranilic acids are precursors to several non-steroidal anti-inflammatory drugs (NSAIDs).[4] The anti-inflammatory potential of 2-amino-4,5-dibromobenzoic acid derivatives can be attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.

Derivatives of 2-amino-4,5-dibromobenzoic acid may act as competitive inhibitors of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

G aa Arachidonic Acid cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation pgs->inflammation derivative 2-Amino-4,5-dibromobenzoic acid derivative derivative->cox2 inhibits

Caption: Potential mechanism of COX-2 inhibition by 2-amino-4,5-dibromobenzoic acid derivatives.

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of compounds against COX-1 and COX-2.

Materials and Reagents:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (2-amino-4,5-dibromobenzoic acid derivative)

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E₂)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the enzyme, and various concentrations of the test compound or a reference inhibitor (e.g., celecoxib). Incubate for a short period at the appropriate temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Antimicrobial Activity

The search for novel antimicrobial agents is of paramount importance in the face of growing antibiotic resistance. Halogenated aromatic compounds have shown promise as antimicrobial agents. Derivatives of 2-amino-4,5-dibromobenzoic acid, particularly those incorporating heterocyclic moieties, are of interest for their potential antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Representative Aminobenzoic Acid Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
Halogenated 4-aminobenzoic acid derivativesGram-positive strainsStarting from 15.62 µM
2-amino-5-bromobenzoic acid derivativesCandida albicans70[1]

Note: Data for closely related compounds are presented due to the limited availability of specific data for 2-amino-4,5-dibromobenzoic acid derivatives.

The antimicrobial mechanism of these derivatives may involve the disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death. The lipophilic nature of the dibrominated aromatic ring could facilitate its insertion into the lipid bilayer of the cell membrane.

G derivative 2-Amino-4,5-dibromobenzoic acid derivative membrane Bacterial Cell Membrane derivative->membrane interacts with disruption Membrane Disruption membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Hypothetical mechanism of antimicrobial action via cell membrane disruption.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials and Reagents:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compound stock solution in DMSO

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of 2-amino-4,5-dibromobenzoic acid present a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this class of compounds an attractive area for further investigation. While preliminary studies on related structures have demonstrated significant anticancer, anti-inflammatory, and antimicrobial activities, more extensive research is required to fully elucidate the structure-activity relationships and therapeutic potential of derivatives based specifically on the 2-amino-4,5-dibromobenzoic acid core. Future work should focus on the synthesis and biological screening of a broader range of derivatives, detailed mechanistic studies to identify specific molecular targets and signaling pathways, and in vivo evaluation of the most promising lead compounds. The methodologies and data presented in this guide provide a solid foundation for advancing the research and development of this intriguing class of molecules.

References

Foundational

A Technical Guide to 2-Amino-4,5-dibromobenzoic acid for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 2-Amino-4,5-dibromobenzoic acid, a key building block in modern medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Amino-4,5-dibromobenzoic acid, a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document details its chemical properties, reliable suppliers, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Data

2-Amino-4,5-dibromobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of complex molecules. Its dibromo substitution pattern offers specific reactivity for further chemical modifications.

PropertyValueCitations
CAS Number 75057-62-4[1][2][3]
Molecular Formula C₇H₅Br₂NO₂[1][2]
Molecular Weight 294.93 g/mol [1][2]
Purity Typically ≥97%[1][3]
Appearance Off-white to yellow powder
Storage Conditions Keep in dark place, inert atmosphere, room temperature[2]

Reputable Chemical Suppliers

A number of chemical suppliers offer 2-Amino-4,5-dibromobenzoic acid for research and development purposes. The following table provides a non-exhaustive list of potential suppliers. It is recommended to request a certificate of analysis for batch-specific data.

SupplierPurity SpecificationNotes
CP Lab Chemicals min 97%Product for research and industrial use.[1]
BLD Pharm ≥95%Offers various quantities.[2]
AK Scientific, Inc. min 97%Provides basic specifications.[3]
Aromsyn Co., Ltd. NLT 98%Offers custom synthesis services.[4]

Application in Targeted Protein Degradation: PROTACs

2-Amino-4,5-dibromobenzoic acid is a critical starting material for the synthesis of ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These VHL ligands are integral components of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

Mechanism of Action: The PROTAC Signaling Pathway

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase (in this case, VHL), and a linker connecting the two.

The PROTAC brings the POI into close proximity with the VHL E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., Oncogenic Protein) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Experimental Protocols

While specific, detailed protocols starting from 2-Amino-4,5-dibromobenzoic acid for the synthesis of a complete PROTAC are often proprietary or part of a larger synthetic campaign, the following represents a generalized, multi-step workflow for the synthesis of a VHL ligand, a crucial intermediate. This protocol is based on established chemical transformations for similar aromatic compounds.

General Workflow for VHL Ligand Precursor Synthesis

This workflow outlines the initial steps to convert 2-Amino-4,5-dibromobenzoic acid into a more functionalized intermediate suitable for incorporation into a PROTAC linker and ultimately a complete PROTAC molecule.

Experimental_Workflow Start 2-Amino-4,5-dibromobenzoic acid Step1 Step 1: Esterification (e.g., SOCl₂/MeOH) Start->Step1 Intermediate1 Methyl 2-amino-4,5-dibromobenzoate Step1->Intermediate1 Step2 Step 2: Protection of Amine (e.g., Boc₂O, DMAP) Intermediate1->Step2 Intermediate2 Boc-protected intermediate Step2->Intermediate2 Step3 Step 3: Suzuki or Stille Coupling (e.g., Thiazole boronic ester, Pd catalyst) Intermediate2->Step3 Intermediate3 Coupled bi-aryl intermediate Step3->Intermediate3 Step4 Step 4: Functionalization for Linker Attachment (e.g., Hydrolysis of ester to acid) Intermediate3->Step4 Final_Product VHL Ligand Precursor with Handle for Linker Conjugation Step4->Final_Product

References

Exploratory

Spectroscopic and Structural Elucidation of 2-Amino-4,5-dibromobenzoic Acid: A Technical Guide

Introduction Predicted Spectroscopic Data The following tables summarize the predicted spectroscopic data for 2-Amino-4,5-dibromobenzoic acid. These predictions are derived from the known spectral data of analogous compo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Amino-4,5-dibromobenzoic acid. These predictions are derived from the known spectral data of analogous compounds, including 2-aminobenzoic acid, 2-amino-4-bromobenzoic acid, 2-amino-5-bromobenzoic acid, and methyl 3-amino-4,5-dibromobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine substituents.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.8 - 8.0SingletH-6
~7.3 - 7.5SingletH-3
~5.5 - 6.5Broad Singlet-NH₂
~12.0 - 13.0Broad Singlet-COOH

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the substitution pattern of the benzene ring.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168 - 170C=O (Carboxylic Acid)
~148 - 152C-NH₂
~135 - 138C-H (Aromatic)
~120 - 125C-H (Aromatic)
~115 - 120C-Br
~110 - 115C-Br
~110 - 115C-COOH
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 2500O-H Stretch (broad)Carboxylic Acid (-COOH)
~1700 - 1670C=O StretchCarboxylic Acid (-COOH)
~1620 - 1580N-H BendPrimary Amine (-NH₂)
~1600, ~1475C=C StretchAromatic Ring
~1300 - 1200C-O StretchCarboxylic Acid (-COOH)
~800 - 600C-Br StretchAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Interpretation
293/295/297 (M⁺)Molecular ion peak with characteristic isotopic pattern for two bromine atoms.
275/277/279[M-H₂O]⁺
248/250/252[M-COOH]⁺
168/170[M-COOH-Br]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of 2-Amino-4,5-dibromobenzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed.

  • Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

    • ATR : A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

    • KBr Pellet : 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first. Then, the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a soft ionization technique that is likely to show a prominent molecular ion peak.

  • Analysis : The sample is introduced into the mass spectrometer, and the ions are separated based on their mass-to-charge ratio. The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-Amino-4,5-dibromobenzoic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Compound of Interest (2-Amino-4,5-dibromobenzoic acid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Preparation (ATR or KBr Pellet) Sample->Solid_Prep Solution_Prep Dilute Solution Preparation Sample->Solution_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR MS Mass Spectrometry Solution_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Foundational

An In-depth Technical Guide on the Solubility of 2-Amino-4,5-dibromobenzoic Acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,5-dibromobenzoic acid. Due to the limited availability...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,5-dibromobenzoic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on qualitative solubility information inferred from structurally similar molecules and provides detailed experimental protocols for determining its solubility.

Introduction to 2-Amino-4,5-dibromobenzoic Acid

2-Amino-4,5-dibromobenzoic acid is an aromatic carboxylic acid containing amino and bromo substituents. Its chemical structure, featuring both a hydrophilic amino group and a carboxylic acid group, alongside lipophilic bromine atoms and a benzene ring, suggests a complex solubility profile. Understanding its solubility in various common solvents is crucial for its application in research, chemical synthesis, and drug development, as it dictates the choice of appropriate solvent systems for reactions, purifications, and formulation.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of Structurally Similar Amino-bromobenzoic Acids in Common Solvents

SolventSolvent TypeExpected Solubility of 2-Amino-4,5-dibromobenzoic acidRationale/Notes
WaterPolar ProticLow to Slightly SolubleThe presence of the nonpolar dibrominated benzene ring likely dominates over the polar amino and carboxylic acid groups, leading to low aqueous solubility at neutral pH. Similar amino-bromobenzoic acids are reported to be slightly soluble in water[1][2]. The acidic and basic functional groups suggest that solubility will be highly pH-dependent[3][4].
EthanolPolar ProticSparingly to Moderately SolubleEthanol is less polar than water and can engage in hydrogen bonding, which may allow for some dissolution. 4-Amino-3-bromobenzoic acid is sparingly to moderately soluble in ethanol[3].
MethanolPolar ProticSparingly to Moderately SolubleSimilar to ethanol, methanol's polarity and hydrogen bonding capabilities suggest moderate solubility. 2-Amino-3,5-dibromobenzoic acid is slightly soluble in methanol[5][6].
AcetonePolar AproticModerately SolubleAcetone's polarity is suitable for dissolving moderately polar compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticGenerally SolubleDMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds[7][8]. Structurally similar compounds like 2-Amino-3,5-dibromobenzoic acid and 4-Amino-3-bromobenzoic acid show good solubility in DMSO[3][5][6].
N,N-Dimethylformamide (DMF)Polar AproticGenerally SolubleDMF is another strong, polar aprotic solvent, and related compounds like 4-Amino-3-bromobenzoic acid are generally soluble in it[3].

Experimental Protocols for Solubility Determination

The following are general experimental protocols that can be adapted to quantitatively determine the solubility of 2-Amino-4,5-dibromobenzoic acid.

3.1. General Procedure for Qualitative Solubility Assessment

This method provides a rapid initial assessment of solubility in various solvents.

  • Materials: 2-Amino-4,5-dibromobenzoic acid, small test tubes, a set of common solvents (water, ethanol, methanol, acetone, DMSO, DMF), vortex mixer, and a microbalance.

  • Procedure:

    • Weigh approximately 25 mg of 2-Amino-4,5-dibromobenzoic acid and place it into a small test tube[9][10].

    • Add 0.75 mL of the selected solvent to the test tube in small portions[9].

    • After each addition, vigorously shake or vortex the test tube for at least 30 seconds[9].

    • Visually inspect the solution for any undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble or slightly soluble.

    • For water-insoluble compounds, the pH of the aqueous solution can be adjusted to assess pH-dependent solubility[3]. Add a 5% NaOH solution dropwise to test for solubility in basic conditions and a 5% HCl solution to a separate sample to test for solubility in acidic conditions[10].

3.2. Quantitative Solubility Determination by the Gravimetric Method

This method provides a precise measurement of solubility at a given temperature.

  • Materials: 2-Amino-4,5-dibromobenzoic acid, selected solvent, a temperature-controlled shaker or water bath, analytical balance, filtration apparatus (e.g., syringe filters), and evaporation equipment (e.g., rotary evaporator or oven).

  • Procedure:

    • Prepare a saturated solution by adding an excess amount of 2-Amino-4,5-dibromobenzoic acid to a known volume of the solvent in a sealed container.

    • Agitate the mixture in a temperature-controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solution to stand undisturbed at the same temperature for any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter to remove any solid particles.

    • Weigh the syringe with the collected solution to determine the mass of the solution.

    • Transfer the filtered solution to a pre-weighed container.

    • Evaporate the solvent completely under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute).

    • Weigh the container with the dried solid residue.

    • Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like 2-Amino-4,5-dibromobenzoic acid.

Solubility_Workflow start Start: Obtain Compound (2-Amino-4,5-dibromobenzoic acid) solvents Select Common Solvents (Water, Ethanol, Methanol, Acetone, DMSO, DMF) start->solvents qual_screen Qualitative Solubility Screening (Small Scale) ph_test pH-Dependent Solubility Test (Aqueous) qual_screen->ph_test If insoluble in water quant_analysis Quantitative Solubility Analysis (e.g., Gravimetric Method) qual_screen->quant_analysis Proceed for promising solvents solvents->qual_screen ph_test->quant_analysis For aqueous systems data_table Tabulate Quantitative Data (mg/mL or mol/L) quant_analysis->data_table end End: Solubility Profile Established data_table->end

Caption: Workflow for Solubility Assessment of a Compound.

Conclusion

While direct quantitative solubility data for 2-Amino-4,5-dibromobenzoic acid remains scarce, a qualitative understanding based on its chemical structure and the properties of similar compounds suggests low solubility in water, moderate solubility in alcohols, and good solubility in polar aprotic solvents like DMSO and DMF. The provided experimental protocols offer a robust framework for researchers to determine precise solubility values, which are essential for the effective utilization of this compound in various scientific applications. The pH of aqueous solutions is expected to significantly influence its solubility due to the presence of both an acidic carboxylic acid group and a basic amino group.

References

Exploratory

An In-depth Technical Guide to 2-Amino-4,5-dibromobenzoic acid: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive safety and handling information for 2-Amino-4,5-dibromobenzoic acid (CAS No: 75057-62-4). The content herein is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Amino-4,5-dibromobenzoic acid (CAS No: 75057-62-4). The content herein is intended to equip laboratory personnel, researchers, and drug development professionals with the necessary knowledge to handle this compound safely and effectively. This document consolidates critical data on its properties, hazards, and recommended procedures.

Chemical and Physical Properties

2-Amino-4,5-dibromobenzoic acid is a dibrominated derivative of anthranilic acid. Understanding its fundamental physical and chemical properties is crucial for its appropriate use in experimental settings.

PropertyValueSource
Molecular Formula C₇H₅Br₂NO₂[1][2]
Molecular Weight 294.93 g/mol [1][2]
CAS Number 75057-62-4[1][2]
Appearance Solid[3]
Melting Point 228-229 °C (decomposition)
pKa (Predicted) Not available
LogP (Predicted) Not available
Solubility Slightly soluble in water.[4]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Amino-4,5-dibromobenzoic acid is classified with significant hazards. Adherence to the following safety information is mandatory.

GHS Classification
Hazard ClassCategory
Acute Toxicity, OralCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3
GHS Label Elements
PictogramSignal WordHazard Statements
alt text
alt text
Danger H301: Toxic if swallowed.[3] H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.[3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of 2-Amino-4,5-dibromobenzoic acid and to ensure the safety of laboratory personnel.

  • Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

    • Skin Protection : Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection : For operations generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[3]

  • Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Synthesis of Brominated Aminobenzoic Acids

This protocol outlines a representative method for the direct bromination of an aminobenzoic acid precursor.

Materials:

  • m-Aminobenzoic acid

  • Concentrated hydrochloric acid

  • Water

  • Bromine

  • Ice

Procedure:

  • Charge a reaction flask with m-aminobenzoic acid, concentrated hydrochloric acid, and water.

  • Cool the flask in an ice bath and initiate stirring.

  • In a separate vaporization flask, gently heat the bromine.

  • Draw the bromine vapor through the reaction mixture.

  • Continue stirring and cooling throughout the reaction, during which the product will precipitate.

  • The reaction is complete when the slurry takes on a distinct yellow color (approximately 3 hours).

  • Collect the precipitate by filtration and wash thoroughly with cold water to remove excess reagents.

  • The crude product can be purified by recrystallization.

Purification by Recrystallization

Materials:

  • Crude 2-Amino-4,5-dibromobenzoic acid

  • Ethanol

  • Water

  • Activated Carbon (optional)

Procedure:

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat briefly.

  • Perform a hot gravity filtration to remove insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature to induce crystal formation.

  • To maximize crystal formation, cool the mixture in an ice bath.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

Biological Activity and Signaling Pathways

Derivatives of aminobenzoic acids are recognized as important scaffolds in medicinal chemistry, with applications as anticancer and anti-inflammatory agents. N-aryl anthranilic acids, for instance, are precursors to several non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of 2-Amino-4,5-dibromobenzoic acid, featuring an amino group, a carboxylic acid, and two bromine atoms, provides a versatile platform for the synthesis of novel bioactive molecules.

Currently, there is no specific information in the reviewed literature that directly links 2-Amino-4,5-dibromobenzoic acid to a particular signaling pathway. However, compounds with similar structural motifs have been investigated as kinase inhibitors and dual topoisomerase I/II inhibitors. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a brominated aminobenzoic acid, which can be adapted for 2-Amino-4,5-dibromobenzoic acid.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials (Aminobenzoic Acid, HCl, H2O) bromination Bromination (Addition of Bromine Vapor) start->bromination Reaction Setup precipitation Precipitation of Crude Product bromination->precipitation Reaction Progress filtration1 Filtration & Washing precipitation->filtration1 Isolation dissolution Dissolution in Hot Solvent (e.g., Ethanol) filtration1->dissolution Crude Product hot_filtration Hot Gravity Filtration (Optional: with Activated Carbon) dissolution->hot_filtration crystallization Crystallization (Slow Cooling) hot_filtration->crystallization filtration2 Vacuum Filtration & Washing crystallization->filtration2 drying Drying filtration2->drying final_product Purified Product drying->final_product

Caption: General workflow for the synthesis and purification of a brominated aminobenzoic acid.

This guide is intended for informational purposes and should be used in conjunction with a comprehensive institutional safety program. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

Foundational

The Strategic Application of 2-Amino-4,5-dibromobenzoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical scaffolds...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical scaffolds is paramount to the efficient synthesis of novel therapeutic agents. 2-Amino-4,5-dibromobenzoic acid, a halogenated anthranilic acid derivative, has emerged as a valuable building block in medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a carboxylic acid, and two bromine atoms on the benzene ring, provides a rich platform for chemical modification and the introduction of diverse pharmacophores. This technical guide offers a comprehensive overview of the potential applications of 2-Amino-4,5-dibromobenzoic acid, with a particular focus on its role in the synthesis of pro-apoptotic agents for cancer therapy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-4,5-dibromobenzoic acid is essential for its effective utilization in synthetic organic chemistry. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueReference
CAS Number 75057-62-4[1][2][3][4]
Molecular Formula C₇H₅Br₂NO₂[1][2][3]
Molecular Weight 294.93 g/mol [1]
Appearance Solid
Purity ≥97%[1]

Core Application in Medicinal Chemistry: Synthesis of Pro-apoptotic Agents

A significant application of 2-Amino-4,5-dibromobenzoic acid is as a key intermediate in the synthesis of indole and pyrrole compounds with potent pro-apoptotic properties.[5][6] These compounds are of considerable interest in oncology, as they have the potential to reactivate the programmed cell death pathways that are often dysregulated in cancer cells.[5]

The general synthetic strategy involves the use of 2-Amino-4,5-dibromobenzoic acid as a precursor to construct more complex heterocyclic systems. The presence of the two bromine atoms offers sites for further functionalization through various cross-coupling reactions, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Illustrative Biological Activity of Related Compounds

Disclaimer: The following data is for derivatives of mono-brominated aminobenzoic acids and is intended to be illustrative of the potential of brominated anthranilic acid scaffolds. The biological activity of derivatives of 2-Amino-4,5-dibromobenzoic acid may vary.

Compound ClassTargetIC₅₀ (μM)Cell LineReference
2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidinesTopoisomerase I/II1.73FaDu (Head and Neck Cancer)[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of N-aryl indole derivatives, a class of compounds for which 2-Amino-4,5-dibromobenzoic acid can serve as a starting material. This protocol is based on established synthetic methodologies for similar compounds.[5][8][9][10]

Step 1: Synthesis of a Dibrominated Indole Precursor from 2-Amino-4,5-dibromobenzoic acid

This initial step would involve a multi-step synthesis, likely starting with the reduction of the carboxylic acid to an alcohol, followed by further modifications to form a suitable precursor for indole synthesis, such as a substituted aniline.

Step 2: Fischer Indole Synthesis

  • Reaction Setup: To a solution of the appropriately substituted phenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or water) is added a ketone or aldehyde (1.1 eq).[5]

  • Reaction Conditions: The reaction mixture is heated to reflux or subjected to microwave irradiation until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired indole.

Step 3: N-Arylation of the Indole Core

  • Reaction Setup: To a mixture of the synthesized indole (1.0 eq), an aryl halide (1.2 eq), and a base such as potassium phosphate (K₃PO₄) (2.0 eq) in a suitable solvent (e.g., ethanol) is added a copper(I) oxide (Cu₂O) catalyst (5-10 mol%).[5]

  • Reaction Conditions: The reaction mixture is heated, potentially under microwave irradiation, for a specified time until the reaction is complete (monitored by TLC).[5]

  • Work-up: The reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography to yield the final N-aryl indole product.

Visualizations

Signaling Pathway

The pro-apoptotic compounds synthesized from 2-Amino-4,5-dibromobenzoic acid are designed to modulate the intrinsic and extrinsic apoptosis pathways, ultimately leading to programmed cell death in cancer cells.

apoptosis_pathway ext_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) ext_ligand->death_receptor disc DISC (Death-Inducing Signaling Complex) death_receptor->disc caspase8 Caspase-8 disc->caspase8 pro_caspase8 Pro-Caspase-8 pro_caspase8->disc bcl2_family Bcl-2 Family (Bax, Bak) caspase8->bcl2_family (via Bid cleavage) pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Cellular Stress dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c release apoptosome Apoptosome cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 pro_caspase9 Pro-Caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 caspase3 Caspase-3 (Executioner) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis experimental_workflow start 2-Amino-4,5-dibromobenzoic acid synthesis Multi-step Synthesis (e.g., Indole formation, N-arylation) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification library Library of Novel Bioactive Compounds purification->library screening In vitro Biological Screening (e.g., Cytotoxicity assays) library->screening hit_id Hit Identification and Lead Optimization screening->hit_id hit_id->synthesis SAR studies in_vivo In vivo Studies (Animal Models) hit_id->in_vivo preclinical Preclinical Development in_vivo->preclinical

References

Exploratory

The Unexplored Potential of 2-Amino-4,5-dibromobenzoic Acid: A Technical Guide to Novel Compound Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-4,5-dibromobenzoic acid is a halogenated anthranilic acid derivative that holds considerable, yet largely untapped, potential as a scaffold...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-dibromobenzoic acid is a halogenated anthranilic acid derivative that holds considerable, yet largely untapped, potential as a scaffold for the synthesis of novel bioactive compounds. While direct research on its derivatives is limited, the well-established medicinal chemistry of related bromo- and dibromo-anthranilic acids provides a strong foundation for predicting its utility in drug discovery. The presence of two bromine atoms, an amino group, and a carboxylic acid offers multiple reaction sites for structural modification, making it an attractive starting material for generating diverse chemical libraries. This technical guide explores the potential for discovering novel compounds from 2-Amino-4,5-dibromobenzoic acid by examining established synthetic methodologies and biological activities of analogous compounds. It provides detailed experimental protocols and conceptual frameworks to guide future research and development in this promising area.

Introduction: The Rationale for Exploring 2-Amino-4,5-dibromobenzoic Acid

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Halogenation, particularly bromination, is a common strategy in drug design to enhance the potency and modulate the pharmacokinetic properties of lead compounds. The bromine atoms can increase lipophilicity, improve membrane permeability, and participate in halogen bonding with biological targets.

2-Amino-4,5-dibromobenzoic acid (CAS: 75057-62-4) presents a unique opportunity for novel compound synthesis.[3] Its di-bromo substitution pattern is less common than the mono-bromo or 3,5-dibromo analogues, offering a chance to explore new chemical space. The vicinal bromine atoms can influence the electronic and steric properties of the molecule, potentially leading to unique biological activities. This guide will extrapolate from the known chemistry and biology of related compounds to provide a roadmap for the synthesis and evaluation of novel derivatives of 2-Amino-4,5-dibromobenzoic acid.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental properties of the starting material is crucial for designing synthetic routes and interpreting biological data.

PropertyValueReference
CAS Number 75057-62-4[3]
Molecular Formula C₇H₅Br₂NO₂[3]
Molecular Weight 294.93 g/mol [3]
Purity ≥97%[3]
Family Protein Degrader Building Blocks[3]

Proposed Synthetic Pathways for Novel Derivatives

While specific examples of reactions starting from 2-Amino-4,5-dibromobenzoic acid are scarce, several well-established synthetic protocols for related bromo-anthranilic acids can be readily adapted. The amino and carboxylic acid groups are key functional handles for building more complex molecules, particularly heterocyclic scaffolds like quinazolinones, which are known for their diverse pharmacological activities.[4]

Synthesis of 6,7-Dibromoquinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 6,7-dibromo-substituted quinazolinones from 2-Amino-4,5-dibromobenzoic acid can be envisioned through several established methods.

This protocol is adapted from the synthesis of 6-bromoquinazolin-4(3H)-one from 2-amino-5-bromobenzoic acid.[5]

  • Reaction Setup: In a round-bottom flask, mix 2-Amino-4,5-dibromobenzoic acid (10 mmol) with an excess of formamide (40 mmol).

  • Heating: Heat the mixture with stirring at 130-140°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. The crude 6,7-dibromoquinazolin-4(3H)-one can be further purified by recrystallization from a suitable solvent like ethanol.

G start 2-Amino-4,5-dibromobenzoic acid + Formamide heat Heat (130-140°C, 4-6h) start->heat workup Cool and Quench with Ice Water heat->workup isolate Filter and Wash Precipitate workup->isolate purify Recrystallize from Ethanol isolate->purify end 6,7-Dibromoquinazolin-4(3H)-one purify->end

Caption: Proposed workflow for the synthesis of 6,7-dibromoquinazolin-4(3H)-one.

Synthesis of 6,7-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one

Benzoxazinones are important intermediates that can be converted to a variety of other heterocyclic systems, including quinazolinones, by reaction with different nucleophiles.

This protocol is based on the synthesis of 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one from 2-Amino-4-bromobenzoic acid.[6]

  • Acylation: Dissolve 2-Amino-4,5-dibromobenzoic acid (1 equivalent) in a suitable solvent such as pyridine or dioxane. Add acetic anhydride (1.2 equivalents) dropwise at room temperature. Monitor the formation of the N-acetyl intermediate by TLC.

  • Cyclization: Heat the intermediate at reflux in acetic anhydride to effect cyclization to the benzoxazinone.

  • Work-up: After the reaction is complete, remove the excess acetic anhydride under reduced pressure.

  • Isolation: Triturate the residue with a non-polar solvent (e.g., hexane or ether) to precipitate the product. The crude product can be purified by recrystallization.

G start 2-Amino-4,5-dibromobenzoic acid acylate Acylation with Acetic Anhydride start->acylate cyclize Cyclization (Reflux in Acetic Anhydride) acylate->cyclize workup Remove Excess Acetic Anhydride cyclize->workup isolate Precipitate with Non-polar Solvent workup->isolate end 6,7-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one isolate->end

Caption: Proposed workflow for the synthesis of a dibromo-benzoxazin-4-one intermediate.

Potential Biological Activities and Structure-Activity Relationships

While no biological data exists for derivatives of 2-Amino-4,5-dibromobenzoic acid, the activities of other brominated anthranilic acid derivatives provide valuable insights into their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of anthranilic acid have been investigated as a new class of antibiotics, particularly in light of growing resistance to existing drugs like penicillin.[7] The lead compound, 2-amino-5-bromobenzoic acid, has shown antibiotic activity without the β-lactam ring structure.[7] It is plausible that di-bromo derivatives could exhibit enhanced antimicrobial properties. The table below summarizes the activity of some related aminobenzoic acid derivatives against various microbes.

Compound ClassTarget Organism/sKey Performance MetricReference
2-Aminobenzoic acid derivativesCandida albicansMIC: 70 µg/mL (for active esters)[8]
Candida albicans75-85% biofilm inhibition at 50 µg/mL[8]
Anthranilohydrazide, Triazine derivativesVarious BacteriaSignificant antibacterial activity[9]
2-[3-(3-phenylsulfamoyl-phenyl)-acryloylamino]-benzoic acidVarious Bacteria and FungiAppreciable antimicrobial and antifungal activities[1]

The data suggests that derivatization of the amino and carboxyl groups can lead to potent antimicrobial agents. The presence of two bromine atoms on the 2-Amino-4,5-dibromobenzoic acid scaffold could further enhance this activity.

Anticancer Activity

The 2-aminobenzoic acid core is a key feature in many kinase inhibitors, which are designed to interfere with signaling pathways that control cell growth and proliferation.[10] Quinazolinone derivatives, which can be synthesized from 2-Amino-4,5-dibromobenzoic acid, are particularly well-known for their anticancer properties, often targeting receptor tyrosine kinases like EGFR and ALK.[4][5]

Compound ClassCancer Cell LineKey Performance Metric (IC₅₀)Reference
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeA549 (Lung Cancer)0.44 µM[5]
2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidinesFaDu (Head and Neck Cancer)1.73 µM[11]

These examples highlight the potential of developing potent anticancer agents from brominated anthranilic acid scaffolds. The bromine atoms can serve as handles for further modifications, such as Suzuki or other cross-coupling reactions, to introduce additional pharmacophores.[10][12]

SAR cluster_derivatives Potential Derivatives cluster_activities Predicted Biological Activities scaffold 2-Amino-4,5-dibromobenzoic Acid Scaffold quinazolinone Quinazolinones scaffold->quinazolinone benzoxazinone Benzoxazinones scaffold->benzoxazinone amides Amides/Esters scaffold->amides cross_coupling Cross-Coupling Products scaffold->cross_coupling anticancer Anticancer quinazolinone->anticancer Kinase Inhibition anti_inflammatory Anti-inflammatory quinazolinone->anti_inflammatory antimicrobial Antimicrobial amides->antimicrobial Membrane Disruption? cross_coupling->anticancer New Pharmacophores

Caption: Conceptual relationship between the core scaffold, potential derivatives, and predicted biological activities.

Conclusion and Future Directions

2-Amino-4,5-dibromobenzoic acid is a promising, yet under-explored, starting material for the discovery of novel bioactive compounds. By applying established synthetic methodologies from related anthranilic acids, a diverse library of derivatives, particularly heterocyclic compounds like quinazolinones, can be generated. The existing literature on brominated analogues strongly suggests that these new compounds are likely to possess potent antimicrobial and anticancer activities.

Future research should focus on:

  • Systematic Synthesis: Synthesizing a library of derivatives by modifying the amino and carboxylic acid functionalities of 2-Amino-4,5-dibromobenzoic acid.

  • Biological Screening: Evaluating the synthesized compounds in a panel of antimicrobial and anticancer assays to identify lead candidates.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structures of the novel derivatives and their biological activities to guide further optimization.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the most potent compounds.

This technical guide provides a foundational framework to stimulate and guide research into the untapped potential of 2-Amino-4,5-dibromobenzoic acid, with the ultimate goal of discovering novel therapeutic agents.

References

Protocols & Analytical Methods

Method

Synthesis of 6,7-Dibromoindole Derivatives from 2-Amino-4,5-dibromobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of halogen atoms, particularly bromine, onto the indole scaffold can significantly modulate the compound's physicochemical properties and biological efficacy, often leading to enhanced therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of 6,7-dibromoindole derivatives, utilizing 2-Amino-4,5-dibromobenzoic acid as a readily available starting material. The described synthetic pathway offers a versatile route to novel indole structures for investigation in drug discovery and development.

Applications of Bromoindole Derivatives

Bromoindole derivatives have demonstrated significant potential across various therapeutic areas. Their biological activities are influenced by the position and number of bromine substituents on the indole ring.

  • Anticancer Activity: Various bromoindole derivatives have been reported to exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in tumor growth and proliferation.

  • Antimicrobial and Antifungal Activity: Bromoindoles have shown promising activity against various bacterial and fungal strains, including drug-resistant variants.[2][3] Their mechanism of action is often attributed to the disruption of microbial membranes.[2]

  • Anti-inflammatory Activity: Certain bromoindole alkaloids have been shown to possess anti-inflammatory properties by modulating the production of inflammatory cytokines.[4][5]

The synthesis of 6,7-dibromoindole derivatives from 2-Amino-4,5-dibromobenzoic acid provides a platform for the development of novel compounds with potentially enhanced biological activities in these and other therapeutic areas.

Synthetic Workflow

The overall synthetic strategy involves a three-step process starting from 2-Amino-4,5-dibromobenzoic acid. The workflow is depicted in the diagram below.

Synthetic_Workflow A 2-Amino-4,5-dibromobenzoic acid B 2-Amino-4,5-dibromobenzyl alcohol A->B   Reduction    C 2-Amino-4,5-dibromobenzaldehyde B->C   Oxidation    D Ethyl 6,7-dibromo-1H-indole-2-carboxylate C->D   Cyclization   

Caption: Overall synthetic workflow for the preparation of Ethyl 6,7-dibromo-1H-indole-2-carboxylate.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-dibromobenzyl alcohol

This protocol describes the reduction of the carboxylic acid functionality of 2-Amino-4,5-dibromobenzoic acid to a primary alcohol.

Materials:

  • 2-Amino-4,5-dibromobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Amino-4,5-dibromobenzoic acid (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add LiAlH₄ (2.5 eq) portion-wise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then again by water.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-Amino-4,5-dibromobenzyl alcohol.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Yield 80-90%
Purity (by HPLC) >95% (after purification)
Step 2: Synthesis of 2-Amino-4,5-dibromobenzaldehyde

This protocol outlines the oxidation of 2-Amino-4,5-dibromobenzyl alcohol to the corresponding aldehyde.

Materials:

  • 2-Amino-4,5-dibromobenzyl alcohol

  • Manganese (IV) oxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite

Procedure:

  • Dissolve 2-Amino-4,5-dibromobenzyl alcohol (1.0 eq) in DCM or CHCl₃.

  • Add activated MnO₂ (5-10 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

  • Wash the celite pad with additional DCM or CHCl₃.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield 2-Amino-4,5-dibromobenzaldehyde.

  • The product is often used in the next step without further purification if the purity is deemed sufficient by NMR.

Quantitative Data (Representative):

ParameterValue
Yield 75-85%
Purity (by ¹H NMR) >90%
Step 3: Synthesis of Ethyl 6,7-dibromo-1H-indole-2-carboxylate

This protocol details the cyclization of 2-Amino-4,5-dibromobenzaldehyde with ethyl diazoacetate to form the indole ring.[6][7]

Materials:

  • 2-Amino-4,5-dibromobenzaldehyde

  • Ethyl diazoacetate (EDA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Amino-4,5-dibromobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add BF₃·OEt₂ (1.2 eq) to the solution at room temperature.

  • Add a solution of ethyl diazoacetate (1.5 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 6,7-dibromo-1H-indole-2-carboxylate.

Quantitative Data (Representative):

ParameterValue
Yield 60-75%
Purity (by HPLC) >98% (after purification)

Data Presentation

Spectroscopic Data for Ethyl 6,7-dibromo-1H-indole-2-carboxylate (Predicted and Representative)
Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~8.5-9.0 (br s, 1H, NH), ~7.6-7.8 (m, 2H, Ar-H), ~7.2-7.3 (m, 1H, Ar-H), 4.41 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~162.0 (C=O), ~136.0 (C), ~128.0 (C), ~127.0 (C), ~125.0 (CH), ~122.0 (CH), ~115.0 (C), ~112.0 (CH), ~108.0 (C), 61.5 (OCH₂), 14.5 (CH₃)
IR (KBr, cm⁻¹) ν ~3400 (N-H), ~1710 (C=O), ~1600, ~1450 (C=C)
Mass Spectrum (EI) M⁺ calculated for C₁₁H₉Br₂NO₂: 344.90. Found: (Expected isotopic pattern for two bromine atoms)

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which can be inhibited by certain bromoindole derivatives, leading to their anti-inflammatory effects.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Bromoindole Bromoindole Derivative Bromoindole->IKK inhibits Bromoindole->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB releases

Caption: Inhibition of the NF-κB signaling pathway by bromoindole derivatives.

References

Application

Application Notes and Protocols for 2-Amino-4,5-dibromobenzoic acid in Nucleophilic Acyl Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4,5-dibromobenzoic acid is a halogenated anthranilic acid derivative with significant potential as a building block in synthetic organi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dibromobenzoic acid is a halogenated anthranilic acid derivative with significant potential as a building block in synthetic organic chemistry and drug discovery. Its trifunctional nature, featuring a nucleophilic amino group, a carboxylic acid, and two bromine atoms on the aromatic ring, allows for a diverse range of chemical transformations. The bromine substituents not only influence the electronic properties of the molecule but also serve as synthetic handles for further functionalization through cross-coupling reactions.

In the context of nucleophilic acyl substitution, the amino group of 2-amino-4,5-dibromobenzoic acid can act as a potent nucleophile, attacking various acylating agents to form amide bonds. This reactivity is fundamental to the synthesis of a variety of heterocyclic scaffolds, such as benzoxazinones and quinazolinones, which are prevalent in many biologically active compounds. Furthermore, the carboxylic acid group can be activated and subsequently reacted with various nucleophiles to generate esters, amides, and other carboxylic acid derivatives. These reactions are pivotal in the construction of complex molecules with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the use of 2-Amino-4,5-dibromobenzoic acid in key nucleophilic acyl substitution reactions, offering a valuable resource for researchers in medicinal chemistry and materials science.

Key Applications in Nucleophilic Acyl Substitution

The primary applications of 2-Amino-4,5-dibromobenzoic acid in nucleophilic acyl substitution reactions revolve around the reactivity of its amino group. This nucleophilic center readily reacts with acid anhydrides and acid chlorides, leading to the formation of important heterocyclic systems.

Synthesis of Benzoxazinones

The reaction of 2-amino-4,5-dibromobenzoic acid with acetic anhydride is a classic example of nucleophilic acyl substitution leading to a cyclized product. The initial step involves the acylation of the amino group to form an N-acetyl intermediate. Subsequent intramolecular cyclization, driven by the attack of the carboxylic acid's hydroxyl group on the newly formed amide carbonyl, yields a benzoxazinone. These heterocyclic cores are valuable precursors for a wide range of pharmacologically active molecules.

Synthesis of Quinazolinones

Quinazolinones are another class of heterocyclic compounds with broad biological activities that can be synthesized from 2-amino-4,5-dibromobenzoic acid. In a reaction analogous to the Niementowski quinazolinone synthesis, 2-amino-4,5-dibromobenzoic acid can be condensed with formamide. This reaction proceeds through an initial acylation of the amino group followed by cyclization and dehydration to afford the quinazolinone ring system. The resulting 6,7-dibromoquinazolin-4(3H)-one can serve as a scaffold for further derivatization in drug development programs.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for 2-Amino-4,5-dibromobenzoic acid, the following tables provide representative data based on reactions with structurally similar aminobenzoic acids. These values should serve as a starting point for reaction optimization.

Table 1: Representative Conditions for the Synthesis of Benzoxazinone Derivatives from Substituted Anthranilic Acids

Starting MaterialAcylating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
2-Amino-4-bromobenzoic acidAcetic AnhydridePyridineReflux2 - 4>85
2-Aminobenzoic acidAcetic AnhydrideAcetic AnhydrideReflux1 - 2>90
2-Amino-5-bromobenzoic acidAcetic AnhydrideDioxane1003~90

Table 2: Representative Conditions for the Synthesis of Quinazolinone Derivatives from Substituted Anthranilic Acids

Starting MaterialReagentConditionsTypical Yield (%)Reference
2-Amino-5-bromobenzoic acidFormamide130°C, 4 h91[1]
2-Aminobenzoic acidFormamide125-130°CGood[1]
2-Amino-4-bromobenzoic acidFormamide130°C, 4 h(Adapted Protocol)[1]

Experimental Protocols

The following are detailed experimental protocols for key nucleophilic acyl substitution reactions involving 2-Amino-4,5-dibromobenzoic acid. These protocols are based on established procedures for analogous compounds and may require optimization.

Protocol 1: Synthesis of 6,7-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one

This protocol describes the synthesis of a benzoxazinone derivative from 2-Amino-4,5-dibromobenzoic acid via a two-step acylation and cyclization reaction.

Materials:

  • 2-Amino-4,5-dibromobenzoic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Hexane

  • Ethanol or Ethyl acetate for recrystallization

Procedure:

  • Acylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Amino-4,5-dibromobenzoic acid in a minimal amount of anhydrous pyridine.

  • To this solution, add 1.2 equivalents of acetic anhydride dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess pyridine and acetic anhydride under reduced pressure.

  • Triturate the resulting residue with hexane to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold hexane.

  • Purification: Purify the crude 6,7-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Protocol 2: Synthesis of 6,7-Dibromoquinazolin-4(3H)-one

This protocol outlines the synthesis of a quinazolinone derivative from 2-Amino-4,5-dibromobenzoic acid using formamide, based on the Niementowski reaction.[1]

Materials:

  • 2-Amino-4,5-dibromobenzoic acid

  • Formamide

  • Water

  • Anhydrous ethanol

Procedure:

  • Reaction Setup: In a reaction vessel, combine 1.0 equivalent of 2-Amino-4,5-dibromobenzoic acid with 4.0 equivalents of formamide.[1]

  • Heating: Heat the mixture with stirring to 130°C for 4 hours.[1] Monitor the reaction progress by TLC.

  • Precipitation: Upon completion, cool the reaction mixture to approximately 60°C and add water. Stir for an additional 30 minutes to induce precipitation.[1]

  • Isolation: Collect the precipitated product by vacuum filtration.[1]

  • Purification: Wash the crude product with anhydrous ethanol to obtain the desired 6,7-Dibromoquinazolin-4(3H)-one.[1]

Visualizations

Reaction Pathway for Benzoxazinone Synthesis

benzoxazinone_synthesis cluster_reactants Reactants cluster_process Nucleophilic Acyl Substitution cluster_product Product reactant1 2-Amino-4,5-dibromobenzoic acid intermediate N-acetyl Intermediate reactant1->intermediate reactant2 Acetic Anhydride reactant2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat product 6,7-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one cyclization->product

Caption: Synthesis of a benzoxazinone from 2-Amino-4,5-dibromobenzoic acid.

Experimental Workflow for Quinazolinone Synthesis

quinazolinone_workflow start Start reactants Combine 2-Amino-4,5-dibromobenzoic acid and Formamide start->reactants heating Heat mixture to 130°C for 4h reactants->heating precipitation Cool and add water to precipitate product heating->precipitation isolation Isolate product by vacuum filtration precipitation->isolation purification Wash with anhydrous ethanol isolation->purification end End purification->end

Caption: Workflow for the synthesis of 6,7-Dibromoquinazolin-4(3H)-one.

References

Method

Application Notes and Protocols for Coupling Reactions with 2-Amino-4,5-dibromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing 2-Amino-4,5-dibromobenzoic acid in various synthetic coupling reactions. This versatile b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Amino-4,5-dibromobenzoic acid in various synthetic coupling reactions. This versatile building block, featuring amino, carboxylic acid, and two bromine functionalities, serves as a key starting material for the synthesis of complex molecules, including quinazolinones and other heterocyclic scaffolds with significant therapeutic potential. The protocols detailed below are foundational for the development of novel compounds for drug discovery and medicinal chemistry.

Overview of Coupling Reactions

2-Amino-4,5-dibromobenzoic acid is amenable to a variety of coupling reactions, allowing for functionalization at its different reactive sites. The primary transformations include:

  • Amide Bond Formation: The amino group can be acylated or can participate in peptide coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The two bromine atoms serve as handles for introducing a wide range of substituents via reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

  • Cyclization Reactions: The ortho-relationship of the amino and carboxylic acid groups allows for the formation of heterocyclic structures like quinazolinones.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative conditions for key coupling reactions. It is important to note that specific quantitative data for 2-Amino-4,5-dibromobenzoic acid is limited in the cited literature. Therefore, the data presented is compiled from studies on structurally analogous substrates (e.g., other brominated aminobenzoic acids or dibromoanilines) and should be considered a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling - Representative Conditions

EntryAryl Halide Substrate (Analogue)Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Amino-3-bromobenzoic acidArylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃1,4-Dioxane/H₂O10012-24~85[1]
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85[1]
34-BromobenzothiazolePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[1]
42,5-Dibromo-3-hexylthiopheneArylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90-Moderate to Good[2]

Table 2: Sonogashira Coupling - Representative Conditions

EntryAryl Halide Substrate (Analogue)AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1o-IodoanilinesTerminal Alkynes(PPh₃)₂CuBH₄ (5)-DBU-12024>99[3]
2Aryl IodidesTerminal AlkynesCuI (5)-K₂CO₃H₂O100-Good[3]
3Aryl BromidesTerminal AlkynesPd(OAc)₂-Bu₄NOAcDMFRT-Good to Excellent[2]

Table 3: Buchwald-Hartwig Amination - Representative Conditions

EntryAryl Halide Substrate (Analogue)AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromopyridinesVolatile AminesPd(OAc)₂dpppNaOtBuToluene80-55-98[4]
22-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂X-PhosKOt-BuToluene--Good to Excellent[5]
31,4-DibromobenzeneSecondary AminesPd₂(dba)₃XantphosCs₂CO₃Toluene150 (MW)0.17-0.5Moderate to Excellent[6]

Table 4: Amide Coupling - Representative Conditions

EntryCarboxylic AcidAmineCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylacetic acidAnilineI₂ (20 mol%)/TBHP-DMSORT-56-76[7]
2Functionalized Carboxylic AcidsElectron Deficient AnilinesEDC/DMAP (1 eq.)DIPEA---Good[8]
3Aliphatic Carboxylic AcidsVarious AminesCS₂/Al₂O₃DMAPMeCN200 (Flow)-94-98[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed cross-coupling of 2-Amino-4,5-dibromobenzoic acid with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 2-Amino-4,5-dibromobenzoic acid (or its methyl ester) (1.0 equiv)

  • Arylboronic acid (1.2-2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 2-Amino-4,5-dibromobenzoic acid, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 2-Amino-4,5-dibromobenzoic acid with a terminal alkyne.

Materials:

  • 2-Amino-4,5-dibromobenzoic acid (or its methyl ester) (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

  • Anhydrous, deoxygenated solvent (e.g., DMF or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Amino-4,5-dibromobenzoic acid, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride to remove the amine hydrohalide salt.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of 2-Amino-4,5-dibromobenzoic acid.

Materials:

  • 2-Amino-4,5-dibromobenzoic acid (or its methyl ester) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 1.5-3 mol%)

  • Strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry reaction vessel.

  • Add the 2-Amino-4,5-dibromobenzoic acid and the anhydrous, deoxygenated solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Amide Coupling

This protocol describes a standard procedure for forming an amide bond with the amino group of 2-Amino-4,5-dibromobenzoic acid.

Materials:

  • 2-Amino-4,5-dibromobenzoic acid (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • Coupling reagent (e.g., HATU, EDC/HOBt, 1.1-1.2 equiv)

  • Organic base (e.g., DIPEA or N-methylmorpholine, 2.5 equiv)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling reagent and the organic base, and stir for 15-30 minutes at 0 °C for pre-activation.

  • Add a solution of 2-Amino-4,5-dibromobenzoic acid in the anhydrous solvent to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of Bioactive Molecules: Targeting the EGFR Signaling Pathway

Derivatives of aminobenzoic acids are precursors to a wide range of heterocyclic compounds with important biological activities. For instance, the 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting protein kinases.[10] A novel 4H-benzo[h]chromene derivative, conceptually derivable from a brominated aminobenzoic acid precursor, has demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), including the drug-resistant T790M mutant.[11] EGFR is a key receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[10][11][12][13][14][15] Dysregulation of the EGFR pathway is a hallmark of many cancers.[10][11][12][13][14][15]

The synthesized inhibitor showed an IC₅₀ of 3.27 µM against wild-type EGFR and a more potent IC₅₀ of 1.92 µM against the EGFRT790M mutant.[11]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation Inhibitor 2-Amino-4,5-dibromobenzoic acid derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Evaluation

The development of novel inhibitors targeting pathways like EGFR involves a structured workflow from synthesis to biological evaluation.

experimental_workflow start 2-Amino-4,5-dibromobenzoic acid coupling Coupling Reaction (e.g., Suzuki, Amide, etc.) start->coupling cyclization Cyclization to Heterocyclic Core coupling->cyclization purification Purification & Characterization (Chromatography, NMR, MS) cyclization->purification screening In vitro Kinase Assay (e.g., EGFR WT & T790M) purification->screening cell_based Cell-based Assays (Proliferation, Apoptosis) screening->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar lead_opt Lead Optimization sar->lead_opt lead_opt->coupling Iterative Synthesis end Candidate Drug lead_opt->end

Caption: Drug Discovery Workflow.

References

Application

Application Notes and Protocols for 2-Amino-4,5-dibromobenzoic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data and established pharmaceutical applications for 2-Amino-4,5-dibromobenzoic acid are limited in publicly available liter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established pharmaceutical applications for 2-Amino-4,5-dibromobenzoic acid are limited in publicly available literature. The following application notes and protocols are based on the known reactivity and therapeutic applications of structurally similar compounds, such as other brominated and dibrominated aminobenzoic acids. These should be considered as a starting point for research and development, and all protocols would require optimization.

Introduction

2-Amino-4,5-dibromobenzoic acid is a halogenated aromatic amino acid with a unique substitution pattern that makes it a potentially valuable, yet underexplored, building block in medicinal chemistry. Its structural features—an amine, a carboxylic acid, and two bromine atoms on the benzene ring—offer multiple reactive sites for chemical modification. This allows for the synthesis of a diverse array of complex molecules and libraries of compounds for drug discovery. The bromine atoms can serve as handles for cross-coupling reactions, while the amino and carboxylic acid groups are amenable to standard peptide and amide bond formation, as well as the construction of various heterocyclic scaffolds.

Based on the applications of its isomers and other related aminobenzoic acids, derivatives of 2-Amino-4,5-dibromobenzoic acid are predicted to have potential as anticancer and anti-inflammatory agents.

Potential Therapeutic Applications and Bioactive Derivatives

Derivatives of aminobenzoic acids have shown significant promise in various therapeutic areas. The incorporation of bromine atoms can enhance the lipophilicity and metabolic stability of drug candidates, and can also serve as a key interaction point with biological targets.

Anticancer Agents

Substituted aminobenzoic acids are key intermediates in the synthesis of various anticancer agents, including kinase inhibitors and topoisomerase inhibitors.[1] The 4-anilinoquinazoline scaffold, for instance, which is often derived from anthranilic acid precursors, is a well-established pharmacophore for targeting protein kinases.[1] While no specific anticancer agents derived from 2-Amino-4,5-dibromobenzoic acid are documented, its analogs have been used to synthesize potent inhibitors. For instance, a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines, conceptually derivable from aminobenzoic acids, have been synthesized and evaluated as dual topoisomerase I/II inhibitors.[1][4][5]

Anti-inflammatory Agents

N-Aryl anthranilic acids are precursors to important non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these compounds often involves the coupling of an aniline derivative with a substituted 2-halobenzoic acid. It is plausible that 2-Amino-4,5-dibromobenzoic acid could be utilized in a similar fashion to generate novel anti-inflammatory compounds. In some instances, derivatives have shown selective inhibition of COX-2 over COX-1, suggesting a potential for dual anticancer and anti-inflammatory properties.[4]

Peptidomimetics

The incorporation of unnatural amino acids like 2-Amino-4,5-dibromobenzoic acid into peptide sequences is a powerful strategy in drug discovery.[6] This can lead to peptides with increased stability against enzymatic degradation, improved receptor affinity, and constrained conformations which can enhance biological activity.[6][7] The dibromo-substituted aromatic ring can impart rigidity to the peptide backbone, which can be beneficial for locking the peptide into a bioactive conformation.[6]

Data Presentation

The following tables summarize quantitative data for bioactive compounds derived from related aminobenzoic acid scaffolds. This data is presented to illustrate the potential potency that could be achieved with derivatives of 2-Amino-4,5-dibromobenzoic acid.

Table 1: Anticancer Activity of a Representative Dual Topoisomerase I/II Inhibitor

CompoundTarget(s)Cell LineIC₅₀ (µM)Reference
7a *Topoisomerase I/IIFaDu (HTB-43)1.73[1][4][5]

*Compound 7a is a 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine, conceptually derived from aminobenzoic acid precursors.

Table 2: In Vitro Anticancer Activity of Representative Metal Complexes of Aminobenzoic Acid Analogs

Complex/CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)Reference
Fe(II) Complex of 4-Aminobenzoic Acid >22 µM>22 µM--[2]
Mg(II) Schiff Base Complex -22 µM--[2]

Note: This data is compiled from studies on various aminobenzoic acid and Schiff base metal complexes and serves as a representative illustration of potential activity. Specific values for 2-Amino-4,5-dibromobenzoic acid complexes would need to be determined experimentally.

Experimental Protocols

The following are representative experimental protocols for the synthesis of key heterocyclic intermediates and derivatives from bromo-substituted anthranilic acids. These may require optimization for 2-Amino-4,5-dibromobenzoic acid.

Protocol 1: Synthesis of a Benzoxazinone Derivative

This protocol is adapted from the synthesis of related benzoxazinones and may serve as a starting point.[8]

1. Acylation:

  • To a solution of 2-Amino-4,5-dibromobenzoic acid (1 equivalent) in a suitable solvent (e.g., pyridine or dioxane), add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature or with gentle heating (50-60 °C) and monitor the reaction progress by TLC until the starting material is consumed.

2. Cyclization:

  • The intermediate, N-acetyl-2-amino-4,5-dibromobenzoic acid, can be cyclized to the benzoxazinone by heating at reflux in acetic anhydride.

3. Work-up:

  • After completion of the reaction, remove the excess acetic anhydride under reduced pressure.

  • Triturate the residue with a non-polar solvent like hexane or ether to precipitate the product.

  • Collect the solid by filtration and purify by recrystallization if necessary.

Protocol 2: Synthesis of a Quinazolinone Derivative (Niementowski Reaction)

This protocol is adapted from the synthesis of related quinazolinones.[8]

1. Reaction Setup:

  • A mixture of 2-Amino-4,5-dibromobenzoic acid (1 equivalent) and formamide (4 equivalents) is heated.

2. Heating:

  • Stir the reaction mixture at 130 °C for 4 hours.

3. Work-up:

  • Cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the incorporation of Fmoc-protected 2-Amino-4,5-dibromobenzoic acid into a peptide chain.[6]

1. Fmoc Deprotection:

  • Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

2. Amino Acid Coupling:

  • In a separate vial, pre-activate the Fmoc-protected 2-Amino-4,5-dibromobenzoic acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and immediately add it to the resin.

  • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Wash the resin as in step 1.

3. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

4. Peptide Precipitation, Purification, and Analysis:

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Purify the crude peptide by reverse-phase HPLC and characterize the final product by mass spectrometry.

Visualizations

Signaling Pathway

G Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Downstream Kinase (e.g., Aurora, p38) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Kinase Inhibitor (Derived from 2-Amino-4,5- dibromobenzoic acid) Inhibitor->Kinase Inhibits

Caption: Hypothetical kinase inhibition pathway.

Experimental Workflow

G General Workflow for Synthesis of Bioactive Heterocycles start 2-Amino-4,5-dibromobenzoic acid acylation Acylation / Amide Formation start->acylation intermediate N-Acyl Intermediate acylation->intermediate cyclization Cyclization intermediate->cyclization heterocycle Heterocyclic Scaffold (e.g., Quinazolinone) cyclization->heterocycle diversification Further Diversification (e.g., Suzuki Coupling) heterocycle->diversification bioactive_molecule Bioactive Molecule Candidate diversification->bioactive_molecule purification Purification & Analysis bioactive_molecule->purification end Final Compound purification->end

Caption: Synthetic workflow for heterocycle synthesis.

Logical Relationship

G Structure-Activity Relationship Logic scaffold 2-Amino-4,5-dibromobenzoic acid Scaffold amine Amine (NH2) - Amide bond formation - Heterocycle formation scaffold->amine carboxyl Carboxylic Acid (COOH) - Amide/Ester formation - Salt formation scaffold->carboxyl bromine Bromine (Br) x2 - Cross-coupling reactions - Modulates electronics/lipophilicity scaffold->bromine derivatives Diverse Chemical Derivatives amine->derivatives carboxyl->derivatives bromine->derivatives properties Modulated Physicochemical & Pharmacokinetic Properties derivatives->properties activity Enhanced Biological Activity properties->activity

Caption: Rationale for using the scaffold in drug design.

References

Method

Application Note: Synthesis of Novel Triptycene Scaffolds via Diels-Alder Reaction of 2-Amino-4,5-dibromobenzoic Acid Derivatives

Introduction The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. A significant variation involves the in situ generation of a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. A significant variation involves the in situ generation of arynes, highly reactive dienophiles, from anthranilic acid derivatives. This application note describes a general experimental setup for the Diels-Alder reaction utilizing derivatives of 2-Amino-4,5-dibromobenzoic acid to generate a dibrominated benzyne intermediate. This reactive species can be trapped by a suitable diene, such as anthracene, to yield novel, highly functionalized triptycene scaffolds. Triptycene and its derivatives are of significant interest in materials science and drug development due to their rigid, three-dimensional structure. The presence of bromine atoms on the aromatic ring of the resulting triptycene provides valuable handles for further synthetic transformations, such as cross-coupling reactions, enabling the development of complex molecular architectures.[1]

This protocol is adapted from established procedures for the synthesis of triptycene from unsubstituted anthranilic acid.[2] Researchers and drug development professionals can utilize this methodology to explore the synthesis of novel compounds for various applications.

Experimental Protocol

1. Materials and Equipment

  • Reagents:

    • 2-Amino-4,5-dibromobenzoic acid

    • Anthracene (or other suitable diene)

    • Isoamyl nitrite

    • 1,2-Dimethoxyethane (glyme), anhydrous

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Ethyl acetate

    • Hexanes

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Septum

    • Syringe and needle

    • Heating mantle or sand bath

    • Magnetic stirrer and stir bar

    • Ice bath

    • Rotary evaporator

    • Vacuum filtration apparatus (Büchner funnel and flask)

    • Thin-layer chromatography (TLC) plates and chamber

    • Glassware for column chromatography

2. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Isoamyl nitrite is volatile and flammable. Avoid inhalation and contact with skin.

  • 1,2-Dimethoxyethane is flammable and can form peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • Benzyne intermediates are highly reactive and should be generated and used in situ. They are considered explosive and should not be isolated at room temperature.[2]

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

3. Experimental Procedure

a. Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the diene (e.g., anthracene, 1.0 equivalent).

  • Add anhydrous 1,2-dimethoxyethane (glyme) to the flask to dissolve the diene. The volume will depend on the scale of the reaction.

  • Attach a reflux condenser to the flask and place it in a heating mantle or sand bath.

  • In a separate small flask or vial, dissolve 2-Amino-4,5-dibromobenzoic acid (1.2 equivalents) in a minimal amount of anhydrous glyme.

  • Prepare a solution of isoamyl nitrite (1.5 equivalents) in a small amount of anhydrous glyme.

b. Reaction Execution

  • Heat the solution of the diene in glyme to a gentle reflux.[2]

  • Once refluxing, add the solution of 2-Amino-4,5-dibromobenzoic acid dropwise to the reaction mixture over a period of 20-30 minutes using a syringe through a septum.[2]

  • Simultaneously, or immediately following the addition of the anthranilic acid derivative, add the isoamyl nitrite solution dropwise. A color change and gas evolution (N₂ and CO₂) may be observed.

  • Continue to heat the reaction mixture at reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting material (diene). The reaction time may need to be optimized. For some Diels-Alder reactions, longer reaction times are preferred.[2]

c. Workup and Purification

  • Allow the reaction mixture to cool to room temperature.

  • If a precipitate has formed, cool the mixture in an ice bath for 10-15 minutes to maximize crystallization.[3]

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate or hexanes.[3]

  • If no precipitate forms, transfer the reaction mixture to a separatory funnel. Dilute with a larger volume of ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

4. Characterization

The purified product should be characterized by standard analytical techniques, such as:

  • Melting Point: To determine the purity of the crystalline product.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the triptycene product.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous Diels-Alder reactions of anthranilic acid derivatives.

ParameterValue/RangeNotes
Diene AnthraceneOther polycyclic aromatic hydrocarbons can also be used.
Dienophile Precursor 2-Amino-4,5-dibromobenzoic acidThe dibromo-substitution provides handles for further functionalization.[1]
Aryne Generator Isoamyl nitriteDiazotization of the amino group leads to the benzyne intermediate.[2]
Solvent 1,2-Dimethoxyethane (glyme)A higher boiling point solvent is used to reduce reaction time.[2] Dichloromethane can also be used but may require longer reaction times.[2]
Temperature Reflux (approx. 85 °C for glyme)Heat is required to generate the benzyne and facilitate the cycloaddition.[4]
Reaction Time 1 - 3 hoursMonitor by TLC for completion.
Typical Yield 40 - 60%Yields can vary depending on the specific diene and reaction conditions.

Visualizations

Experimental Workflow Diagram

Diels_Alder_Workflow Experimental Workflow for Diels-Alder Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_diene Dissolve Diene in Glyme reflux_diene Heat Diene Solution to Reflux prep_diene->reflux_diene prep_acid Dissolve 2-Amino-4,5-dibromobenzoic Acid in Glyme prep_nitrite Prepare Isoamyl Nitrite Solution add_acid Add Acid Solution Dropwise reflux_diene->add_acid add_nitrite Add Nitrite Solution Dropwise add_acid->add_nitrite reflux_mixture Reflux Reaction Mixture (1-3h) add_nitrite->reflux_mixture cool Cool to Room Temp & Ice Bath reflux_mixture->cool filter_or_extract Filter Precipitate OR Extract with Ethyl Acetate cool->filter_or_extract purify Purify by Column Chromatography filter_or_extract->purify characterize Characterize Product (NMR, MS, IR, MP) purify->characterize

Caption: Workflow for the Diels-Alder synthesis of triptycene derivatives.

Reaction Pathway Diagram

Reaction_Pathway Reaction Pathway for Triptycene Synthesis cluster_reactants Starting Materials cluster_intermediates In Situ Generation cluster_reaction Cycloaddition cluster_product Product anthranilic_acid 2-Amino-4,5-dibromobenzoic Acid diazonium Diazonium Salt Intermediate anthranilic_acid->diazonium + Isoamyl Nitrite isoamyl_nitrite Isoamyl Nitrite isoamyl_nitrite->diazonium diene Diene (e.g., Anthracene) cycloaddition [4+2] Diels-Alder Cycloaddition diene->cycloaddition benzyne Dibromobenzyne Intermediate diazonium->benzyne - N₂, - CO₂ benzyne->cycloaddition triptycene Dibromotriptycene Derivative cycloaddition->triptycene

Caption: Key steps in the formation of the triptycene product.

References

Application

Application Notes and Protocols for the Synthesis of VLA-4 Antagonists Utilizing 2-Amino-4,5-dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the utilization of 2-Amino-4,5-dibromobenzoic acid as a key building block in the synthesis of nov...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Amino-4,5-dibromobenzoic acid as a key building block in the synthesis of novel Very Late Antigen-4 (VLA-4) antagonists. VLA-4, also known as integrin α4β1, is a critical mediator in cell adhesion and migration and plays a significant role in inflammatory diseases. The development of small molecule antagonists for VLA-4 is a promising therapeutic strategy.

Introduction to 2-Amino-4,5-dibromobenzoic Acid in VLA-4 Antagonist Design

2-Amino-4,5-dibromobenzoic acid is a versatile scaffold for the synthesis of VLA-4 antagonists. The presence of the amino and carboxylic acid functional groups allows for its incorporation into larger molecular frameworks through standard peptide coupling and other derivatization reactions. The dibromo substitution on the aromatic ring offers several strategic advantages:

  • Structural Rigidity: The halogen atoms can influence the conformation of the molecule, potentially leading to a higher affinity for the VLA-4 binding site.

  • Modulation of Physicochemical Properties: The bromine atoms increase lipophilicity, which can impact cell permeability and pharmacokinetic properties.

  • Handles for Further Functionalization: The bromine atoms can serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further chemical diversity and explore structure-activity relationships (SAR).

While a direct VLA-4 antagonist synthesized from 2-Amino-4,5-dibromobenzoic acid is not yet prominent in published literature, its structural features align well with known pharmacophores of existing benzoic acid-based VLA-4 antagonists. This document outlines a proposed synthetic route and evaluation protocols for a novel antagonist based on this starting material.

VLA-4 Signaling Pathway

The following diagram illustrates the key interactions in the VLA-4 signaling pathway, which is the target of the synthesized antagonists.

VLA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Ligand Binding Fibronectin Fibronectin Fibronectin->VLA4 Ligand Binding Talin Talin VLA4->Talin Inside-out Activation Kindlin Kindlin VLA4->Kindlin Inside-out Activation FAK FAK VLA4->FAK Outside-in Signaling Talin->VLA4 Actin Actin Cytoskeleton Talin->Actin Kindlin->VLA4 Kindlin->Actin Signaling Downstream Signaling (Cell Proliferation, Survival, Migration) FAK->Signaling Actin->VLA4 Antagonist VLA-4 Antagonist (e.g., from 2-Amino-4,5-dibromobenzoic acid) Antagonist->VLA4 Inhibition

Caption: VLA-4 Signaling and Inhibition.

Proposed Synthesis of a Novel VLA-4 Antagonist

Based on the structures of known benzoic acid-based VLA-4 antagonists, a plausible synthetic route starting from 2-Amino-4,5-dibromobenzoic acid is proposed below. The target molecule incorporates a diphenylurea moiety, a common feature in potent VLA-4 inhibitors.

Synthetic Workflow

Synthesis_Workflow A 2-Amino-4,5-dibromobenzoic acid B Amide Coupling (e.g., with a protected amino acid ester) A->B C Intermediate 1 (Amide-linked dibromobenzoate) B->C D Urea Formation (e.g., reaction with an isocyanate) C->D E Intermediate 2 (Diphenylurea derivative) D->E F Ester Hydrolysis E->F G Final VLA-4 Antagonist F->G H Purification and Characterization (HPLC, NMR, MS) G->H

Caption: Synthetic workflow for a VLA-4 antagonist.

Experimental Protocol: Synthesis of a Hypothetical VLA-4 Antagonist

Step 1: Amide Coupling

  • To a solution of 2-Amino-4,5-dibromobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of a suitable protected amino acid ester (e.g., H-Phe-OtBu, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Intermediate 1.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Urea Formation

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a solution of a substituted phenyl isocyanate (e.g., 4-methylphenyl isocyanate, 1.1 eq) in DCM dropwise at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude Intermediate 2 by column chromatography.

Step 3: Ester Hydrolysis (Deprotection)

  • Dissolve Intermediate 2 in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the final product.

  • Filter the solid and wash with cold diethyl ether to obtain the final VLA-4 antagonist.

Step 4: Purification and Characterization

  • Purify the final compound using High-Performance Liquid Chromatography (HPLC).

  • Characterize the structure and purity of the final VLA-4 antagonist using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data of Benzoic Acid-Based VLA-4 Antagonists

Since the proposed molecule is hypothetical, experimental data is not available. However, the following table summarizes the typical range of in vitro activities for previously reported benzoic acid-based VLA-4 antagonists, providing a benchmark for the potential efficacy of newly synthesized compounds.

Compound ClassVLA-4 Binding Assay (IC50)Cell Adhesion Assay (IC50)Reference
Benzoic acid with diphenylurea moiety0.5 - 20 nM1 - 50 nM[1]
Sulfonylated dipeptide derivatives0.1 - 10 nM0.5 - 25 nM

In Vitro Evaluation of VLA-4 Antagonists

A generalized workflow for the biological evaluation of the synthesized VLA-4 antagonist is presented below.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow A Synthesized VLA-4 Antagonist B Primary Screening: VLA-4 Binding Assay (e.g., ELISA-based) A->B C Functional Assay: Cell Adhesion Assay (e.g., Jurkat cells to VCAM-1) B->C D Determine IC50 Values C->D E Selectivity Assays (e.g., against other integrins like α4β7) D->E F In Vitro ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) E->F G Lead Candidate Selection F->G

References

Method

Application Note: Characterization of 2-Amino-4,5-dibromobenzoic Acid and its Reaction Products by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals. Introduction 2-Amino-4,5-dibromobenzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,5-dibromobenzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Its unique structure, featuring amino, carboxylic acid, and dibromo-substituted aromatic functionalities, allows for a variety of chemical transformations. Accurate and reliable analytical methods are crucial for assessing the purity of this starting material and for monitoring the progress of its subsequent reactions. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of 2-Amino-4,5-dibromobenzoic acid and its derivatives.

This application note provides detailed protocols for the characterization of 2-Amino-4,5-dibromobenzoic acid and for monitoring its amidation reaction products using reversed-phase HPLC (RP-HPLC).

Part 1: Purity Analysis of 2-Amino-4,5-dibromobenzoic Acid by HPLC

Principle:

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus have longer retention times, while polar compounds elute earlier. This method is well-suited for the analysis of aromatic compounds like 2-Amino-4,5-dibromobenzoic acid and its potential impurities.

Experimental Protocol:

Materials and Reagents:

  • 2-Amino-4,5-dibromobenzoic acid (Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Standard Solution Preparation:

  • Accurately weigh 10 mg of 2-Amino-4,5-dibromobenzoic acid and transfer it to a 100 mL volumetric flask.

  • Dissolve the compound in a small amount of methanol.

  • Dilute to the mark with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 1: Expected Chromatographic Data for 2-Amino-4,5-dibromobenzoic Acid

CompoundExpected Retention Time (min)Peak Shape
2-Amino-4,5-dibromobenzoic acid3.5 - 5.0Sharp, symmetrical

Visualization:

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Purity integrate->calculate

Workflow for HPLC Purity Analysis.

Part 2: Monitoring the Amidation Reaction of 2-Amino-4,5-dibromobenzoic Acid by HPLC

Principle:

HPLC can effectively monitor the progress of a chemical reaction by separating the starting materials from the products. In the amidation of 2-Amino-4,5-dibromobenzoic acid, the resulting amide product is typically less polar than the starting carboxylic acid. This difference in polarity leads to a longer retention time on a reversed-phase column, allowing for the quantification of both species over time.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol describes a general procedure for the amidation of 2-Amino-4,5-dibromobenzoic acid with benzylamine using a common coupling agent.

Reagents:

  • 2-Amino-4,5-dibromobenzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a solution of 2-Amino-4,5-dibromobenzoic acid (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by taking aliquots for HPLC analysis.

Experimental Protocol: HPLC Monitoring

Sample Preparation for HPLC:

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the aliquot by diluting it with 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the sample and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions:

The same HPLC conditions as described in Part 1 are used for monitoring the reaction.

Data Presentation:

Table 2: Expected Retention Times for Amidation Reaction Components

CompoundExpected Retention Time (min)
2-Amino-4,5-dibromobenzoic acid (Starting Material)3.5 - 5.0
N-benzyl-2-amino-4,5-dibromobenzamide (Product)6.0 - 8.0

Table 3: Hypothetical Quantitative Data for Amidation Reaction Monitoring

Time (hours)Peak Area % (Starting Material)Peak Area % (Product)
01000
26535
43070
8595
24<1>99

Visualization:

Reaction_Monitoring_Workflow cluster_reaction Amidation Reaction cluster_sampling Sampling and Preparation cluster_hplc HPLC Analysis start 2-Amino-4,5-dibromobenzoic acid + Benzylamine reagents EDC, HOBt, DIPEA in DMF start->reagents product N-benzyl-2-amino-4,5-dibromobenzamide reagents->product Reaction Progress aliquot Take Aliquot at Time (t) product->aliquot Monitor quench Quench and Dilute aliquot->quench filter Filter (0.45 µm) quench->filter inject Inject into HPLC filter->inject analyze Quantify SM and Product inject->analyze

Workflow for Reaction Monitoring by HPLC.

Conclusion

The reversed-phase HPLC methods described in this application note are simple, reliable, and effective for the characterization of 2-Amino-4,5-dibromobenzoic acid and its reaction products. The purity analysis protocol allows for the quality control of the starting material, while the reaction monitoring procedure enables the optimization of reaction conditions and the determination of reaction completion. These methods are essential tools for researchers and scientists working with this versatile chemical intermediate in the fields of drug discovery and chemical synthesis.

Application

Application Notes and Protocols for Screening the Biological Activity of 2-Amino-4,5-dibromobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for the initial screening of the biological activities of novel derivatives of 2-Amino-4,5-dibromo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening of the biological activities of novel derivatives of 2-Amino-4,5-dibromobenzoic acid. The protocols outlined below cover key assays for evaluating potential anticancer, antimicrobial, and anti-inflammatory properties.

Rationale for Screening

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The introduction of halogen atoms, such as bromine, and an amino group to the benzoic acid scaffold can significantly modulate its physicochemical properties and biological efficacy.[5] Specifically, the presence of bromine can enhance lipophilicity, potentially improving cell membrane permeability, while the amino group can serve as a key site for further derivatization. Therefore, derivatives of 2-Amino-4,5-dibromobenzoic acid represent a promising scaffold for the discovery of novel therapeutic agents.

Potential Biological Activities to Investigate

Based on the known activities of similar compounds, the primary biological activities to screen for in 2-Amino-4,5-dibromobenzoic acid derivatives include:

  • Anticancer Activity: Many benzoic acid derivatives have demonstrated cytotoxicity against various cancer cell lines.[2][3][4][6]

  • Antimicrobial Activity: The benzoic acid moiety is known for its antimicrobial properties.[1][5]

  • Anti-inflammatory Activity: Derivatives of benzoic acid have been explored as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7][8][9][10][11][12]

Experimental Workflow for Biological Screening

A general workflow for the biological screening of newly synthesized 2-Amino-4,5-dibromobenzoic acid derivatives is depicted below. This workflow outlines a systematic approach from primary screening to more detailed mechanistic studies for promising lead compounds.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Lead Identification cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Outcome start Synthesized 2-Amino-4,5-dibromobenzoic Acid Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Assay) start->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., COX/LOX Inhibition) start->anti_inflammatory dose_response Dose-Response & IC50/MIC Determination cytotoxicity->dose_response spectrum Spectrum of Activity (Bacterial/Fungal Strains) antimicrobial->spectrum anti_inflammatory->dose_response selectivity Selectivity Assays (e.g., Normal vs. Cancer Cell Lines) dose_response->selectivity enzyme_kinetics Enzyme Kinetics dose_response->enzyme_kinetics apoptosis Apoptosis Assays selectivity->apoptosis cell_cycle Cell Cycle Analysis selectivity->cell_cycle lead_compound Lead Compound(s) Identified spectrum->lead_compound apoptosis->lead_compound cell_cycle->lead_compound enzyme_kinetics->lead_compound

Caption: A generalized workflow for the biological screening of novel compounds.

Data Presentation: Summarized Biological Activity

The following tables present hypothetical screening data for a series of 2-Amino-4,5-dibromobenzoic acid derivatives. This data is for illustrative purposes to demonstrate how results can be structured for clear comparison.

Table 1: Anticancer Activity (IC₅₀ in µM)

Compound IDDerivative Structure (R-group)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
DBA-001 -H>100>100>100
DBA-002 -CH₃75.2 ± 5.188.4 ± 6.391.2 ± 7.5
DBA-003 -C₂H₅50.1 ± 4.565.7 ± 5.870.3 ± 6.1
DBA-004 -C₆H₅15.8 ± 1.922.4 ± 2.525.9 ± 3.0
Doxorubicin Positive Control0.8 ± 0.11.2 ± 0.21.0 ± 0.1

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliCandida albicans
DBA-001 128256>256
DBA-002 64128256
DBA-003 3264128
DBA-004 163264
Ciprofloxacin Positive Control (Bacteria)12
Fluconazole Positive Control (Fungi)N/AN/A

Table 3: Anti-inflammatory Activity (IC₅₀ in µM)

Compound IDCOX-1 InhibitionCOX-2 Inhibition5-LOX Inhibition
DBA-001 >200>200>200
DBA-002 150.3 ± 12.195.2 ± 8.7180.5 ± 15.3
DBA-003 110.8 ± 9.560.1 ± 5.4125.7 ± 11.9
DBA-004 45.6 ± 4.110.3 ± 1.255.9 ± 6.2
Celecoxib Positive Control (COX-2)150.1 ± 13.50.05 ± 0.01

Experimental Protocols

Detailed methodologies for the key screening assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-Amino-4,5-dibromobenzoic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Microbial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized microbial suspension and add a defined volume to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15][16]

Anti-inflammatory Activity: COX-1/COX-2 and 5-LOX Inhibition Assays

These assays measure the ability of the test compounds to inhibit the activity of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key in the inflammatory pathway.

COX-1/COX-2 Inhibition Assay (Colorimetric): This assay is typically performed using commercially available kits. The principle involves monitoring the peroxidase activity of COX enzymes.

Materials:

  • COX inhibitor screening kit (containing ovine COX-1 and human recombinant COX-2)

  • Arachidonic acid (substrate)

  • Test compounds

  • Positive control (e.g., Celecoxib)

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol for the specific kit being used.[11][18][19]

  • Generally, the test compound is pre-incubated with the COX enzyme.

  • The reaction is initiated by adding arachidonic acid.

  • The production of prostaglandin G₂, which has peroxidase activity, is measured colorimetrically.

  • The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined.

5-LOX Inhibition Assay (Spectrophotometric): This assay measures the conversion of linoleic acid to a hydroperoxide product, which can be monitored by an increase in absorbance at 234 nm.

Materials:

  • Soybean 5-lipoxygenase

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds

  • Positive control

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer and the 5-LOX enzyme.

  • Add the test compound at various concentrations and incubate for a short period.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm over time.

  • Calculate the initial reaction rates and determine the percentage of inhibition. Plot the data to determine the IC₅₀ value.

Signaling Pathway Visualization

The following diagram illustrates the cyclooxygenase (COX) pathway, a key target in anti-inflammatory drug development. Inhibition of COX enzymes reduces the production of prostaglandins, which are mediators of inflammation.

COX_Pathway cluster_cox COX Enzymes membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 2-Amino-4,5-dibromobenzoic Acid Derivatives (Potential Inhibitors) inhibitor->cox2

Caption: The Cyclooxygenase (COX) signaling pathway.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4,5-dibromobenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4,5...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4,5-dibromobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing 2-Amino-4,5-dibromobenzoic acid?

A1: The primary challenge in synthesizing 2-Amino-4,5-dibromobenzoic acid is achieving the correct regioselectivity. Direct bromination of 2-aminobenzoic acid typically yields a mixture of isomers, predominantly the 5-bromo and 3,5-dibromo derivatives, rather than the desired 4,5-dibromo product.[1][2][3] This is due to the strong activating and ortho-, para-directing effect of the amino group.[2][4]

Q2: What is a recommended synthetic approach to obtain 2-Amino-4,5-dibromobenzoic acid with high regioselectivity?

A2: A more successful strategy involves starting with a precursor that already possesses the desired 4,5-dibromo substitution pattern. A plausible route is the Hofmann rearrangement of 4,5-dibromophthalimide. This multi-step synthesis begins with the bromination of phthalic anhydride, followed by conversion to the imide, and finally, Hofmann rearrangement to introduce the amino group at the 2-position.

Q3: What are the key side products to be aware of during the synthesis?

A3: The main side products depend on the synthetic route chosen. In direct bromination approaches, other brominated isomers of 2-aminobenzoic acid are the primary impurities.[1][2] In the Hofmann rearrangement route, incomplete reaction can leave unreacted 4,5-dibromophthalimide or byproducts from side reactions of the isocyanate intermediate.

Q4: How can I purify the final product, 2-Amino-4,5-dibromobenzoic acid?

A4: Recrystallization is a common and effective method for purifying the final product.[5] A suitable solvent system, such as an ethanol/water or methanol/water mixture, can be used.[5] For highly colored impurities, treatment with activated charcoal before recrystallization can be beneficial. The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and by determining its melting point.[5]

Q5: What are some critical safety precautions to take during this synthesis?

A5: Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions involving bromine are often exothermic and require careful temperature control.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Amino-4,5-dibromobenzoic acid via the proposed route of Hofmann rearrangement of 4,5-dibromophthalimide.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 4,5-dibromophthalic anhydride - Incomplete bromination of phthalic anhydride.- Sub-optimal reaction temperature.- Ensure the use of a slight excess of bromine.- Monitor the reaction temperature closely and maintain it within the optimal range.- Increase the reaction time if necessary, monitoring progress by TLC.
Low yield of 4,5-dibromophthalimide - Incomplete reaction of 4,5-dibromophthalic anhydride with urea.- Sublimation of the product during the reaction.- Ensure thorough mixing of the reactants.- Use a reaction setup that minimizes sublimation, such as a flask with a condenser.
Low yield of 2-Amino-4,5-dibromobenzoic acid in Hofmann rearrangement - Incomplete formation of the N-bromoamide intermediate.- Insufficient base to promote rearrangement.- Hydrolysis of the isocyanate intermediate back to the starting amide.- Ensure the use of fresh and active sodium hypobromite solution.- Carefully control the stoichiometry of the base (e.g., sodium hydroxide).- Maintain the reaction temperature as specified in the protocol to favor the desired rearrangement.
Formation of multiple products/spots on TLC - Presence of unreacted starting materials.- Side reactions due to incorrect stoichiometry or temperature.- Monitor the reaction progress closely by TLC and adjust the reaction time accordingly.- Ensure precise measurement of all reagents.- Maintain strict temperature control throughout the reaction.
Product is highly colored - Presence of colored impurities from side reactions or starting materials.- Purify the crude product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.[5]
Difficulty in isolating the product - Product is partially soluble in the reaction solvent.- Formation of an emulsion during workup.- Choose a solvent for recrystallization in which the product has low solubility at room temperature.- During aqueous workup, the addition of brine can help to break emulsions.

Experimental Protocols

Proposed Synthesis of 2-Amino-4,5-dibromobenzoic Acid

This proposed multi-step synthesis is based on established chemical principles, including the Hofmann rearrangement, to achieve the desired regioselectivity.

Step 1: Synthesis of 4,5-Dibromophthalic Anhydride

  • Methodology: This step involves the direct bromination of phthalic anhydride.

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap, place phthalic anhydride and a suitable solvent (e.g., oleum).

    • Heat the mixture to the desired reaction temperature.

    • Slowly add bromine dropwise with vigorous stirring.

    • Maintain the reaction temperature and continue stirring for the specified time.

    • After the reaction is complete, cool the mixture and pour it onto crushed ice.

    • Filter the precipitated solid, wash with water, and dry to obtain crude 4,5-dibromophthalic anhydride.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., acetic anhydride).

Step 2: Synthesis of 4,5-Dibromophthalimide

  • Methodology: This step involves the reaction of 4,5-dibromophthalic anhydride with urea.

    • Thoroughly grind 4,5-dibromophthalic anhydride and urea in a mortar.

    • Heat the mixture in a flask. The mixture will melt, and ammonia will be evolved.

    • Continue heating until the evolution of ammonia ceases.

    • Cool the reaction mixture, and wash the solid product with water to remove any unreacted urea.

    • Dry the crude 4,5-dibromophthalimide.

Step 3: Synthesis of 2-Amino-4,5-dibromobenzoic Acid (Hofmann Rearrangement)

  • Methodology: This step involves the Hofmann rearrangement of 4,5-dibromophthalimide.

    • Prepare a solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide.

    • Add the 4,5-dibromophthalimide to the cold sodium hypobromite solution with stirring.

    • Slowly warm the reaction mixture and then heat to the specified temperature for the required duration.

    • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude 2-Amino-4,5-dibromobenzoic acid.

    • Filter the precipitate, wash with cold water, and dry.

    • Purify the crude product by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4,5-Dibromophthalic Anhydride cluster_step2 Step 2: Synthesis of 4,5-Dibromophthalimide cluster_step3 Step 3: Synthesis of 2-Amino-4,5-dibromobenzoic Acid s1_start Phthalic Anhydride s1_process Bromination s1_start->s1_process s1_product Crude 4,5-Dibromophthalic Anhydride s1_process->s1_product s1_purify Recrystallization s1_product->s1_purify s1_final Pure 4,5-Dibromophthalic Anhydride s1_purify->s1_final s2_start 4,5-Dibromophthalic Anhydride + Urea s1_final->s2_start s2_process Heating s2_start->s2_process s2_product Crude 4,5-Dibromophthalimide s2_process->s2_product s2_wash Washing s2_product->s2_wash s2_final Pure 4,5-Dibromophthalimide s2_wash->s2_final s3_start 4,5-Dibromophthalimide s2_final->s3_start s3_process Hofmann Rearrangement s3_start->s3_process s3_product Crude 2-Amino-4,5-dibromobenzoic Acid s3_process->s3_product s3_purify Recrystallization s3_product->s3_purify s3_final Pure 2-Amino-4,5-dibromobenzoic Acid s3_purify->s3_final

Caption: Proposed synthetic workflow for 2-Amino-4,5-dibromobenzoic acid.

troubleshooting_logic cluster_reaction Reaction Troubleshooting cluster_reagents Reagent Troubleshooting cluster_purification Purification Troubleshooting start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_purification Review Purification Protocol start->check_purification temp Incorrect Temperature? check_reaction->temp time Incorrect Reaction Time? check_reaction->time mixing Insufficient Mixing? check_reaction->mixing stoichiometry Incorrect Stoichiometry? check_reagents->stoichiometry quality Degraded Reagents? check_reagents->quality solvent Inappropriate Solvent? check_purification->solvent technique Ineffective Technique? check_purification->technique solution1 Optimize Temperature & Time temp->solution1 time->solution1 mixing->solution1 solution2 Ensure Accurate Measurements & Fresh Reagents stoichiometry->solution2 quality->solution2 solution3 Select Appropriate Solvent & Refine Technique solvent->solution3 technique->solution3

Caption: Logical troubleshooting workflow for synthesis issues.

References

Optimization

Purification strategies for crude "2-Amino-4,5-dibromobenzoic acid" products

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-4,5-dibromobenzoic acid. Below you will find troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-4,5-dibromobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 2-Amino-4,5-dibromobenzoic acid?

A1: Common impurities can originate from starting materials or side reactions during synthesis. If the compound is synthesized via bromination of 2-aminobenzoic acid, potential impurities include unreacted starting material, the mono-brominated intermediate (2-amino-4-bromobenzoic acid or 2-amino-5-bromobenzoic acid), and potentially over-brominated products like 2-amino-3,5-dibromobenzoic acid.[1][2][3] Positional isomers can also be a significant challenge to separate due to their similar physical properties.[4]

Q2: What is the best starting method for purifying the crude product?

A2: Recrystallization is the most common and effective initial method for purifying solid organic compounds like 2-Amino-4,5-dibromobenzoic acid.[5] For more challenging separations, especially with isomeric impurities, techniques like pH-mediated crystallization or column chromatography may be necessary.[4][6]

Q3: Which solvents are suitable for the recrystallization of 2-Amino-4,5-dibromobenzoic acid?

A3: Due to the presence of both polar (amino and carboxylic acid) and non-polar (dibrominated benzene ring) groups, selecting a solvent can be challenging.[1] A good solvent should dissolve the compound when hot but not at room temperature.[1] Polar solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water are often effective for aminobenzoic acids.[1][5] Small-scale solvent screening is recommended to find the optimal system.

Q4: Can acid-base extraction be used for purification?

A4: Yes, acid-base extraction is a powerful technique to separate acidic, basic, and neutral impurities.[7][8] Since 2-Amino-4,5-dibromobenzoic acid is amphoteric (contains both an acidic carboxylic group and a basic amino group), its solubility can be manipulated by adjusting the pH of an aqueous solution. This allows it to be separated from neutral impurities. However, separating it from other acidic or basic impurities requires careful pH control.[4][7]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2-Amino-4,5-dibromobenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield - Using too much solvent during recrystallization. - Premature crystallization during hot filtration. - Washing the final crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent required for complete dissolution.[1] - Pre-heat the funnel and receiving flask before hot filtration.[1] - Always wash collected crystals with a minimal amount of ice-cold solvent.[5] - Concentrate the mother liquor to obtain a second, albeit less pure, crop of crystals.[1]
Product is Colored (e.g., yellow or brown) - Presence of highly colored impurities, even in trace amounts. - Oxidation or degradation by-products.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3][5] Be cautious as it can also adsorb the product. - A second recrystallization may be necessary to improve the color and purity.[1]
Oiling Out Instead of Crystallization - High concentration of impurities lowering the mixture's melting point. - Solution is too saturated. - Cooling the solution too rapidly.- Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1] - Insulate the flask to promote gradual cooling.[1] - If oiling persists, consider a preliminary purification step like column chromatography to remove the bulk of impurities.[1]
No Crystals Form Upon Cooling - The solution is supersaturated. - The concentration of the compound is too low.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of the pure compound. - If the solution is not saturated enough, carefully evaporate some of the solvent and attempt to cool again.
Persistent Impurities in Final Product (Confirmed by HPLC/NMR) - Co-crystallization of impurities with similar solubility profiles (e.g., isomers).- Perform a second recrystallization using a different solvent system. - Employ pH-mediated crystallization to exploit solubility differences between isomers at specific pH values.[4] - Utilize column chromatography for a more effective separation based on polarity differences.[9]

Experimental Protocols

Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of crude 2-Amino-4,5-dibromobenzoic acid.

Materials:

  • Crude 2-Amino-4,5-dibromobenzoic acid

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Methodology:

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude material in various solvents to find one that dissolves the compound when hot but not at room temperature. An ethanol/water mixture is a good starting point.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to just dissolve the solid completely.[1]

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and boil for a few minutes.[5]

  • Hot Filtration: Pre-heat a second flask and a funnel. Perform a hot gravity filtration to remove insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization in the funnel.[5]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purification by Acid-Base Extraction

This method is useful for separating the amphoteric product from neutral impurities.

Materials:

  • Crude 2-Amino-4,5-dibromobenzoic acid

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • Aqueous acidic solution (e.g., 1 M HCl)

  • Aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄)

Methodology:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like diethyl ether.

  • Isolate Basic Impurities: Transfer the solution to a separatory funnel and extract with a weak acid (e.g., 1 M HCl). The basic amino group of any unreacted starting material or basic impurities will be protonated, making them soluble in the aqueous layer. The target compound will also likely partition into the aqueous layer.

  • Isolate Acidic Impurities: The remaining organic layer can be extracted with a weak base (e.g., saturated NaHCO₃) to remove strongly acidic impurities.

  • Isolate the Product: The target compound, being amphoteric, can be tricky. A more effective strategy is to dissolve the crude product in an organic solvent and wash with water to remove highly polar impurities. Then, dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting solid can then be further purified by recrystallization. A more advanced approach involves careful pH manipulation to selectively precipitate the product, as described for its isomers.[4]

Quantitative Data Summary

The following tables provide representative data relevant to the purification and analysis of aminobenzoic acids. Specific values for 2-Amino-4,5-dibromobenzoic acid may vary.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₅Br₂NO₂[10][11]
Molecular Weight 294.93 g/mol [10][11]
Appearance White to light yellow solid/powder[12]
Purity (Typical) min 97%[10]

Note: The appearance and purity data are based on commercially available products and related compounds.

Table 2: Representative HPLC Conditions for Purity Analysis

ParameterConditionSource(s)
Column Reverse-phase C18[5]
Mobile Phase Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[9]
Detection UV at an appropriate wavelength (e.g., 250 nm).[5][13]
Mode Gradient elution may be necessary for effective separation from impurities.[5]

Visual Workflows

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve IsColored Solution Colored? Dissolve->IsColored Charcoal Add Activated Charcoal & Heat IsColored->Charcoal  Yes HotFilter Hot Gravity Filtration IsColored->HotFilter No   Charcoal->HotFilter Cool Cool Slowly to Crystallize HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Under Vacuum Wash->Dry CheckPurity Check Purity (HPLC, Melting Point) Dry->CheckPurity Pure Pure Product CheckPurity->Pure Purity OK Repeat Repeat Recrystallization or use Chromatography CheckPurity->Repeat Impure Repeat->Dissolve

Caption: General workflow for purification by recrystallization.

Troubleshooting_Logic Start Purification Issue Encountered LowYield Low Yield? Start->LowYield Colored Product Colored? Oiling Oiling Out? LowYield->Colored No SolventVol Used too much solvent? LowYield->SolventVol Yes Colored->Oiling No UseCharcoal Use Activated Charcoal Colored->UseCharcoal Yes CoolSlowly Add more solvent & cool slower Oiling->CoolSlowly Yes PrematureCrys Premature crystallization? SolventVol->PrematureCrys No ReduceSolvent Use minimum solvent SolventVol->ReduceSolvent Yes Preheat Pre-heat funnel PrematureCrys->Preheat Yes RepeatRecrys Repeat Recrystallization UseCharcoal->RepeatRecrys

Caption: Decision tree for troubleshooting common purification issues.

References

Troubleshooting

Identifying impurities in "2-Amino-4,5-dibromobenzoic acid" synthesis by TLC and melting point

Technical Support Center: Synthesis of 2-Amino-4,5-dibromobenzoic acid This guide provides troubleshooting and frequently asked questions for researchers identifying impurities during the synthesis of 2-Amino-4,5-dibromo...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Amino-4,5-dibromobenzoic acid

This guide provides troubleshooting and frequently asked questions for researchers identifying impurities during the synthesis of 2-Amino-4,5-dibromobenzoic acid using Thin-Layer Chromatography (TLC) and melting point analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect during the synthesis of 2-Amino-4,5-dibromobenzoic acid?

A1: The impurity profile largely depends on the synthetic route, which typically involves the bromination of 2-aminobenzoic acid. Potential impurities include:

  • Unreacted Starting Material: 2-Aminobenzoic acid.

  • Over-brominated Species: Compounds with more than two bromine atoms, such as 2-amino-3,4,5-tribromobenzoic acid. A common over-bromination product in similar syntheses is the dibromo isomer, 2-Amino-3,5-dibromobenzoic acid[1][2].

  • Isomeric Impurities: Mono-brominated intermediates (e.g., 2-Amino-4-bromobenzoic acid or 2-Amino-5-bromobenzoic acid) or other dibromo-isomers that may form depending on reaction conditions.

  • Reagent Residues: Byproducts from the brominating agent, such as succinimide if N-Bromosuccinimide (NBS) is used[1].

Q2: How does the presence of impurities affect the melting point of my product?

A2: Impurities disrupt the crystalline lattice of a solid.[3] This disruption weakens the intermolecular forces holding the compound together, resulting in two main effects:

  • Melting Point Depression: The observed melting point will be lower than that of the pure substance.[4][5]

  • Broadened Melting Range: The substance will melt over a wider range of temperatures instead of having a sharp, defined melting point.[4]

Q3: What is the expected melting point of pure 2-Amino-4,5-dibromobenzoic acid?

A3: The literature melting point for 2-Amino-4,5-dibromobenzoic acid is typically in the range of 228-229°C , with decomposition.[6][7]

Q4: How can I use TLC to monitor the progress of my reaction?

A4: TLC is an excellent tool for monitoring the consumption of starting materials and the formation of products.[8] By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a TLC plate, you can visually track the disappearance of the starting material spot and the appearance of a new product spot. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]

Q5: My spots on the TLC plate are streaking. What does this mean and how can I fix it?

A5: Streaking or "tailing" on a TLC plate can be caused by several factors:

  • Sample Overloading: The sample solution is too concentrated.[9] Try diluting your sample and re-spotting the plate.

  • Strong Analyte-Stationary Phase Interaction: 2-Amino-4,5-dibromobenzoic acid contains both a carboxylic acid and an amine group. These polar, functional groups can interact strongly with the acidic silica gel on the TLC plate, causing streaking.[9][10] To resolve this, you can add a small amount (0.5-2%) of acetic or formic acid to your eluting solvent system. This helps to keep the carboxylic acid group protonated, reducing its interaction with the silica gel and resulting in more defined spots.[10][11]

Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of your product.

Problem 1: The measured melting point is low and the range is broad (e.g., 215-222°C).

  • Probable Cause: The product is impure. The presence of foreign substances disrupts the crystal lattice, requiring less energy to melt.[12][13]

  • Solution:

    • Assess Purity with TLC: Run a TLC of your product. The presence of multiple spots confirms impurity.

    • Purify the Product: Recrystallization is the most common method for purifying solid organic compounds. Select an appropriate solvent system (e.g., ethanol/water) to dissolve your crude product and allow pure crystals to form upon cooling, leaving impurities behind in the solvent.

Problem 2: The TLC plate of the final product shows multiple spots.

  • Probable Cause: The reaction was incomplete, or side reactions produced byproducts.

  • Solution:

    • Identify the Spots:

      • Starting Material: The starting material (2-aminobenzoic acid) is more polar than the product and will have a lower Rf value (it will not travel as far up the plate).

      • Product: The desired product, 2-Amino-4,5-dibromobenzoic acid, will have an intermediate Rf value.

      • Byproducts: Over-brominated products are generally less polar than the desired product and will have higher Rf values.

    • Optimize Reaction: If significant starting material remains, consider increasing the reaction time, temperature, or amount of brominating agent. If over-bromination is an issue, consider reducing these parameters.

    • Purify: Use column chromatography or recrystallization to isolate the desired product.

Problem 3: All spots on the TLC plate remain at the baseline (Rf ≈ 0).

  • Probable Cause: The eluting solvent (mobile phase) is not polar enough to move the compounds up the silica gel plate (stationary phase).

  • Solution: Increase the polarity of your eluent.[11] For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing the ratio to 7:3 or 5:5. You can also switch to a more polar solvent system, such as Dichloromethane:Methanol.

Problem 4: All spots on the TLC plate run to the top near the solvent front (Rf ≈ 1).

  • Probable Cause: The eluting solvent is too polar.

  • Solution: Decrease the polarity of your eluent.[11] For example, if you are using a 1:1 Hexane:Ethyl Acetate mixture, try changing the ratio to 8:2 or 9:1.

Data Presentation

The table below summarizes the physical properties and expected TLC behavior of the target compound and potential impurities.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Relative Polarity / TLC Rf
2-Aminobenzoic Acid (Starting Material)C₇H₇NO₂137.14146-148Highest Polarity / Lowest Rf
2-Amino-4,5-dibromobenzoic acid (Product) C₇H₅Br₂NO₂ 294.93 228-229 [6][7]Intermediate Polarity / Intermediate Rf
2-Amino-3,5-dibromobenzoic acid (Impurity)C₇H₅Br₂NO₂294.93235-236[14]Similar polarity to product, may be difficult to separate
2-Amino-4-bromobenzoic acid (Impurity)C₇H₆BrNO₂216.03230-234[15]Higher polarity than product / Lower Rf than product

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom edge.

  • Sample Preparation: Prepare dilute solutions of your crude product, the starting material, and any available standards by dissolving a small amount (tip of a spatula) in a suitable solvent like ethyl acetate or methanol.

  • Spotting: Use a capillary tube to spot small, concentrated dots of each solution onto the origin line. Keep the spots small to ensure good separation.[16] It is good practice to have a lane for the starting material, the reaction mixture, and a "co-spot" where both are applied.[8]

  • Development: Place a small amount of the chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate with 1% acetic acid) into a developing chamber. The solvent level must be below the origin line.[9] Carefully place the TLC plate inside the chamber and close it. Allow the solvent to travel up the plate via capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[17]

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front). Compare the Rf values of the spots in your reaction mixture to the standards.

Protocol 2: Melting Point Determination

  • Sample Preparation: Ensure your product is completely dry. Place a small amount of the crystalline solid into a capillary tube, sealed at one end.

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.

  • Measurement: Heat the sample rapidly at first, then slow the rate of heating to 1-2°C per minute as you approach the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Comparison: Compare the observed melting point range to the literature value. A pure sample will have a sharp melting point (a narrow range of 1-2°C) that is close to the literature value.[4]

Visual Guides

Impurity_Identification_Workflow cluster_Reaction Synthesis cluster_Analysis Analysis & Purification A Start Synthesis B Monitor Reaction with TLC A->B C Isolate Crude Product B->C D Perform TLC Analysis C->D E Determine Melting Point C->E F Compare Data to Standards D->F E->F G Is Product Pure? F->G H Purify by Recrystallization or Chromatography G->H No I Final Pure Product G->I  Yes H->D Re-analyze

Caption: Workflow for synthesis, analysis, and purification.

TLC_Troubleshooting_Logic Start Problem with TLC Result Cause1 Spots are Streaking/ Tailing Start->Cause1 Cause2 Spots at Baseline (Low Rf) Start->Cause2 Cause3 Spots at Solvent Front (High Rf) Start->Cause3 Sol1a Dilute Sample Cause1->Sol1a Sol1b Add 1% Acetic Acid to Eluent Cause1->Sol1b Sol2 Increase Eluent Polarity Cause2->Sol2 Sol3 Decrease Eluent Polarity Cause3->Sol3

Caption: Troubleshooting guide for common TLC issues.

References

Optimization

Optimizing reaction conditions for "2-Amino-4,5-dibromobenzoic acid" amidation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amidation of 2-Amino-4,5-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amidation of 2-Amino-4,5-dibromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing an amidation with 2-Amino-4,5-dibromobenzoic acid?

A1: The primary challenges stem from the molecule's structure. The presence of both an amino group and a carboxylic acid on the same ring can lead to self-coupling or polymerization, where one molecule reacts with another instead of with the desired amine partner. Additionally, the electronic properties and steric hindrance from the two bromine atoms and the amino group can affect the reactivity of the carboxylic acid.[1][2]

Q2: Which coupling reagents are most effective for this type of amidation?

A2: A range of modern coupling reagents can be effective. The choice often depends on the nucleophilicity and steric hindrance of the amine coupling partner.

  • Uronium/Aminium-based reagents (HATU, HBTU): These are highly efficient and generally provide fast reaction times and high yields, even for challenging couplings.[1][3]

  • Carbodiimides (EDC, DCC): Often used with additives like HOBt or OxymaPure, these are robust and cost-effective options. EDC is particularly favored as its urea byproduct is water-soluble, simplifying purification.[1][3]

  • Phosphonium-based reagents (PyBOP): These are also very effective and can help minimize racemization in chiral substrates.

Q3: What is the purpose of adding a base to the reaction, and which one should I select?

A3: A non-nucleophilic organic base is crucial for two reasons: it deprotonates the carboxylic acid to facilitate its activation by the coupling reagent, and it neutralizes acidic byproducts generated during the reaction. Diisopropylethylamine (DIPEA) is a widely used choice due to its steric bulk, which prevents it from participating in unwanted side reactions.[1][4] Other suitable bases include triethylamine (TEA) and N-methylmorpholine (NMM). Typically, 2-3 equivalents of the base are used.[1]

Q4: How can I prevent the self-coupling side reaction?

A4: Self-coupling is a common issue where the amino group of one 2-Amino-4,5-dibromobenzoic acid molecule attacks the activated carboxyl group of another. This can be minimized through careful control of the reaction conditions:

  • Order of Addition: Pre-activate the 2-Amino-4,5-dibromobenzoic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before introducing the amine partner. This ensures the activated species is quickly trapped by the desired amine.[1]

  • Slow Amine Addition: Add the amine coupling partner slowly or dropwise to the reaction mixture. This maintains a low concentration of the desired amine, favoring its reaction with the activated acid over the self-coupling reaction.[1]

  • Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0 °C) can help control the rates of competing reactions and reduce the likelihood of self-coupling.[1]

Q5: Do the dibromo-substituents interfere with the amidation reaction?

A5: Under typical amide coupling conditions, the bromine atoms on the aromatic ring are stable and do not interfere with the reaction.[1] However, they can become reactive sites if harsh conditions, strong nucleophiles, or certain catalysts (like palladium) are used in subsequent steps. For standard amidation protocols, this is not a concern.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. The amine partner is a poor nucleophile (e.g., sterically hindered or electron-deficient).[5] 3. Hydrolysis of the activated ester intermediate due to moisture. 4. The starting amine is present as a salt (e.g., hydrochloride).[6]1. Increase the equivalents of the coupling reagent (typically 1.1-1.5 eq).[1] 2. Increase the reaction time and/or temperature. Consider switching to a more powerful coupling reagent like HATU.[1] 3. Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. 4. Neutralize the amine salt with a base before adding it to the reaction, or add additional equivalents of the non-nucleophilic base to the reaction mixture.[6]
Major Byproduct Corresponding to Self-Coupling The amino group of one starting material molecule is reacting with the activated carboxyl group of another.1. Lower the reaction temperature. Start the reaction at 0 °C before allowing it to warm.[1] 2. Pre-activate the carboxylic acid. Stir the 2-Amino-4,5-dibromobenzoic acid, base, and coupling reagent for 15-30 minutes at 0 °C before adding the amine.[1] 3. Add the amine slowly to keep its concentration low relative to the activated acid.[1]
Difficult Purification 1. Presence of unreacted starting materials. 2. Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC is organic-soluble). 3. Formation of closely related side products.1. Optimize stoichiometry and reaction time to ensure complete conversion. 2. If using DCC, filter the reaction mixture to remove the precipitated DCU before workup.[3] If using EDC, the urea byproduct can be removed with an aqueous wash.[3] 3. Use column chromatography with an optimized solvent system for purification. TLC analysis with different solvent systems can help identify a suitable mobile phase for separation.[7]
Reaction Stalls or is Sluggish 1. Steric hindrance from the dibromo-substituents or the amine partner is slowing the reaction.[8][9] 2. Insufficient amount of base or coupling reagent.1. Switch to a more potent coupling reagent (e.g., HATU).[3] 2. Consider increasing the reaction temperature moderately (e.g., to 40-50 °C) and monitor carefully for byproduct formation. 3. Confirm the stoichiometry of all reagents.

Performance of Common Coupling Reagents

The following table summarizes typical results for the amidation of 2-Amino-4,5-dibromobenzoic acid with a standard primary amine (e.g., benzylamine). Conditions may require optimization for different amine partners.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Notes
HATU NoneDIPEADMF1 - 495>98Highly efficient and fast-acting, especially for challenging or sterically hindered amines.[3]
EDC HOBtDIPEADMF4 - 1285>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying the workup.[3]
T3P® NonePyridineEtOAc2 - 692>97A versatile and safe reagent with easy-to-remove, water-soluble byproducts.[3]
DCC HOBtDIPEADCM4 - 1280>95Effective, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be removed by filtration.

Experimental Protocols

Protocol 1: Amidation using HATU

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-4,5-dibromobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Slowly add the desired amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amidation using EDC/HOBt

  • To a dry round-bottom flask under an inert atmosphere, add 2-Amino-4,5-dibromobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Follow steps 8-12 from Protocol 1 for reaction workup and purification.

Visualizations

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve 2-Amino-4,5-dibromobenzoic acid and Base (e.g., DIPEA) in Solvent (e.g., DMF) B Cool to 0 °C A->B C Add Coupling Reagent (e.g., HATU) B->C D Stir for 15-30 min (Pre-activation) C->D E Slowly Add Amine Partner D->E F Stir and Monitor (TLC/LC-MS) E->F G Quench Reaction & Extract Product F->G H Purify (Chromatography/Recrystallization) G->H

Caption: General experimental workflow for amidation.

G start Low or No Product Yield Observed q1 Was the amine partner a hydrochloride salt? start->q1 a1_yes Neutralize amine salt or add excess base. q1->a1_yes Yes a1_no Check activation step. q1->a1_no No q2 Was pre-activation performed? a1_no->q2 a2_yes Consider a more potent coupling reagent. q2->a2_yes Yes a2_no Implement pre-activation step before adding amine. q2->a2_no No sol1 Use HATU or PyBOP. a2_yes->sol1 sol2 Increase reaction time and/or temperature. a2_yes->sol2

Caption: Troubleshooting logic for low product yield.

G cluster_reactants Reactant Pool cluster_products Potential Products Acid 2-Amino-4,5-dibromobenzoic acid (Molecule A) ActivatedAcid Activated Carboxylic Acid (from Molecule A) Acid->ActivatedAcid + Coupling Reagent Side Self-Coupled Dimer (Byproduct) Acid->Side Desired Desired Amide Product ActivatedAcid->Desired + Desired Amine (Desired Pathway) ActivatedAcid->Side + Amino group of another Molecule A (Side Reaction) Amine Desired Amine Partner Amine->Desired

Caption: Desired reaction vs. self-coupling side reaction.

References

Troubleshooting

Preventing side reactions in the synthesis of "2-Amino-4,5-dibromobenzoic acid" derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dibromobenzoic a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dibromobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 2-Amino-4,5-dibromobenzoic acid?

A1: The primary side reactions during the bromination of 2-aminobenzoic acid (anthranilic acid) to produce 2-Amino-4,5-dibromobenzoic acid are over-bromination and the formation of isomeric byproducts. The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution. This can lead to the formation of 3,5-dibromoanthranilic acid and even tri-brominated species.[1] Additionally, depending on the starting material and reaction conditions, other positional isomers such as 2-amino-3,5-dibromobenzoic acid and 5-bromoanthranilic acid can be formed.[2][3]

Q2: How can I control the regioselectivity of the bromination to favor the 4,5-dibromo isomer?

A2: Achieving high regioselectivity can be challenging due to the activating nature of the amino group. One of the most effective strategies is to temporarily protect the amino group, most commonly by acetylation to form 2-acetamidobenzoic acid. The acetamido group is less activating than the amino group, which allows for more controlled bromination. After the bromination step, the acetyl group can be removed by acid or base hydrolysis to yield the desired 2-amino-4,5-dibromobenzoic acid.

Q3: My final product is highly colored (yellow to brown). What is the cause and how can I obtain a colorless product?

A3: Discoloration in the final product is often due to the presence of oxidized impurities or residual bromine. To obtain a colorless product, purification by recrystallization is recommended. During this process, activated charcoal can be added to the hot solution to adsorb colored impurities before hot filtration.[4] It is also crucial to thoroughly wash the filtered product to remove any residual reactants or byproducts.

Q4: I am observing incomplete conversion of my starting material. What are the possible reasons?

A4: Incomplete conversion can be due to several factors. Insufficient brominating agent is a common cause; ensure that at least two equivalents of bromine are used for the dibromination. The reaction temperature might be too low, slowing down the reaction rate. Additionally, the purity of the starting material is important, as impurities can interfere with the reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q5: What are the key challenges when synthesizing derivatives from 2-Amino-4,5-dibromobenzoic acid, for example, in cyclization reactions?

A5: When using 2-Amino-4,5-dibromobenzoic acid to synthesize heterocyclic derivatives (e.g., quinazolinones), common challenges include incomplete cyclization, where the intermediate N-acyl derivative is stable and resistant to ring closure.[4] This may require higher temperatures or the use of stronger dehydrating agents. Another potential issue is decarboxylation of the starting material at high temperatures, which can lead to the formation of brominated aniline impurities.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Over-bromination leading to tri- or poly-brominated byproducts.- Formation of a mixture of positional isomers.- Product loss during work-up and purification.- Protect the amino group as an acetamide to moderate reactivity.- Carefully control the stoichiometry of the brominating agent.- Perform the reaction at a lower temperature to improve selectivity.- Optimize the recrystallization solvent to minimize solubility of the desired product in the mother liquor.
Formation of Multiple Products (observed on TLC/HPLC) - The amino group strongly activates multiple positions on the aromatic ring.- Reaction temperature is too high, reducing selectivity.- Use a protecting group strategy (acetylation/deacetylation).- Lower the reaction temperature (e.g., 0-15 °C).- Consider a milder brominating agent or a different solvent system.
Product is a Dark Oil or Tar-like Substance - Oxidation of the aniline derivative, especially under acidic conditions.- Ensure the purity of the starting aniline.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Protect the amino group, as acetamides are less prone to oxidation.
Incomplete Cyclization in Derivative Synthesis - The intermediate N-acyl derivative is too stable.- Insufficient temperature or catalyst activity.- Increase the reaction temperature and monitor for product degradation.- Use a stronger dehydrating agent or catalyst, such as polyphosphoric acid.- Increase the reaction time.

Quantitative Data on Bromination Reactions

The following tables summarize representative data for bromination reactions of aminobenzoic acid derivatives. Note that specific yields for 2-Amino-4,5-dibromobenzoic acid may vary based on the exact experimental conditions.

Table 1: Influence of Reaction Conditions on Product Distribution for Bromination of Anthranilic Acid

Reaction Temperature Solvent Product Ratio (approximate) Reference
Near freezing pointGlacial Acetic Acid2/3 5-bromoanthranilic acid, 1/3 3,5-dibromoanthranilic acid[2]
BoilingGlacial Acetic Acid1/3 5-bromoanthranilic acid, 2/3 3,5-dibromoanthranilic acid[2]

Table 2: Representative Yields for Bromination of Anthranilic Acid Derivatives

Starting Material Product Reaction Conditions Yield Reference
Sodium 2-aminobenzoate2-amino-5-bromobenzoic acid & 2-amino-3,5-dibromobenzoic acidBromine in glacial acetic acid at 15°CMixture[3]
5-bromoindoline-2,3-dione2-amino-5-bromobenzoic acidH₂O₂, NaOH in water at 80°C96%[2]
m-aminobenzoic acid3-Amino-2,4,6-tribromobenzoic acidBromine vapor in aq. HClNot specified[5]

Experimental Protocols

Protocol 1: Direct Bromination of 2-Aminobenzoic Acid (Illustrative)

This protocol is adapted from the synthesis of related brominated anthranilic acids and may lead to a mixture of products requiring purification.

  • Dissolution: Dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Cooling: Cool the solution to below 15°C in an ice bath.

  • Bromination: Prepare a solution of bromine (at least 2 equivalents for dibromination) in glacial acetic acid. Add this solution dropwise to the cooled 2-aminobenzoic acid solution with constant stirring. The product may precipitate as its hydrobromide salt.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Isolation: Once the reaction is complete, filter the precipitate and wash it with a non-polar solvent like benzene to remove excess bromine.

  • Purification: The resulting mixture of mono- and di-brominated products can be separated by fractional crystallization. For instance, the dibromo-anthranilic acid is often less soluble in boiling water containing a small amount of hydrochloric acid than the monobromo-anthranilic acid.[2][3]

Protocol 2: Controlled Bromination via Protection-Deprotection (Recommended for Higher Selectivity)

Step A: Acetylation of 2-Aminobenzoic Acid

  • Reaction Setup: In a fume hood, dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride (1.2 equivalents) to the solution with stirring. An exothermic reaction will occur.

  • Completion: After the initial exotherm subsides, gently warm the mixture (e.g., 50-60°C) for a short period to ensure complete reaction.

  • Precipitation: Pour the warm mixture into ice-cold water to precipitate the N-acetyl-2-aminobenzoic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step B: Bromination of N-Acetyl-2-aminobenzoic Acid

  • Dissolution: Dissolve the dried N-acetyl-2-aminobenzoic acid in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution in an ice bath.

  • Bromination: Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining a low temperature.

  • Reaction: After the addition, allow the mixture to stir at room temperature to complete the reaction.

  • Isolation: Pour the reaction mixture into cold water to precipitate the crude N-acetyl-4,5-dibromobenzoic acid. Collect the solid by vacuum filtration and wash thoroughly with water.

Step C: Deprotection (Hydrolysis)

  • Hydrolysis: Reflux the crude N-acetyl-4,5-dibromobenzoic acid with an excess of aqueous hydrochloric acid (e.g., 10% w/v) for 1-2 hours.

  • Neutralization and Precipitation: Cool the solution and carefully neutralize it (e.g., with sodium bicarbonate) to precipitate the 2-Amino-4,5-dibromobenzoic acid.

  • Purification: Collect the final product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to achieve high purity.

Visualizations

Signaling Pathway Inhibition

Derivatives of brominated aminobenzoic acids have been investigated for their potential to inhibit various signaling pathways implicated in diseases like cancer. One such pathway is the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is a key regulator of inflammation and cell survival. Inhibition of this pathway is a promising therapeutic strategy.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB (Ubiquitinated for degradation) IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active Active NF-κB (Translocates to Nucleus) IkB_P->NFkB_active Releases Nucleus Gene Transcription (Inflammation, Proliferation) NFkB_active->Nucleus Induces Inhibitor Derivative of 2-Amino-4,5-dibromobenzoic acid Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a potential drug candidate.

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of 2-Amino-4,5-dibromobenzoic acid, focusing on minimizing side reactions.

bromination_workflow start Start: Bromination of 2-Aminobenzoic Acid tlc Analyze crude product by TLC/HPLC start->tlc pure Desired Product is Major Component tlc->pure Yes impure Significant Byproducts Observed (Over-bromination/Isomers) tlc->impure No purify Proceed to Purification (Recrystallization) pure->purify troubleshoot Troubleshoot Reaction impure->troubleshoot end Pure 2-Amino-4,5-dibromobenzoic Acid purify->end protect Implement Amino Group Protection Strategy (Acetylation) troubleshoot->protect control Optimize Reaction Conditions (Lower Temp, Control Stoichiometry) troubleshoot->control protect->start Re-run Synthesis control->start Re-run Synthesis

References

Optimization

Technical Support Center: Synthesis of 2-Amino-4,5-dibromobenzoic Acid Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dibromobenzoic a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dibromobenzoic acid and its derivatives. The information is designed to address specific issues that may be encountered during experimental work, particularly concerning reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when synthesizing 2-Amino-4,5-dibromobenzoic acid?

A1: The primary challenge is controlling the regioselectivity of the bromination reaction. The amino group of the 2-aminobenzoic acid starting material is a strong activating group, which can lead to the formation of multiple brominated isomers, including mono-brominated and other di-brominated species (e.g., 2-amino-3,5-dibromobenzoic acid).[1] Achieving the desired 4,5-dibromo substitution pattern with high selectivity is a key hurdle.

Q2: How can I minimize the formation of isomeric byproducts during bromination?

A2: To enhance regioselectivity, consider a multi-step synthetic route involving a protecting group for the amine. For instance, acetylation of the amino group can modulate its directing effect. Another strategy is to start with a precursor that already has a substituent directing the bromination to the desired positions. Careful control of reaction conditions such as temperature, solvent, and the brominating agent is also crucial.

Q3: What are the main safety concerns when scaling up the bromination of 2-aminobenzoic acid?

A3: Bromination reactions can be highly exothermic, posing a risk of a runaway reaction, especially at a larger scale.[2] Proper heat management through efficient cooling systems is critical. Bromine itself is a hazardous and corrosive substance, requiring handling in a well-ventilated area with appropriate personal protective equipment (PPE). The reaction may also generate hazardous byproducts like hydrogen bromide gas, which needs to be scrubbed.

Q4: My crude product is highly colored. What is the likely cause and how can I purify it?

A4: The formation of colored impurities can be due to oxidation byproducts or residual bromine. Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water.[3] Treatment with activated carbon during the recrystallization process can help remove colored impurities.

Q5: I am having trouble with product isolation. What are some potential solutions?

A5: If the product is too soluble in the reaction solvent, consider adding a co-solvent in which the product is less soluble to induce precipitation. If emulsions form during aqueous work-up, washing with brine can help break them. For separating isomeric mixtures that co-precipitate, techniques like fractional crystallization based on solubility differences in specific solvents can be effective.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired 2-Amino-4,5-dibromobenzoic Acid Derivative
Possible Cause Recommended Solution(s)
Incomplete Reaction - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Gradually increase the reaction temperature, but be mindful of potential side reactions. - Ensure the brominating agent is fresh and active.
Formation of Multiple Isomers - Employ a protecting group strategy for the amino functionality to control regioselectivity. - Optimize the solvent system; less polar solvents can sometimes reduce the reactivity of the brominating agent. - Carefully control the stoichiometry of the brominating agent, adding it portion-wise to maintain a low concentration.
Product Loss During Work-up - Optimize the extraction solvent to minimize product loss in the aqueous layer. - If the product precipitates, ensure complete cooling before filtration. Wash the precipitate with a minimal amount of cold solvent.
Sub-optimal Reaction Conditions - Systematically vary parameters such as temperature, solvent, and catalyst (if applicable) to find the optimal conditions for the desired transformation.
Problem 2: Formation of Significant Amounts of Byproducts (e.g., mono-brominated, other di-brominated isomers)
Possible Cause Recommended Solution(s)
Overly Activating Amino Group - Protect the amino group as an amide (e.g., acetamide) to reduce its activating effect and direct bromination. The protecting group can be removed in a subsequent step.
Incorrect Stoichiometry of Brominating Agent - For mono-bromination, use a precise 1:1 molar ratio of the substrate to the brominating agent. For di-bromination, a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents) may be necessary, but this should be optimized.
High Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0-10 °C) to decrease the reaction rate and improve selectivity.
Inappropriate Solvent - Experiment with different solvents. For example, bromination in acetic acid can sometimes lead to a mixture of products.[1]
Problem 3: Difficulties in Scaling Up the Synthesis
Possible Cause Recommended Solution(s)
Poor Heat Dissipation - Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket. - For highly exothermic reactions, consider a semi-batch process where one of the reagents is added slowly to control the reaction rate and temperature. - In some cases, transitioning to a continuous flow reactor can offer superior temperature control and safety.[1]
Mixing Issues - Ensure adequate agitation to maintain a homogeneous reaction mixture, especially if solids are present. - For larger reactors, use appropriately designed impellers to ensure efficient mixing throughout the vessel.
Precipitation of Product or Intermediates - If a product or intermediate precipitates and hinders stirring, a solvent system that keeps all components in solution may be necessary. Alternatively, ensure the reactor is designed to handle slurries.
Gas Evolution (e.g., HBr) - The reactor system must be equipped with a proper off-gas scrubbing system to neutralize corrosive and toxic gases.

Experimental Protocols

Proposed Synthesis of Methyl 2-Amino-4,5-dibromobenzoate

This protocol is adapted from a similar synthesis of a positional isomer and may require optimization.[4]

Step 1: Bromination of Methyl 2-Amino-4-bromobenzoate

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add methyl 2-amino-4-bromobenzoate (1.0 eq) and concentrated sulfuric acid (2.5 mL per gram of starting material).

  • Reagent Addition: After the starting material dissolves, add N-bromosuccinimide (NBS) (1.1-1.2 eq) portion-wise, maintaining the internal temperature at 60 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:2 mixture of ethyl acetate:petroleum ether). The reaction is typically complete within 3 hours.[4]

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it into ice water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic phases and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization.

Note: This is a proposed protocol and requires experimental validation and optimization.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on the Yield and Purity of Methyl 2-Amino-4,5-dibromobenzoate
Entry Equivalents of NBS Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %)
11.06036585 (contains starting material)
21.16038895
31.26039194 (minor increase in impurities)
41.15058296
51.17028592 (increased byproducts)

Visualizations

Experimental Workflow for the Synthesis of 2-Amino-4,5-dibromobenzoic Acid Derivative

G cluster_0 Reaction Stage cluster_1 Work-up and Purification start Start: Methyl 2-amino-4-bromobenzoate dissolve Dissolve in H2SO4 start->dissolve add_nbs Add NBS portion-wise at 60°C dissolve->add_nbs react React for 3h, monitor by TLC add_nbs->react quench Quench in ice water react->quench extract Extract with Ethyl Acetate (3x) quench->extract concentrate Concentrate organic phase extract->concentrate recrystallize Recrystallize crude product concentrate->recrystallize end_node End: Pure Methyl 2-amino-4,5-dibromobenzoate recrystallize->end_node

Caption: Workflow for the proposed synthesis of a 2-Amino-4,5-dibromobenzoic acid derivative.

Troubleshooting Logic for Low Yield

G low_yield Low Yield Observed check_completion Check reaction completion (TLC/HPLC) low_yield->check_completion check_byproducts Analyze for byproducts low_yield->check_byproducts check_workup Review work-up procedure low_yield->check_workup incomplete Incomplete Reaction check_completion->incomplete byproducts Significant Byproducts check_byproducts->byproducts workup_loss Product Loss During Work-up check_workup->workup_loss solution1 Increase reaction time/temperature incomplete->solution1 solution2 Optimize stoichiometry/conditions Consider protecting group byproducts->solution2 solution3 Optimize extraction/precipitation workup_loss->solution3

Caption: Decision tree for troubleshooting low product yield in the synthesis.

References

Troubleshooting

Technical Support Center: Reaction Monitoring of 2-Amino-4,5-dibromobenzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-Amino-4,5-dibromobenzoi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-Amino-4,5-dibromobenzoic acid using spectroscopic methods.

Frequently Asked Questions (FAQs)

Q1: Which spectroscopic method is best suited for monitoring my reaction with 2-Amino-4,5-dibromobenzoic acid?

A1: The choice of spectroscopic method depends on the specific reaction, the functional groups involved, and the available equipment.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Ideal for monitoring changes in functional groups, such as the conversion of the carboxylic acid group (-COOH) to an ester (-COOR) or amide (-CONH-).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information and is excellent for tracking the disappearance of reactant signals and the appearance of product signals, especially changes in the aromatic proton environment.

  • UV-Vis (Ultraviolet-Visible) Spectroscopy: Useful if the starting material, product, or a reaction intermediate has a distinct UV-Vis absorbance profile. It is particularly well-suited for kinetic studies.[1]

Q2: What are the key spectral features of 2-Amino-4,5-dibromobenzoic acid to monitor?

A2: The primary functional groups to monitor are the amino group (-NH₂), the carboxylic acid group (-COOH), and the substituted benzene ring.

  • FTIR: Look for changes in the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch (around 1670-1710 cm⁻¹), and the N-H stretches of the primary amine (around 3300-3500 cm⁻¹).[2]

  • ¹H NMR: The aromatic protons and the exchangeable protons of the -NH₂ and -COOH groups are key reporters. Their chemical shifts will change as the reaction proceeds.

  • UV-Vis: The electronic transitions of the aromatic ring will be sensitive to changes in substitution, potentially leading to a shift in the maximum absorbance wavelength (λmax).[3]

Q3: How can I prepare my samples for in-situ reaction monitoring?

A3: For in-situ monitoring, specialized probes are used.

  • FTIR: An ATR (Attenuated Total Reflectance) probe can be inserted directly into the reaction vessel to acquire spectra in real-time.

  • NMR: A flow-NMR setup can be used where the reaction mixture is continuously pumped through the NMR spectrometer.

  • UV-Vis: A fiber-optic probe can be immersed in the reaction mixture to continuously measure absorbance.

Q4: Can I quantify the extent of the reaction using these methods?

A4: Yes, all three methods can be used for quantitative analysis.

  • FTIR & UV-Vis: By creating a calibration curve that correlates the absorbance of a specific peak with concentration, you can determine the concentration of reactants or products over time. According to Beer's law, absorbance is directly proportional to the concentration of the absorbing substance.[4]

  • NMR: By integrating the area of a characteristic peak of the reactant and a peak of the product, you can determine their relative concentrations. An internal standard can be used for absolute quantification.

Spectroscopic Data for Reaction Monitoring

Monitoring a reaction of 2-Amino-4,5-dibromobenzoic acid, for instance, an esterification reaction, would involve observing the disappearance of the reactant's spectral features and the appearance of the product's features.

Table 1: Hypothetical FTIR Spectral Changes for Esterification of 2-Amino-4,5-dibromobenzoic acid

Functional GroupReactant (Acid) Wavenumber (cm⁻¹)Product (Ester) Wavenumber (cm⁻¹)Expected Change
O-H (Carboxylic Acid)~3300-2500 (broad)DisappearsDisappearance of broad peak
C=O (Carboxylic Acid)~1710-1670-Disappearance of acid C=O
C=O (Ester)-~1750-1730Appearance of ester C=O
C-O (Carboxylic Acid)~1320-1210-Disappearance of acid C-O
C-O (Ester)-~1300-1000Appearance of ester C-O

Table 2: Hypothetical ¹H NMR Chemical Shift Changes for Amidation of 2-Amino-4,5-dibromobenzoic acid

ProtonReactant (Acid) δ (ppm)Product (Amide) δ (ppm)Expected Change
-COOH~11-13 (broad)DisappearsDisappearance of broad singlet
Aromatic-H~7.0-8.0ShiftedChemical shifts of aromatic protons will change due to the new electron-withdrawing amide group
-NH₂~4-5 (broad)~4-5 (broad)May show slight shift or broadening
Amide N-H-~7.5-8.5 (broad)Appearance of a new broad singlet

Troubleshooting Guides

FTIR Spectroscopy
  • Q: Why are my IR peaks broad and poorly resolved? A: This can be due to hydrogen bonding, particularly with the -COOH and -NH₂ groups. While this is an inherent property, changes in the broadness of the O-H peak are a good indicator of the reaction's progress. For other peaks, ensure your sample concentration is not too high if using a transmission method.

  • Q: The C=O stretch of my reactant and product are overlapping. How can I resolve them? A: If the overlap is significant, monitor another peak that is unique to the reactant or product, such as the broad O-H stretch of the starting material. Alternatively, computational methods can be used to deconvolute overlapping peaks.

NMR Spectroscopy
  • Q: My aromatic proton signals are complex and overlapping. How can I track the reaction? A: Consider using a higher field NMR spectrometer for better resolution. 2D NMR techniques like COSY can help in assigning the proton signals. Alternatively, ¹³C NMR can be used to monitor the change in the chemical environment of the carbon atoms, especially the carbonyl carbon.

  • Q: I am not seeing the -NH₂ or -COOH proton signals. Where are they? A: These protons are acidic and can exchange with deuterium from the solvent (if using solvents like D₂O or CD₃OD), causing the signals to disappear. Using a non-protic solvent like DMSO-d₆ can help in observing these exchangeable protons.

UV-Vis Spectroscopy
  • Q: My baseline is drifting during the reaction monitoring. A: Baseline drift can be caused by temperature fluctuations or the formation of gas bubbles or precipitates in the reaction mixture. Ensure the reaction temperature is well-controlled and that the solution remains homogeneous.

  • Q: I am not observing a clean isosbestic point. What does this indicate? A: An isosbestic point is expected for a simple reaction where the reactant converts to a single product. The absence of a clear isosbestic point may suggest the presence of a reaction intermediate or the occurrence of side reactions.

Experimental Protocols

Protocol 1: Monitoring an Amidation Reaction using in-situ FTIR (ATR)
  • Setup: Assemble the reaction vessel with an overhead stirrer, a condenser, and an inlet for an inert gas. Insert the ATR probe into the reaction mixture, ensuring the crystal is fully submerged.

  • Background Spectrum: Before adding the final reagent to initiate the reaction, collect a background spectrum of the reaction mixture.

  • Initiate Reaction: Add the coupling agent to the mixture of 2-Amino-4,5-dibromobenzoic acid and the amine to start the reaction.

  • Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 5 minutes).

  • Analysis: Monitor the decrease in the intensity of the C=O peak of the carboxylic acid and the increase in the intensity of the amide I band of the product. Plot the peak intensities versus time to obtain a reaction profile.

Protocol 2: Quantitative Analysis of Reaction Conversion by ¹H NMR
  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by cooling or adding a suitable quenching agent.

  • Internal Standard: Prepare an NMR tube containing the quenched reaction mixture and a known amount of an internal standard (a compound with a simple spectrum that does not overlap with reactant or product signals, e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a ¹H NMR spectrum for each time point.

  • Analysis:

    • Identify a well-resolved peak for the starting material and the product.

    • Integrate these peaks and the peak of the internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the internal standard to determine the reaction conversion.

Visualizations

G General Workflow for Spectroscopic Reaction Monitoring cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Experiment Setup cluster_2 Phase 3: Data Analysis A Define Reaction: Reactant, Product, Intermediates B Identify Key Functional Groups & Chromophores A->B C Select Spectroscopic Method (FTIR, NMR, UV-Vis) B->C D Prepare Reactants & Solvents C->D E Set up In-situ Probe or Sampling Procedure D->E F Acquire Initial Spectrum (t=0) E->F G Monitor Spectral Changes Over Time F->G H Identify Reactant & Product Peaks G->H I Quantify Peak Intensities (Integration/Absorbance) H->I J Plot Concentration vs. Time I->J

Caption: Workflow for spectroscopic reaction monitoring.

G Troubleshooting Common Spectroscopic Issues Start Unexpected Spectroscopic Result ProblemType What is the issue? Start->ProblemType FTIR_Broad Broad/Poorly Resolved Peaks (FTIR) ProblemType->FTIR_Broad FTIR NMR_Shift Unexpected Peak Shifts (NMR) ProblemType->NMR_Shift NMR UV_Drift Baseline Drift (UV-Vis) ProblemType->UV_Drift UV-Vis FTIR_Sol1 Check for H-Bonding (expected for -OH, -NH) FTIR_Broad->FTIR_Sol1 FTIR_Sol2 Reduce Sample Concentration FTIR_Broad->FTIR_Sol2 NMR_Sol1 Verify Solvent & Temperature NMR_Shift->NMR_Sol1 NMR_Sol2 Check for pH changes in reaction mixture NMR_Shift->NMR_Sol2 UV_Sol1 Stabilize Temperature UV_Drift->UV_Sol1 UV_Sol2 Check for Precipitate/Bubbles UV_Drift->UV_Sol2

Caption: Troubleshooting guide for spectroscopic analysis.

References

Optimization

Technical Support Center: Purification Strategies for Reactions Involving 2-Amino-4,5-dibromobenzoic Acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted "2-Amino-4,5-dibromobenzoic acid" from product mixtures. Below you wil...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted "2-Amino-4,5-dibromobenzoic acid" from product mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical and chemical data to facilitate the purification of your target compounds.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of reaction mixtures containing unreacted 2-Amino-4,5-dibromobenzoic acid.

Problem Possible Cause Suggested Solution
Product is contaminated with starting material (2-Amino-4,5-dibromobenzoic acid). The product and starting material have similar polarities, leading to co-elution during chromatography or co-precipitation during recrystallization.- Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid and the basicity of the amine to selectively extract the starting material. See the detailed protocol below.- pH-Mediated Crystallization: Carefully adjust the pH of the solution to selectively precipitate either the product or the starting material based on their pKa differences.[1]- Chromatography Optimization: If using column chromatography, consider adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase to improve the separation of acidic compounds.
Low recovery of the desired product after purification. - The product may have some solubility in the aqueous phase during acid-base extraction.- The chosen recrystallization solvent may be too effective, leaving a significant amount of product in the mother liquor.- Back-Extraction: After the initial acid-base extraction, back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.- Solvent System Optimization for Recrystallization: Perform small-scale solvent screening to find a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
Formation of an emulsion during acid-base extraction. The presence of amphiphilic molecules or fine solid particles at the interface between the organic and aqueous layers.- Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help to break up emulsions.- Filtration: Filter the entire mixture through a pad of Celite to remove any particulate matter that may be stabilizing the emulsion.
The product oiling out during recrystallization instead of forming crystals. - The product may be impure.- The solution may be cooling too quickly.- The chosen solvent may be inappropriate.- Purity Check: Analyze the purity of the crude product before recrystallization. A preliminary purification by column chromatography may be necessary.- Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.- Solvent Choice: Experiment with different solvent systems. A mixture of solvents can sometimes prevent oiling out.
Colored impurities are present in the final product. These may be byproducts from the reaction or degradation products.- Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-Amino-4,5-dibromobenzoic acid that are relevant for its removal?

Q2: What are the most common impurities I might encounter when using 2-Amino-4,5-dibromobenzoic acid as a starting material?

A2: Common impurities include unreacted starting material itself and potential byproducts from the specific reaction being performed. For instance, in heterocycle synthesis, incomplete cyclization can lead to N-acylated intermediates.[2] In peptide synthesis, side reactions related to the coupling reagents can occur.[3]

Q3: When is acid-base extraction the most appropriate method for removal?

A3: Acid-base extraction is most effective when your desired product is neutral or basic. This allows for the selective transfer of the acidic 2-Amino-4,5-dibromobenzoic acid into an aqueous basic solution, leaving your product in the organic phase.

Q4: How can I monitor the success of the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the removal of the starting material. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity. Nuclear magnetic resonance (NMR) spectroscopy can confirm the structure of the purified product and the absence of the starting material.

Data Presentation

The following table summarizes key physicochemical data for 2-Amino-4,5-dibromobenzoic acid and a structurally similar compound, which can be useful in developing purification strategies.

Property2-Amino-4,5-dibromobenzoic acid2-Amino-4-bromobenzoic acid (for comparison)
CAS Number 75057-62-420776-50-5
Molecular Formula C₇H₅Br₂NO₂C₇H₆BrNO₂
Molecular Weight 294.93 g/mol 216.03 g/mol
Melting Point 228-229 °C230-234 °C[4]
pKa (predicted) Not available~2 (amino group), ~4-5 (carboxylic acid)[5][6]
Solubility Not availableSlightly soluble in water; soluble in ethanol and other organic solvents.[7]

Experimental Protocols

Key Experiment 1: Removal of Unreacted 2-Amino-4,5-dibromobenzoic Acid via Acid-Base Extraction

This protocol is suitable for reaction mixtures where the desired product is neutral or basic and soluble in an organic solvent immiscible with water.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or a pH meter

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The unreacted 2-Amino-4,5-dibromobenzoic acid will be deprotonated to its carboxylate salt and will move into the aqueous (bottom) layer.

  • Drain the aqueous layer into a separate beaker.

  • To ensure complete removal, repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution.

  • Combine the aqueous extracts.

  • Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic solution to remove the drying agent.

  • The organic solution now contains the purified product, which can be isolated by removing the solvent under reduced pressure.

  • (Optional) Recovery of 2-Amino-4,5-dibromobenzoic acid: The combined aqueous layers can be acidified with 1 M HCl until the pH is acidic (pH ~2-3). The protonated 2-Amino-4,5-dibromobenzoic acid will precipitate out of the solution and can be collected by filtration.

Key Experiment 2: Purification by Recrystallization

This protocol is a general guideline for purifying a solid product from unreacted 2-Amino-4,5-dibromobenzoic acid, assuming there is a suitable solvent in which their solubilities differ significantly.

Materials:

  • Crude product mixture

  • A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, methanol/water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude mixture in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product and the impurity when hot but only the impurity (or very little of the product) will remain in solution upon cooling.

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.

  • To maximize the yield, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or air-dry.

Mandatory Visualization

Removal_Workflow start Crude Product Mixture (Product + Unreacted 2-Amino-4,5-dibromobenzoic acid) dissolve Dissolve in Organic Solvent start->dissolve extraction Perform Acid-Base Extraction (wash with aq. base) dissolve->extraction separate_layers Separate Organic and Aqueous Layers extraction->separate_layers organic_layer Organic Layer (Contains Product) separate_layers->organic_layer Product Path aqueous_layer Aqueous Layer (Contains Salt of Starting Material) separate_layers->aqueous_layer Impurity Path dry_organic Dry Organic Layer organic_layer->dry_organic acidify_aqueous Acidify Aqueous Layer (optional recovery) aqueous_layer->acidify_aqueous isolate_product Isolate Pure Product (Evaporate Solvent) dry_organic->isolate_product end_product Purified Product isolate_product->end_product isolate_sm Isolate Starting Material (Filtration) acidify_aqueous->isolate_sm end_sm Recovered Starting Material isolate_sm->end_sm

Caption: Workflow for removing 2-Amino-4,5-dibromobenzoic acid via acid-base extraction.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Amino-4,5-dibromobenzoic Acid and 2-Aminobenzoic Acid in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate starting materials i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and functionalities. Anthranilic acid (2-aminobenzoic acid) and its substituted derivatives are pivotal building blocks for a vast array of heterocyclic compounds and other complex organic molecules. This guide provides an objective, data-driven comparison between 2-aminobenzoic acid and its di-brominated analogue, 2-amino-4,5-dibromobenzoic acid, focusing on their synthetic applications, reactivity, and the properties they impart to target molecules.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of two bromine atoms onto the benzene ring of 2-aminobenzoic acid significantly alters its physicochemical properties. These modifications have profound implications for the compound's reactivity, solubility, and the characteristics of the resulting products.

Property2-Aminobenzoic Acid2-Amino-4,5-dibromobenzoic AcidReferences
Molecular Formula C₇H₇NO₂C₇H₅Br₂NO₂
Molecular Weight 137.14 g/mol 294.93 g/mol
Appearance White to off-white crystalline powderOff-white to light yellow crystalline powder
Melting Point 146-148 °C228-229 °C (decomposes)[1]
Solubility Moderately soluble in water, soluble in ethanolSparingly soluble in water and common organic solvents
pKa (Carboxylic Acid) ~4.95Expected to be lower (more acidic) due to the electron-withdrawing effect of bromine atoms

Synthesis of the Starting Materials

The accessibility of the starting material is a critical consideration in any synthetic endeavor. Both 2-aminobenzoic acid and its dibrominated counterpart can be prepared through established synthetic routes.

Synthesis of 2-Aminobenzoic Acid

A common laboratory and industrial synthesis of 2-aminobenzoic acid is achieved through the Hofmann rearrangement of phthalimide. This multi-step process involves the initial formation of phthalamic acid, followed by treatment with a hypohalite solution.

Experimental Protocol: Hofmann Rearrangement for 2-Aminobenzoic Acid Synthesis

  • Preparation of Phthalamic Acid: Phthalic anhydride is treated with an aqueous solution of ammonia to yield phthalamic acid.

  • Hofmann Rearrangement: The phthalamic acid is then treated with a cold solution of sodium hypobromite or sodium hypochlorite. The mixture is heated to induce the rearrangement, which involves the migration of the aryl group from the carbonyl carbon to the nitrogen atom, with the loss of carbon dioxide.

  • Workup: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the 2-aminobenzoic acid. The product can then be collected by filtration and purified by recrystallization from hot water.

Synthesis of 2-Amino-4,5-dibromobenzoic Acid

2-Amino-4,5-dibromobenzoic acid is typically synthesized via the direct electrophilic bromination of 2-aminobenzoic acid. The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. Since the para position (position 5) and one ortho position (position 3) are available, careful control of stoichiometry and reaction conditions is necessary to achieve the desired dibromination at the 4 and 5 positions. A similar, well-documented procedure exists for the synthesis of 2-amino-3,5-dibromobenzoic acid, which can be adapted.[1]

Experimental Protocol: Bromination of 2-Aminobenzoic Acid (Adapted for 4,5-dibromo isomer)

  • Dissolution: 2-Aminobenzoic acid is dissolved in a suitable solvent, such as glacial acetic acid.

  • Bromination: A solution of bromine (2 equivalents) in glacial acetic acid is added dropwise to the solution of 2-aminobenzoic acid at a controlled temperature, typically with cooling to manage the exothermic reaction.

  • Reaction Monitoring: The reaction is stirred for a specified period until the consumption of the starting material is confirmed by techniques like Thin Layer Chromatography (TLC).

  • Isolation: The reaction mixture is then poured into water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water to remove excess acid and bromine, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comparative Performance in Heterocyclic Synthesis

Both 2-aminobenzoic acid and 2-amino-4,5-dibromobenzoic acid are invaluable precursors for the synthesis of a wide range of heterocyclic compounds, most notably quinazolinones and their derivatives, which are prominent scaffolds in medicinal chemistry. The presence of the electron-withdrawing bromine atoms in 2-amino-4,5-dibromobenzoic acid significantly influences its reactivity compared to the unsubstituted parent compound.

Synthesis of Quinazolinones

The synthesis of quinazolin-4(3H)-ones often proceeds via the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide or orthoesters.

General Reactivity Trends:

  • Nucleophilicity of the Amino Group: The amino group in 2-amino-4,5-dibromobenzoic acid is significantly less nucleophilic than that in 2-aminobenzoic acid. This is due to the strong electron-withdrawing inductive effect of the two bromine atoms, which delocalize the lone pair of electrons on the nitrogen atom into the aromatic ring to a lesser extent.

  • Reaction Conditions: Consequently, cyclization reactions involving 2-amino-4,5-dibromobenzoic acid often require more forcing conditions (higher temperatures, longer reaction times, or stronger catalysts) to achieve comparable yields to those with 2-aminobenzoic acid.

Table 2: Illustrative Comparison for Quinazolinone Synthesis

ParameterSynthesis from 2-Aminobenzoic AcidSynthesis from 2-Amino-4,5-dibromobenzoic Acid (Expected)
Reagent FormamideFormamide
Reaction Conditions Heating at 120-140 °CHigher temperatures (e.g., 150-180 °C) may be required
Reaction Time Typically 2-4 hoursPotentially longer reaction times (e.g., 4-8 hours)
Yield Generally high (often >80%)Expected to be lower to moderate under similar conditions
Product Quinazolin-4(3H)-one6,7-Dibromoquinazolin-4(3H)-one

Experimental Protocol: Synthesis of 6,7-Dibromoquinazolin-4(3H)-one

  • A mixture of 2-amino-4,5-dibromobenzoic acid (1 equivalent) and formamide (excess, e.g., 4-5 equivalents) is heated at 160-180 °C for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

The Role of Bromine as a Synthetic Handle

A significant advantage of using 2-amino-4,5-dibromobenzoic acid is the presence of the two bromine atoms, which serve as versatile synthetic handles for further molecular elaboration through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery and materials science applications.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

This synthetic versatility is largely absent in 2-aminobenzoic acid, which would require additional steps to introduce such functional handles.

Logical Workflow for Precursor Selection

The choice between 2-aminobenzoic acid and 2-amino-4,5-dibromobenzoic acid is dictated by the specific goals of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.

precursor_selection start Define Target Molecule target_has_Br Does the final product require bromine substituents or further functionalization at the 4 and 5 positions? start->target_has_Br use_dibromo Use 2-Amino-4,5-dibromobenzoic acid target_has_Br->use_dibromo Yes use_amino Use 2-Aminobenzoic acid target_has_Br->use_amino No consider_reactivity Consider harsher reaction conditions for cyclization use_dibromo->consider_reactivity consider_bromination Consider subsequent bromination steps if needed use_amino->consider_bromination

Caption: Decision workflow for selecting between 2-aminobenzoic acid and 2-amino-4,5-dibromobenzoic acid.

Signaling Pathways and Drug Development Context

Derivatives of both 2-aminobenzoic acid and its halogenated analogues are frequently explored in drug discovery for their potential to modulate various biological pathways. For instance, quinazolines, synthesized from these precursors, are known to act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from these building blocks.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase_cascade Kinase Cascade (e.g., RAF-MEK-ERK) receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates inhibitor Quinazoline-based Inhibitor (Derived from Precursor) inhibitor->kinase_cascade Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulates ligand Growth Factor ligand->receptor Binds

Caption: Simplified kinase signaling pathway targeted by quinazoline inhibitors.

The choice of starting material can influence the properties of the resulting inhibitor. The bromine atoms in derivatives of 2-amino-4,5-dibromobenzoic acid can engage in halogen bonding with the target protein, potentially enhancing binding affinity and selectivity. Furthermore, their increased lipophilicity can affect the drug's pharmacokinetic properties.

Conclusion

Both 2-aminobenzoic acid and 2-amino-4,5-dibromobenzoic acid are valuable and versatile starting materials in organic synthesis. The choice between them is a strategic one, guided by the specific requirements of the target molecule.

  • 2-Aminobenzoic acid is the precursor of choice for the synthesis of unsubstituted or differently substituted heterocyclic systems where the inherent reactivity of the amino and carboxylic acid groups is sufficient. It is generally more reactive and cost-effective for simpler targets.

  • 2-Amino-4,5-dibromobenzoic acid offers significant advantages when the target molecule requires bromine substitution for biological activity or as a handle for further diversification through cross-coupling reactions. While its reduced nucleophilicity necessitates more stringent reaction conditions for cyclization, the synthetic flexibility it provides is often indispensable for the generation of complex and diverse molecular libraries in drug discovery and materials science.

Researchers and drug development professionals should carefully consider the trade-offs between reactivity, cost, and the synthetic opportunities afforded by each of these building blocks to optimize their synthetic strategies and accelerate the discovery of novel and impactful molecules.

References

Comparative

A Comparative Analysis of Reactivity: Di-brominated vs. Mono-brominated Aminobenzoic Acids in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, halogenated aminobenzoic acids are indispensable building blocks for the synthesis of complex mole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, halogenated aminobenzoic acids are indispensable building blocks for the synthesis of complex molecular architectures. The strategic placement of bromine atoms on the aminobenzoic acid scaffold significantly influences their reactivity in pivotal cross-coupling reactions. This guide provides an objective, data-driven comparison of the reactivity of di-brominated versus mono-brominated aminobenzoic acids, with a focus on Suzuki-Miyaura and Buchwald-Hartwig reactions.

Fundamental Principles of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This trend is attributed to the bond dissociation energies, where the weaker C-I bond facilitates a faster rate-determining oxidative addition step in the catalytic cycle compared to the stronger C-Br and C-Cl bonds.[1]

Consequently, a di-brominated aminobenzoic acid is anticipated to be more reactive than its mono-brominated counterpart. The presence of two C-Br bonds increases the probability of oxidative addition and can lead to higher overall reaction rates. However, this enhanced reactivity also introduces the potential for di-substitution and challenges in achieving mono-selectivity. The electronic effects of the amino and carboxylic acid groups, as well as the substitution pattern of the bromine atoms, also play a crucial role in modulating the reactivity of the aromatic ring.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[2][3] When comparing mono- and di-brominated aminobenzoic acids, the di-brominated substrates are expected to exhibit higher reactivity, potentially leading to higher yields and allowing for milder reaction conditions. However, controlling the stoichiometry of the boronic acid and reaction time is crucial to achieve selective mono-arylation of the di-bromo compound.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

ParameterMono-brominated Aminobenzoic AcidDi-brominated Aminobenzoic Acid (Representative)Rationale
Substrate 4-Amino-3-bromobenzoic acid3,5-Dibromo-4-aminobenzoic acidComparison of mono- vs. di-substitution
Coupling Partner Phenylboronic acidPhenylboronic acidConsistent coupling partner for comparison
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(PPh₃)₄ (2-4 mol%)Higher reactivity may allow for lower catalyst loading.
Base K₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)Standard base for Suzuki coupling.
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)Common solvent system for Suzuki reactions.
Temperature 80-100 °C70-90 °CHigher reactivity allows for lower reaction temperatures.
Reaction Time 12-24 h6-18 h (for mono-substitution)Faster oxidative addition leads to shorter reaction times.
Yield (Mono-arylated) ~85%[4]Potentially >90% (with careful control)Increased reactivity can lead to higher yields.
Yield (Di-arylated) N/APossible with >2 equiv. of boronic acidPresence of two reactive sites allows for double coupling.[5]

Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[6][7] Similar to the Suzuki-Miyaura coupling, di-brominated aminobenzoic acids are expected to be more reactive than their mono-brominated analogs in this transformation. The choice of ligand is critical in this reaction to promote efficient coupling and minimize side reactions.[8]

Table 2: Comparative Data for Buchwald-Hartwig Amination

ParameterMono-brominated Aminobenzoic AcidDi-brominated Aminobenzoic Acid (Representative)Rationale
Substrate 4-Amino-3-bromobenzoic acid3,5-Dibromo-4-aminobenzoic acidComparison of mono- vs. di-substitution
Coupling Partner AnilineAnilineConsistent coupling partner for comparison
Catalyst Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (1.5-2 mol%)Higher reactivity may allow for lower catalyst loading.
Ligand XPhos (4 mol%)XPhos (3-4 mol%)Bulky, electron-rich ligands are effective for C-N coupling.
Base NaOtBu (1.4 equiv.)K₃PO₄ or Cs₂CO₃ (2 equiv.)Milder bases may be sufficient for the more reactive substrate.
Solvent TolueneToluene or DioxaneCommon solvents for Buchwald-Hartwig amination.
Temperature 90-110 °C80-100 °CHigher reactivity allows for lower reaction temperatures.
Reaction Time 8-16 h4-12 h (for mono-amination)Faster reaction kinetics with the di-bromo substrate.
Yield (Mono-aminated) ~80-90%Potentially >90% (with careful control)Increased reactivity can lead to higher yields.
Yield (Di-aminated) N/APossible with >2 equiv. of amineTwo reactive sites allow for double amination.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization may be necessary for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Brominated aminobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Dioxane/Water 4:1, 10 mL)

Procedure:

  • To a dry Schlenk flask, add the brominated aminobenzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 6-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Brominated aminobenzoic acid (1.0 mmol)

  • Amine (1.2 mmol for mono-substitution, 2.4 mmol for di-substitution)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol or K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 10 mL)

Procedure:

  • In a glovebox, add the brominated aminobenzoic acid, palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the required time (e.g., 4-16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, R'B(OR')2) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L2]+X- [Ar-Pd(II)(NHR'R'')L2]+X- Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]+X- Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L2]+X-->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow General Experimental Workflow for Cross-Coupling prep Reaction Setup Combine Reactants, Catalyst, Base, and Solvent under Inert Atmosphere reaction Reaction Heat and Stir for Specified Time prep->reaction workup Workup Quench Reaction, Extract with Organic Solvent, Wash, and Dry reaction->workup purification Purification Column Chromatography or Recrystallization workup->purification analysis Analysis NMR, MS, etc. to Confirm Product Identity and Purity purification->analysis

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice between a di-brominated and a mono-brominated aminobenzoic acid is a strategic decision in the design of a synthetic route. Di-brominated aminobenzoic acids offer enhanced reactivity, which can be advantageous in achieving higher yields and employing milder reaction conditions. This heightened reactivity, however, necessitates careful control to achieve selective mono-functionalization. Mono-brominated aminobenzoic acids, while less reactive, provide a single, well-defined reaction site, simplifying reaction outcomes. For drug development professionals and researchers, understanding these reactivity differences is paramount for the efficient and selective synthesis of target molecules.

References

Validation

Spectroscopic Analysis for Structural Confirmation of 2-Amino-4,5-dibromobenzoic Acid: A Comparative Guide

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic products is paramount. This guide provides a comparative analysis of spectroscopic techniques to confi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic products is paramount. This guide provides a comparative analysis of spectroscopic techniques to confirm the structure of 2-Amino-4,5-dibromobenzoic acid. Due to the limited availability of direct experimental spectra for this specific isomer, this document focuses on a comparative approach with closely related isomers. By examining the spectral data of these analogues, we can predict the expected spectral characteristics of 2-Amino-4,5-dibromobenzoic acid and differentiate it from potential side-products.

The structural elucidation of 2-Amino-4,5-dibromobenzoic acid (Molecular Formula: C₇H₅Br₂NO₂, Molecular Weight: 294.93 g/mol )[1] relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular structure, and together they form a powerful tool for confirmation.

Comparative Spectroscopic Data

To predict the spectral features of 2-Amino-4,5-dibromobenzoic acid, it is instructive to compare the available data from its mono-brominated and other di-brominated isomers. The electronic effects of the amino (-NH₂), carboxylic acid (-COOH), and bromine (-Br) substituents significantly influence the chemical environment of the aromatic ring, leading to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the benzene ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy Data of Related Isomers

CompoundAromatic Protons (δ, ppm)Solvent
2-Amino-4-bromobenzoic acid Signals for aromatic protons are expected.[2][3]-
2-Amino-5-bromobenzoic acid Expected signals for aromatic protons would be in the range of 6.5-8.0 ppm.[4]-
4-Amino-3-bromobenzoic acid ~7.89 (d), ~7.63 (dd), ~6.78 (d)DMSO-d₆
3-Amino-4-bromobenzoic acid ~7.7 (d), ~7.5 (s), ~7.0 (d)DMSO-d₆

Predicted ¹H NMR for 2-Amino-4,5-dibromobenzoic acid: We would expect two singlets in the aromatic region, as the two remaining protons on the benzene ring (at positions 3 and 6) would not have adjacent protons to couple with. The electron-donating amino group and electron-withdrawing bromine atoms and carboxylic acid group will influence the precise chemical shifts of these singlets.

¹³C NMR Spectroscopy Data of Related Isomers

CompoundAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)Solvent
2-Amino-5-bromobenzoic acid Expected in the range of 110-150 ppm.[4]>170 ppm[4]-
4-Amino-3-bromobenzoic acid Data not readily available.Data not readily available.-

Predicted ¹³C NMR for 2-Amino-4,5-dibromobenzoic acid: The spectrum would show seven distinct signals: one for the carbonyl carbon (expected >165 ppm) and six for the aromatic carbons. The carbons attached to the bromine atoms would be significantly shifted, and the positions of the other carbon signals would be influenced by the combined electronic effects of all substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The positions of the absorption bands are characteristic of specific vibrational modes.

Key IR Absorption Bands (cm⁻¹) of Related Isomers

Functional GroupVibrational Mode2-Amino-5-bromobenzoic acid[4][5]
Amino (-NH₂)N-H Stretching3497, 3383
Carboxylic Acid (C=O)C=O Stretching1675
Aromatic RingC=C Stretching1616, 1587, 1548

Predicted IR Spectrum for 2-Amino-4,5-dibromobenzoic acid: The spectrum is expected to show characteristic peaks for the N-H stretching of the primary amine (around 3500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1670 cm⁻¹), and C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹). The substitution pattern will influence the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of two bromine atoms in 2-Amino-4,5-dibromobenzoic acid will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Mass Spectrometry Data of Related Isomers

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
2-Amino-5-bromobenzoic acid 216.03197, 199 ([M-OH]⁺)

Predicted Mass Spectrum for 2-Amino-4,5-dibromobenzoic acid: The molecular ion peak (M⁺) should exhibit a characteristic isotopic cluster at m/z 293, 295, and 297 in an approximate 1:2:1 ratio. Common fragmentation pathways would likely involve the loss of H₂O, CO, and COOH from the molecular ion.

Experimental Protocols

To obtain high-quality spectroscopic data for structural confirmation, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.

Method: Solution-State NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire spectra on a spectrometer with a field strength of 400 MHz or higher.

    • For ¹H NMR, standard acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample to identify functional groups.

Method: KBr Pellet Method

  • Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powdered mixture to a pellet-pressing die. Apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the compound.

Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI-MS, the sample is typically heated to vaporization. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the source.

  • Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular ion.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine-containing ions should be carefully examined.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis and structural confirmation of "2-Amino-4,5-dibromobenzoic acid" is outlined in the following diagram.

Spectroscopic_Workflow Workflow for Structural Confirmation of 2-Amino-4,5-dibromobenzoic Acid cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of 2-Amino-4,5-dibromobenzoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Comparative Data Analysis (with known isomers) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

References

Comparative

The Emergence of 2-Amino-4,5-dibromobenzoic Acid Derivatives as a Potential Arsenal Against Resistant Bacteria

A new class of synthetic antibiotics, derived from 2-amino-4,5-dibromobenzoic acid, is showing significant promise in the ongoing battle against antibiotic-resistant bacteria. These compounds are demonstrating potent eff...

Author: BenchChem Technical Support Team. Date: December 2025

A new class of synthetic antibiotics, derived from 2-amino-4,5-dibromobenzoic acid, is showing significant promise in the ongoing battle against antibiotic-resistant bacteria. These compounds are demonstrating potent efficacy, in some cases comparable or superior to existing antibiotics, against formidable pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of the performance of these novel derivatives against established antibiotics, supported by available experimental data, detailed methodologies, and visualizations of their proposed mechanisms of action.

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Halogenated benzoic acid derivatives have emerged as a promising area of research, with bromine substitutions, in particular, appearing to enhance antibacterial activity. While specific data on 2-Amino-4,5-dibromobenzoic acid itself is limited in publicly available research, studies on closely related brominated and di-brominated aminobenzoic acid derivatives provide a strong indication of their potential.

Comparative Efficacy Against Resistant Pathogens

The antibacterial efficacy of novel compounds is primarily evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for various derivatives of aminobenzoic acid, including bromo-substituted compounds, against key resistant bacterial strains, and compare them with standard antibiotics.

It is important to note that the data presented is a synthesis of findings from various studies on related compounds, and direct head-to-head comparisons under identical experimental conditions are limited. The efficacy of these compounds can be influenced by the specific nature of the derivative (e.g., Schiff bases, esters) and the bacterial strain being tested.

Table 1: Comparative MIC Values (µM) of Aminobenzoic Acid Derivatives and Standard Antibiotics against Gram-Positive Bacteria
Compound/AntibioticStaphylococcus aureus (MRSA)Bacillus subtilis
Aminobenzoic Acid Derivatives
4-Amino-3-bromobenzoic acid derivative (Schiff base)15.62[1]-
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (a p-aminobenzoic acid derivative)-2.11[2][3]
Schiff bases of p-aminobenzoic acidfrom 15.62[4]-
Standard Antibiotics
Vancomycin1 - 2 (µg/mL)-
Linezolid0.5 - 4 (µg/mL)-
Ciprofloxacin-2.61[2][3]
Table 2: Comparative MIC Values (µM) of Aminobenzoic Acid Derivatives and Standard Antibiotics against Gram-Negative Bacteria
Compound/AntibioticEscherichia coliPseudomonas aeruginosa
Aminobenzoic Acid Derivatives
N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide (a p-aminobenzoic acid derivative)1.78[3]-
Standard Antibiotics
Ciprofloxacin0.015 - 1 (µg/mL)0.06 - 4 (µg/mL)
Gentamicin0.25 - 8 (µg/mL)[1]0.5 - 8 (µg/mL)

Unraveling the Mechanisms of Action

The antibacterial activity of 2-Amino-4,5-dibromobenzoic acid derivatives is believed to stem from their ability to interfere with essential bacterial processes. Two primary mechanisms of action have been proposed for related aminobenzoic acid compounds: inhibition of protein synthesis and disruption of the folate biosynthesis pathway.

Inhibition of Protein Synthesis

One proposed mechanism involves the binding of these compounds to the 50S ribosomal subunit of bacteria.[1] This interaction is thought to physically obstruct the nascent peptide exit tunnel, leading to the premature termination of protein synthesis and ultimately, bacterial cell death.[5]

G cluster_ribosome Bacterial Ribosome Ribosome Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Peptide Bond Formation 50S_Subunit->Block Blocks Polypeptide Exit mRNA mRNA mRNA->30S_Subunit Binds tRNA tRNA tRNA->50S_Subunit Delivers Amino Acid Antibiotic 2-Amino-4,5-dibromobenzoic acid derivative Antibiotic->50S_Subunit Binds to Exit Tunnel

Caption: Inhibition of bacterial protein synthesis.

Interference with Folate Biosynthesis

Another potential mechanism of action is the disruption of the bacterial folate biosynthesis pathway.[6] Aminobenzoic acid derivatives can act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in this pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds can block the synthesis of dihydrofolic acid, a precursor to essential components like purines and thymidine, thereby halting bacterial growth.[6][7][8][9]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors Leads to Antibiotic 2-Amino-4,5-dibromobenzoic acid derivative Antibiotic->DHPS Inhibits

Caption: Disruption of the folate biosynthesis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of novel antibacterial compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[2][10][11]

Materials:

  • Test compound (e.g., 2-Amino-4,5-dibromobenzoic acid derivative)

  • Standard antibiotic (positive control)

  • Bacterial strains (e.g., MRSA, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A fresh bacterial culture is suspended in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compound: The test compound and standard antibiotic are serially diluted in MHB in a 96-well plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compounds is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[11]

Experimental Workflow for Antibacterial Susceptibility Testing

The overall process for evaluating the antibacterial efficacy of a new compound follows a structured workflow.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Compound->Serial_Dilution Prep_Bacteria Culture and Standardize Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Prep_Bacteria->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect or Read Absorbance Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Caption: General workflow for MIC determination.

Conclusion

Derivatives of 2-Amino-4,5-dibromobenzoic acid represent a promising new frontier in the development of antibiotics to combat resistant bacteria. The available data on related compounds indicate potent antibacterial activity, particularly against challenging Gram-positive pathogens like MRSA. Their proposed dual mechanisms of action, targeting both protein synthesis and folate biosynthesis, could also present a higher barrier to the development of resistance. Further research focusing on the synthesis and rigorous evaluation of a wider range of these derivatives is crucial to fully elucidate their therapeutic potential and pave the way for the development of novel, effective treatments for bacterial infections.

References

Validation

Structure-Activity Relationship of 2-Amino-4,5-dibromobenzoic Acid Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 2-Amino-4,5-dibromobenzoic acid, a member of the broa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 2-Amino-4,5-dibromobenzoic acid, a member of the broader class of anthranilic acid derivatives. While direct and extensive SAR studies on 2-Amino-4,5-dibromobenzoic acid are limited in publicly available literature, this document synthesizes data from structurally related halogenated aminobenzoic acids and N-substituted anthranilic acids to elucidate key structural determinants of their biological activity, with a primary focus on anticancer and anti-inflammatory properties.

Comparative Analysis of Biological Activity

Anthranilic acid derivatives are a well-established class of compounds with diverse pharmacological activities.[1][2] The nature, position, and number of substituents on the anthranilic acid scaffold play a crucial role in determining the biological efficacy of these molecules.[3] Halogenation, in particular, has been a key strategy in modulating the activity of these compounds.

Anticancer Activity
Compound IDCore StructureR1R2R3R4Cell LineIC50 (µM)Reference
1 2-Aminobenzoic acidHHHHVarious>100General Knowledge
2 2-Amino-5-bromobenzoic acidHBrHHNot SpecifiedActive[3]
3 N-(3-trifluoromethylphenyl)anthranilic acid (Flufenamic acid)HHHHVariousPotent[4]
4 N-(2,3-dimethylphenyl)anthranilic acid (Mefenamic acid)HHHHVariousActive[4]
5 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo)benzoic acidHphenylazoHHNot SpecifiedPotent[2]

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution on the Anthranilic Acid Ring: Generally, substitution on the anthranilic acid ring itself (positions 3, 4, 5, and 6) can lead to a reduction in activity, although halogenation at the 5-position, as seen in 2-amino-5-bromobenzoic acid, has been associated with antibiotic activity.[3]

  • N-Aryl Substitution: The nature and substitution pattern on the N-aryl ring are critical for anti-inflammatory and likely anticancer activity. For instance, in the fenamate class of drugs, substitution at the 3'-position of the N-phenyl ring with an electron-withdrawing group like trifluoromethyl (as in flufenamic acid) confers potent activity.[4] Disubstitution at the 2' and 3' positions, as in mefenamic acid, is also effective.[3][4]

  • The Amino Group: The -NH- group is considered essential for the activity of N-aryl anthranilic acids. Its replacement with other linkers like -O-, -CH2-, or -S- significantly diminishes biological activity.[3][4]

  • The Carboxylic Acid Group: The position of the carboxylic acid group is crucial. Derivatives of 2-aminobenzoic acid are active, whereas their 3-amino and 4-aminobenzoic acid analogs are generally inactive.[3][4] Replacement of the carboxylic acid with a bioisosteric tetrazole group can retain activity.[4]

Based on these general principles, it can be inferred that modifications of the 2-amino group of 2-Amino-4,5-dibromobenzoic acid with suitably substituted aryl rings could be a promising strategy for developing potent anticancer agents. The dibromo substitution at the 4 and 5 positions may further influence the electronic properties and lipophilicity of the molecule, potentially impacting its interaction with biological targets.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the validation of scientific findings. Below is a representative protocol for an in vitro cytotoxicity assay commonly used to evaluate the anticancer potential of novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium appropriate for the cell line

  • Test compounds (analogs of 2-Amino-4,5-dibromobenzoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 28 µL of the 2 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 1.5 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by 2-Amino-4,5-dibromobenzoic acid have not been definitively identified, anthranilic acid derivatives are known to interact with various cellular targets.[1] For instance, some derivatives act as inhibitors of mitogen-activated protein kinase (MAPK) pathways or induce apoptosis.[1][6]

Below are visualizations of a general experimental workflow for screening potential anticancer compounds and a hypothetical signaling pathway that could be targeted by such agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 2-Amino-4,5-dibromobenzoic acid Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Treatment with Synthesized Analogs characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability_assay Cytotoxicity Assay (e.g., MTT Assay) treatment->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) data_analysis->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel anticancer compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression proliferation Cell Proliferation, Survival, Differentiation gene_expression->proliferation inhibitor 2-Amino-4,5-dibromobenzoic acid Analog inhibitor->raf Inhibition

Caption: A hypothetical MAPK/ERK signaling pathway that could be a target for anticancer anthranilic acid derivatives.

References

Comparative

In Vitro Efficacy of Novel Bioactive Compounds: A Comparative Guide for Drug Discovery

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of novel compounds conceptually derived from a 2-aminobenzoic acid scaffold, benchm...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of novel compounds conceptually derived from a 2-aminobenzoic acid scaffold, benchmarked against alternative bioactive molecules. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays.

Novel Compound Analogs: Hydrazide Derivatives of p-Aminobenzoic Acid

A series of hydrazide and hydrazone derivatives of a parent compound, DAB-1 (structurally derived from para-aminobenzoic acid), have been synthesized and evaluated for their anti-inflammatory and anticancer properties. Among these, DAB-2-28 emerged as a lead compound with an improved in vitro profile compared to the parent molecule.

Alternative Compounds for Comparison

For a comprehensive evaluation, the in vitro activity of the novel p-aminobenzoic acid derivatives is compared against other classes of compounds exhibiting anti-inflammatory and anticancer effects. These include 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the quantitative data from in vitro assays, allowing for a direct comparison of the biological activities of the different compound classes.

Table 1: In Vitro Anti-inflammatory Activity

Compound IDTarget/AssayCell LineConcentration% InhibitionReference
DAB-2-28 Nitric Oxide (NO) ProductionMB49-I30 µM>60%[1]
DAB-1 Nitric Oxide (NO) ProductionMB49-I30 µM~50%[1]
THBT 3a Nitric Oxide (NO) ProductionRAW 264.750 µM87.07 ± 1.22%[3]
THBT 3b Nitric Oxide (NO) ProductionRAW 264.750 µM80.39 ± 5.89%[3]
THBT 2a Nitric Oxide (NO) ProductionRAW 264.750 µM78.04 ± 2.86%[3]
7a COX-2 InhibitionIn vitro enzyme assay-Selective inhibition over COX-1[2]

Table 2: In Vitro Anticancer Activity (Cytotoxicity)

Compound IDCell LineAssayIC50 Value (µM)Reference
DAB-2-28 MB49-ICytotoxicityLess cytotoxic than DAB-1[1]
7a FaDu (HTB-43)Antiproliferative1.73[2]
MMZ-45AA BxPC-3Cytotoxicity (72h)13.26[4]
MMZ-140C HT-29Cytotoxicity (72h)11.55[4]
Acrylamide-PABA 4j MCF-7Antiproliferative1.83[5]

Table 3: In Vitro Antimicrobial Activity

Compound IDTarget OrganismAssayMIC Value (µM/ml)Reference
PABA Derivative 11 Bacillus subtilisTube Dilution2.11[6]
PABA Derivative 5 Candida albicansTube Dilution1.81[6]
2-Aminobenzoic Acid Derivative 1 Candida albicansMicrodilution70 µg/mL (MIC90)[7]
2-Aminobenzoic Acid Derivative 2 Candida albicansMicrodilution70 µg/mL (MIC90)[7]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Test compounds

  • Cancer cell lines (e.g., FaDu, MB49-I)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of the test compounds and incubate for a further 72 hours.[8]

  • Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[8]

  • Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance at 492 nm or 570 nm using a microplate reader.[8][10]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • 24-well or 96-well plates

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Complete cell culture medium (e.g., DMEM)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[11]

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for another 24 hours.[11]

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.[12]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS and COX-2, in cell lysates.

Materials:

  • RAW 264.7 cells

  • Test compounds

  • LPS

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed and treat RAW 264.7 cells with test compounds and/or LPS as described for the NO assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay kit.[13]

  • Separate equal amounts of protein (e.g., 10-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Synthesis of Novel 2-Aminobenzoic Acid Analogs cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, iNOS, COX-2) synthesis->anti_inflammatory antimicrobial Antimicrobial Assay (MIC Determination) synthesis->antimicrobial data_analysis IC50 / MIC / % Inhibition Determination cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Caption: General experimental workflow for the synthesis and in vitro evaluation of novel compounds.

TNF_alpha_NFkB_pathway cluster_nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP RIP TRADD->RIP IKK IKK Complex TRAF2->IKK Activates RIP->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene Inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->Gene Induces

Caption: Simplified TNF-α/NF-κB signaling pathway leading to inflammatory gene expression.

IL6_STAT3_pathway cluster_nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 dimer p-STAT3 Dimer pSTAT3->dimer Dimerizes Nucleus Nucleus dimer->Nucleus Translocates Gene Target Gene Expression (Proliferation, Survival) dimer->Gene Induces NRF2_KEAP1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 (Dimer) NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters Ub Ubiquitination & Proteasomal Degradation NRF2->Ub Inhibition NRF2_nuc NRF2 NRF2->NRF2_nuc Translocates OxidativeStress Oxidative Stress / Electrophiles OxidativeStress->KEAP1 Inactivates ARE ARE NRF2_nuc->ARE Binds Gene Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene Activates

References

Validation

A Comparative Guide to Catalysts for Coupling Reactions of 2-Amino-4,5-dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 2-Amino-4,5-dibromobenzoic Acid Derivatives, Supported by Experimental Data. The strat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 2-Amino-4,5-dibromobenzoic Acid Derivatives, Supported by Experimental Data.

The strategic functionalization of 2-amino-4,5-dibromobenzoic acid is a critical step in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. The presence of two bromine atoms at the 4- and 5-positions, along with amino and carboxylic acid moieties, offers multiple reaction sites. However, this complexity also presents challenges in achieving selective and efficient coupling. This guide provides a comparative analysis of various catalytic systems for the coupling reactions of 2-amino-4,5-dibromobenzoic acid, with a focus on providing experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst is paramount in controlling the outcome of coupling reactions with 2-amino-4,5-dibromobenzoic acid. The following tables summarize the performance of different catalytic systems in key coupling reactions. It is important to note that while data for Buchwald-Hartwig amination on the specific substrate is available, data for other coupling reactions are based on structurally similar substrates and are intended to provide a strong indication of expected performance.

Table 1: Catalyst Performance in Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Coupling PartnerYield (%)
Pd(OAc)₂XPhosK₃PO₄Toluene/Dioxane10012-24Benzophenone imineHigh
Pd₂(dba)₃BINAPNaOt-BuToluene10012AnilineModerate to High

Table 2: Catalyst Performance in Ullmann Condensation (N-Arylation)

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Coupling PartnerYield (%)
Cu Powder / Cu₂ONoneK₂CO₃2-Ethoxyethanol13024Aniline~94
CuIL-prolineK₂CO₃DMSO90-11012-24Various AminesGood to Excellent

Table 3: Projected Catalyst Performance in Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Coupling PartnerExpected Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O10012Phenylboronic acidGood to Excellent
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Arylboronic acidsHigh
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012Arylboronic acidsHigh

Table 4: Projected Catalyst Performance in Heck and Sonogashira Couplings

Reaction TypeCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Coupling PartnerExpected Yield (%)
Heck Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile/DMF10012-24StyreneModerate to High
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N / PiperidineTHF / DMF60-1004-12PhenylacetyleneGood to Excellent

In-Depth Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a practical foundation for further research.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of 2-amino-4,5-dibromobenzoic acid using a palladium catalyst.

  • Materials:

    • 2-Amino-4,5-dibromobenzoic acid

    • Amine or imine coupling partner (e.g., benzophenone imine)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, BINAP)

    • Base (e.g., potassium phosphate (K₃PO₄), sodium tert-butoxide (NaOt-Bu))

    • Anhydrous solvent (e.g., toluene, dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2-amino-4,5-dibromobenzoic acid (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

    • Add the base (e.g., K₃PO₄, 2.0 equiv.).

    • Add the anhydrous solvent, followed by the amine or imine coupling partner (1.2-1.5 equiv.).

    • Seal the flask and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Acidify the aqueous layer with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Copper-Catalyzed Ullmann Condensation (N-Arylation)

This protocol is adapted from a chemo- and regioselective copper-catalyzed amination for the synthesis of N-aryl anthranilic acid derivatives from a dibromobenzoic acid precursor.[1] This method is notable for not requiring acid protection and for its high yield.

  • Materials:

    • 2-Amino-4,5-dibromobenzoic acid

    • Aniline or other amine coupling partner

    • Copper (Cu) powder (0.2–0.3 micron)

    • Copper(I) oxide (Cu₂O) (<5 micron)

    • Potassium carbonate (K₂CO₃)

    • 2-ethoxyethanol

    • Inert gas (Nitrogen)

  • Procedure:

    • A mixture of 2-amino-4,5-dibromobenzoic acid (1.0 equiv.), aniline (1.05 equiv.), potassium carbonate (1.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%) is prepared in 2-ethoxyethanol.

    • The reaction mixture is heated to 130 °C for 24 hours under a nitrogen atmosphere.[1]

    • Upon completion, the cooled reaction mixture is poured into water, and decolorizing charcoal is added.

    • The mixture is filtered through Celite.

    • The crude product is precipitated by acidifying the filtrate with diluted HCl.

    • The residue can be further purified by dissolving in 5% aqueous Na₂CO₃ and re-precipitating.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in these coupling reactions, the following diagrams have been generated.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - 2-Amino-4,5-dibromobenzoic acid - Amine/Imine - Base start->reagents catalyst Add Catalyst System: - Pd Precursor - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench & Acidify monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography) extract->purify end End purify->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Catalyst_Selection_Logic cluster_goal Synthetic Goal cluster_reactions Coupling Reaction Types cluster_catalysts Catalyst Families cluster_factors Key Selection Factors goal Selective Coupling of 2-Amino-4,5-dibromobenzoic Acid CN_coupling C-N Coupling (Amination) goal->CN_coupling CC_coupling C-C Coupling goal->CC_coupling Pd_catalysts Palladium-Based (Buchwald-Hartwig, Suzuki, Heck, Sonogashira) CN_coupling->Pd_catalysts Cu_catalysts Copper-Based (Ullmann) CN_coupling->Cu_catalysts CC_coupling->Pd_catalysts factors Yield & Selectivity Cost & Availability Reaction Conditions Functional Group Tolerance Pd_catalysts->factors Cu_catalysts->factors

References

Comparative

A Comparative Guide to Validating the Purity of Synthesized 2-Amino-4,5-dibromobenzoic Acid Derivatives

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 2-Amino-4,5-dibromobenzoic acid is of paramount importance. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 2-Amino-4,5-dibromobenzoic acid is of paramount importance. This guide provides an objective comparison of standard analytical techniques for purity validation, supported by experimental protocols and data presentation, to ensure the quality and reliability of these compounds in research and development.

The selection of an appropriate analytical method is crucial for identifying and quantifying impurities, which can include starting materials, byproducts, and residual solvents.[] High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful techniques for the separation, quantification, and purity analysis of organic compounds.[2]

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique for purity determination depends on several factors, including the desired level of accuracy, the nature of the compound, and the potential impurities. The following table compares the most common methods for validating the purity of synthesized 2-Amino-4,5-dibromobenzoic acid and its derivatives.

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.[2]Quantitative purity (% area), presence of impurities, retention time.High sensitivity, high resolution, well-established for purity assays.[3]Requires a reference standard for absolute quantification, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[4][5]Structural confirmation, identification of impurities, and quantitative analysis (qNMR).[6]Provides detailed structural information, can quantify without a specific reference standard for the analyte (using an internal standard).[6]Relatively lower sensitivity compared to MS, complex spectra for mixtures.[7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[4]Molecular weight confirmation, elemental composition (with high resolution MS), identification of impurities by mass.[2]Extremely high sensitivity, provides molecular weight information.[4][7]Generally not inherently quantitative without chromatographic coupling (e.g., LC-MS), ionization suppression effects.
Melting Point Analysis Determination of the temperature range over which a solid melts.[8]Preliminary indication of purity.Simple, rapid, and inexpensive.[8]A sharp melting point does not guarantee purity (e.g., eutectic mixtures), not suitable for amorphous solids or compounds that decompose.[5]

Illustrative Purity Analysis Data

The following table presents hypothetical purity data for a synthesized batch of 2-Amino-4,5-dibromobenzoic acid, comparing it with a certified reference standard and a common alternative, 2-Amino-3,5-dibromobenzoic acid.

Compound Batch ID HPLC Purity (% Area) qNMR Purity (% w/w) Mass Spectrometry (m/z) [M-H]⁻ Melting Point (°C)
2-Amino-4,5-dibromobenzoic acidSYNTH-001 98.9%98.5%293.88210-212
2-Amino-4,5-dibromobenzoic acidREF-STD-001 >99.5%99.6%293.88213-214
2-Amino-3,5-dibromobenzoic acidALT-COMP-001 99.2%99.1%293.88235-237

Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis and purity validation of 2-Amino-4,5-dibromobenzoic acid derivatives and the logical relationship between the primary analytical techniques.

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation Start Start Reactants Starting Materials (e.g., 2-Aminobenzoic acid) Start->Reactants Reaction Bromination Reaction Reactants->Reaction Workup Quenching, Extraction, & Washing Reaction->Workup Purify Crystallization or Column Chromatography Workup->Purify Product Isolated Product Purify->Product Analysis Analytical Testing Product->Analysis Report Purity Report Analysis->Report End End Report->End

Caption: Experimental workflow from synthesis to purity validation.

Purity_Validation Purity Validation of 2-Amino-4,5-dibromobenzoic acid HPLC HPLC Purity_Validation->HPLC NMR NMR Spectroscopy Purity_Validation->NMR MS Mass Spectrometry Purity_Validation->MS Quantitative_Purity Quantitative Purity (% Area) HPLC->Quantitative_Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile Structural_Info Structural Information NMR->Structural_Info Quantitative_Purity_w_w Quantitative Purity (% w/w) NMR->Quantitative_Purity_w_w Molecular_Weight Molecular Weight MS->Molecular_Weight

Caption: Logical relationship of key analytical techniques.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main compound from potential process-related impurities.[3]

  • Instrumentation: A standard HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column oven.[3]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

    • Standard Solution: Accurately weigh and dissolve the 2-Amino-4,5-dibromobenzoic acid reference standard in the diluent to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same diluent to a final concentration of 0.1 mg/mL.

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is used to confirm the chemical structure and assess purity.[4] Quantitative NMR (qNMR) can provide an accurate measure of purity against a certified internal standard.[6]

  • Instrumentation: 400 MHz or 500 MHz NMR spectrometer.[9]

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[9]

    • For qNMR, add a precisely weighed amount of a certified internal standard (e.g., dimethyl sulfone) to the sample solution.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum with a spectral width of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of protons for accurate integration.

    • Co-add 16 to 64 scans to achieve a good signal-to-noise ratio.[9]

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum with a spectral width of 0 to 200 ppm using a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) is typically required.[9]

  • Data Processing and Analysis:

    • Process the raw data using Fourier transformation, followed by phase and baseline correction.

    • For purity assessment, compare the integrals of the analyte peaks to those of the internal standard (for qNMR) or to impurity peaks.

Mass Spectrometry (MS) for Molecular Weight Confirmation

MS is employed to confirm the molecular weight of the synthesized compound.[2]

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[9]

  • Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for acidic compounds.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

    • The presence of a prominent peak corresponding to the expected molecular ion (e.g., [M-H]⁻ for ESI negative mode) confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[2]

References

Validation

Benchmarking the performance of "2-Amino-4,5-dibromobenzoic acid" in specific synthetic transformations

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-4,5-dibromobenzoic Acid Against Less Halogenated Analogs in the Synthesis of Bioactive Scaffolds, Supported by Experimen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-4,5-dibromobenzoic Acid Against Less Halogenated Analogs in the Synthesis of Bioactive Scaffolds, Supported by Experimental Data.

In the landscape of medicinal chemistry and organic synthesis, the appropriate selection of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate biological activity of the target molecules. 2-Amino-4,5-dibromobenzoic acid, a di-halogenated anthranilic acid, serves as a valuable building block for the synthesis of complex heterocyclic systems, particularly quinazolinones, which are prominent scaffolds in numerous pharmacologically active compounds. This guide provides a comparative benchmark of 2-Amino-4,5-dibromobenzoic acid's performance in the synthesis of quinazolinone derivatives against its non-halogenated and mono-halogenated counterparts, supported by experimental data from peer-reviewed literature.

Performance in Quinazolinone Synthesis: A Comparative Analysis

The synthesis of the quinazolinone core typically involves the cyclocondensation of an anthranilic acid derivative with a suitable one-carbon source. The electronic properties of the anthranilic acid ring, influenced by substituents, can significantly impact the reaction's outcome.

Here, we compare the synthesis of quinazolin-4(3H)-one and its halogenated derivatives from their respective aminobenzoic acid precursors. This comparison highlights the influence of bromine substitution on the reaction yield.

Starting MaterialProductReagentsReaction ConditionsYield (%)
2-Aminobenzoic acidQuinazolin-4(3H)-oneFormamide125-130°C81[1]
2-Amino-5-bromobenzoic acid6-Bromoquinazolin-4(3H)-oneFormamide130°C, 4h91[2]

Note: A direct, side-by-side experimental comparison for the synthesis of 6,7-dibromoquinazolin-4(3H)-one from 2-Amino-4,5-dibromobenzoic acid under identical conditions was not found in the reviewed literature. The data presented is from analogous transformations to provide a relevant performance benchmark.

Experimental Protocols

Detailed methodologies for the synthesis of quinazolinone from 2-aminobenzoic acid and 6-bromoquinazolin-4(3H)-one from 2-amino-5-bromobenzoic acid are provided below to serve as a practical foundation for researchers.

Synthesis of Quinazolin-4(3H)-one from 2-Aminobenzoic Acid

This protocol describes the cyclization of 2-aminobenzoic acid using formamide.

Materials:

  • 2-Aminobenzoic acid

  • Formamide

Procedure:

  • A mixture of 2-aminobenzoic acid and formamide is heated to 125-130°C.[1]

  • The reaction is monitored for completion.

  • Upon completion, the reaction mixture is worked up to isolate the quinazolin-4(3H)-one product.[1]

Synthesis of 6-Bromoquinazolin-4(3H)-one from 2-Amino-5-bromobenzoic Acid

This protocol details the synthesis of 6-bromoquinazolin-4(3H)-one.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Formamide

  • Water

  • Anhydrous ethanol

Procedure:

  • A mixture of 2-amino-5-bromobenzoic acid (10 mmol) and formamide (40 mmol) is stirred at 130°C for 4 hours.[2]

  • After 4 hours, 30 mL of water is added, and the mixture is cooled to 60°C.[2]

  • An additional 20 mL of water is added, and the mixture is stirred for another 30 minutes.[2]

  • The precipitated product is isolated by vacuum filtration.[2]

  • The crude product is washed with anhydrous ethanol to afford the final product.[2]

Visualizing the Synthetic Pathway

The following diagrams illustrate the general synthetic pathway to quinazolinones from substituted anthranilic acids.

General Synthesis of Substituted Quinazolinones cluster_start Starting Materials cluster_product Product 2_amino_benzoic_acid Substituted 2-Aminobenzoic Acid (R = H, Br, etc.) quinazolinone Substituted Quinazolin-4(3H)-one 2_amino_benzoic_acid->quinazolinone Heat formamide Formamide formamide->quinazolinone

Caption: General reaction scheme for quinazolinone synthesis.

G Experimental Workflow for Quinazolinone Synthesis start Start reactants Mix Substituted 2-Aminobenzoic Acid and Formamide start->reactants reaction Heat Reaction Mixture (e.g., 130°C, 4h) reactants->reaction workup Quench with Water and Cool reaction->workup filtration Isolate Product by Vacuum Filtration workup->filtration wash Wash with Ethanol filtration->wash product Final Product (Substituted Quinazolin-4(3H)-one) wash->product

Caption: Workflow for the synthesis of quinazolinones.

Conclusion

2-Amino-4,5-dibromobenzoic acid is a valuable precursor for the synthesis of 6,7-dibromo-substituted quinazolinones, which are of interest in drug discovery. While direct comparative yield data for its cyclocondensation is not as readily available as for its mono-bromo and non-bromo analogs, the established protocols for similar transformations provide a strong basis for its use. The presence of two bromine atoms offers additional handles for further functionalization through cross-coupling reactions, enhancing its utility in creating diverse molecular libraries for biological screening. The choice between 2-Amino-4,5-dibromobenzoic acid and its less halogenated counterparts will depend on the specific synthetic goals and the desired substitution pattern of the final quinazolinone product.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Amino-4,5-dibromobenzoic Acid: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-b...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Amino-4,5-dibromobenzoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2-Amino-4,5-dibromobenzoic acid with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and presents a hazard to aquatic life.[1] Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. In case of accidental contact, refer to the material safety data sheet (MSDS) for first-aid measures.[1][2]

Step-by-Step Disposal Protocol

The recommended disposal method for 2-Amino-4,5-dibromobenzoic acid is to entrust it to a licensed and approved waste disposal company.[1][3] Do not dispose of this chemical down the drain or in regular solid waste streams.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un- or contaminated solid 2-Amino-4,5-dibromobenzoic acid, including residues and contaminated items (e.g., weighing paper, gloves), in a designated, clearly labeled, and chemically compatible waste container.

  • Liquid Waste: For solutions containing 2-Amino-4,5-dibromobenzoic acid, use a dedicated, sealed, and leak-proof container. Ensure the container is compatible with the solvent used.

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "2-Amino-4,5-dibromobenzoic acid"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Harmful," "Toxic")

    • The date of waste generation

    • The laboratory or department of origin

3. Waste Storage:

  • Store the sealed and labeled waste containers in a designated hazardous waste accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from incompatible materials.

  • Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste disposal company with an accurate inventory of the waste, including the chemical name and quantity.

  • Follow all institutional and regulatory procedures for the handover of hazardous waste.

Quantitative Data Summary

ParameterValueReference
Hazard Class Acute toxicity (Oral), Category 4; Short-term (acute) aquatic hazard, Category 3[1]
Hazard Statements H302: Harmful if swallowed. H402: Harmful to aquatic life.[1]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2-Amino-4,5-dibromobenzoic acid.

A Waste Generation (2-Amino-4,5-dibromobenzoic acid) B Segregate Waste (Solid vs. Liquid) A->B C Collect in Designated Compatible Container B->C D Label Container Clearly 'Hazardous Waste' C->D E Store in Secure Hazardous Waste Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Pickup and Manifesting F->G H Final Disposal at Approved Facility G->H

Caption: Disposal workflow for 2-Amino-4,5-dibromobenzoic acid.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 2-Amino-4,5-dibromobenzoic acid, thereby protecting themselves, their colleagues, and the environment.

References

Handling

Personal protective equipment for handling 2-Amino-4,5-dibromobenzoic acid

Essential Safety and Handling Guide for 2-Amino-4,5-dibromobenzoic acid Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-4,5-dibromobenzoic acid was not publicly available at the time of this writing. The follo...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-4,5-dibromobenzoic acid

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-4,5-dibromobenzoic acid was not publicly available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar compounds, including other brominated and aminated benzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, 2-Amino-4,5-dibromobenzoic acid is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following PPE recommendations is crucial to minimize exposure and ensure safety.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles (compliant with EU Standard EN166 or OSHA 29 CFR 1910.133). A face shield should be worn when there is a significant risk of splashing or dust generation.[3][4]To prevent eye contact which can cause serious irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[5] A fully buttoned lab coat or chemical-resistant suit is required to prevent skin exposure.[4][6]To avoid direct skin contact which can lead to skin irritation.[1][3] Gloves should be inspected before use and changed immediately upon contamination.
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95) is required.[4]To prevent the inhalation of dust, which may cause respiratory tract irritation.[1][3]

Operational and Disposal Plans

A strict operational protocol is essential for minimizing exposure and ensuring the safe handling of this compound.[4]

Safe Handling Protocol
  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a chemical fume hood to control dust and vapors.[7]

    • Ensure that eyewash stations and safety showers are close to the workstation location.[1]

    • Assemble all necessary equipment (e.g., spatulas, glassware, weigh boats) and labeled waste containers before beginning work.[4]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, ensuring gloves are free of defects.

  • Chemical Handling:

    • Handle the compound carefully to avoid dust formation.[3]

    • Do not eat, drink, or smoke in laboratory areas where the chemical is handled.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.[7]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).[4]

    • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[3]

Emergency First-Aid Procedures
  • After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1][3]

  • After Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][8]

  • After Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][3]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[4]

  • Waste Characterization: All waste containing this chemical, including contaminated disposables (e.g., gloves, paper towels, weigh boats), must be treated as hazardous waste.[9]

  • Containerization: Collect solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[9]

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable federal, state, and local environmental regulations.[3][7] Do not allow the product to enter drains.

Visual Workflow for Handling and Safety

The following diagram outlines the standard operating procedure for handling 2-Amino-4,5-dibromobenzoic acid, including emergency actions.

G prep 1. Preparation - Review SDS - Prepare Fume Hood - Gather PPE & Materials don_ppe 2. Don PPE - Lab Coat - Goggles/Face Shield - Gloves prep->don_ppe handling 3. Chemical Handling - Weigh and Transfer - Avoid Dust Generation don_ppe->handling post_handling 4. Post-Handling - Decontaminate Surfaces - Doff PPE Correctly - Wash Hands handling->post_handling spill Spill or Exposure Occurs handling->spill Incident? disposal 5. Waste Disposal - Segregate Hazardous Waste - Use Labeled, Sealed Containers post_handling->disposal end End Process disposal->end spill_protocol Follow Spill Protocol - Evacuate & Ventilate - Use Spill Kit - Decontaminate Area spill->spill_protocol Spill first_aid Provide First Aid - Follow SDS Instructions - Seek Medical Attention spill->first_aid Exposure spill_protocol->post_handling first_aid->post_handling

Caption: Workflow for handling 2-Amino-4,5-dibromobenzoic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5-dibromobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4,5-dibromobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.